molecular formula C9H9ClO B1454951 2-Chloro-4-cyclopropylphenol CAS No. 1553103-02-8

2-Chloro-4-cyclopropylphenol

Cat. No.: B1454951
CAS No.: 1553103-02-8
M. Wt: 168.62 g/mol
InChI Key: JXLNSJOCYXXYJQ-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropylphenol is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-cyclopropylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLNSJOCYXXYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1553103-02-8 [1][2][3][4][5]

Executive Summary

2-Chloro-4-cyclopropylphenol is a specialized halogenated phenolic intermediate used primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Distinguished by its unique substitution pattern—a chlorine atom at the ortho position and a cyclopropyl moiety at the para position relative to the hydroxyl group—this scaffold offers a critical balance of lipophilicity and metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and safety standards for research and development applications.[6]

Chemical Identity & Physicochemical Properties[3][6][7][8][9][10]

The structural integrity of this compound relies on the electronic interplay between the electron-donating hydroxyl/cyclopropyl groups and the electron-withdrawing chlorine atom.[3] This configuration makes it a versatile building block for Suzuki-Miyaura cross-coupling reactions and etherification protocols.

Table 1: Core Chemical Specifications
PropertySpecification
CAS Number 1553103-02-8
IUPAC Name This compound
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Exact Mass 168.034 g/mol
Appearance Off-white to pale yellow solid (low melting point)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
pKa (Predicted) ~8.5 (Acidity enhanced by o-Cl substitution)
SMILES Oc1c(Cl)cc(cc1)C2CC2
InChI Key JXLNSJOCYXXYJQ-UHFFFAOYSA-N

Synthetic Architecture

The synthesis of this compound is most reliably achieved through transition-metal-catalyzed cross-coupling. While direct alkylation of 2-chlorophenol is possible, it often suffers from poor regioselectivity (ortho vs. para cyclopropylation). The industry-standard protocol utilizes a Suzuki-Miyaura coupling strategy, ensuring high regiofidelity.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction Logic: This method couples 4-Bromo-2-chlorophenol (CAS 695-96-5) with Cyclopropylboronic acid . The chlorine atom at the C2 position remains intact due to the higher reactivity of the C-Br bond at C4 under controlled catalytic conditions.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 4-Bromo-2-chlorophenol (1.0 equiv)

    • Coupling Partner: Cyclopropylboronic acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos (3-5 mol%)

    • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

  • Procedure:

    • Inerting: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Purge with Nitrogen or Argon for 15 minutes.

    • Catalysis: Add the Palladium catalyst under positive inert gas pressure.

    • Reaction: Heat the mixture to 85–100°C for 12–18 hours. Monitor conversion via HPLC or TLC (Hexane/EtOAc 8:1).

    • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine. Dry the organic phase over Na₂SO₄.[7]

    • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway and decision points in the synthesis process.

SynthesisWorkflow Start Start: 4-Bromo-2-chlorophenol (CAS 695-96-5) Reagents Add Cyclopropylboronic Acid + K3PO4 (Base) Start->Reagents Catalyst Add Catalyst: Pd(dppf)Cl2 Inert Atmosphere (Ar/N2) Reagents->Catalyst Heat Reflux at 90°C (12-18 Hours) Catalyst->Heat Check QC Check (HPLC/TLC) Is Conversion >95%? Heat->Check Check->Heat No (Extend Time) Workup Workup: Extract w/ EtOAc, Wash (Brine) Check->Workup Yes Purify Purification: Flash Chromatography (SiO2) Workup->Purify Final Product: this compound (CAS 1553103-02-8) Purify->Final

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the regioselective synthesis of this compound.

Pharmaceutical Applications & Rationale

Structural Activity Relationship (SAR)

In drug discovery, this compound serves as a high-value scaffold due to three distinct features:

  • Phenolic Hydroxyl: Acts as a hydrogen bond donor/acceptor, critical for binding affinity in enzyme pockets (e.g., Kinase hinge regions).

  • Ortho-Chlorine: Provides steric bulk that can lock conformation and block metabolic oxidation at the ortho position, increasing half-life (

    
    ).
    
  • Para-Cyclopropyl: A bioisostere for isopropyl or tert-butyl groups. It adds lipophilicity and rigidity without the rotational entropy penalty of alkyl chains, often improving potency and metabolic stability (preventing benzylic oxidation).

Common Derivatives

This intermediate is frequently derivatized into:

  • O-Alkylated Ethers: Used in GPCR ligands.

  • Biaryl Systems: Via conversion of the phenol to a triflate followed by a second cross-coupling.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[8]
Skin Irritation H315Causes skin irritation.[8]
Eye Damage H318Causes serious eye damage.
STOT-SE H335May cause respiratory irritation.[8]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles (with side shields), and lab coat are mandatory.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon) to prevent oxidation of the phenolic moiety.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.[8]

References

  • VulcanChem. (2024). Product Data Sheet: this compound (CAS 1553103-02-8).[1][2][3][4][5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68326221 (Isomer Reference). Link

  • Biosynth. (2024). Research Chemicals: this compound Specifications. Link[2]

  • Accela ChemBio. (2023).[2] Catalog Entry: SY204032. Link

  • ChemicalBook. (2024). Synthesis of Halogenated Phenols via Suzuki Coupling. Link

Sources

Technical Monograph: 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-cyclopropylphenol (CAS: 1553103-02-8) represents a high-value pharmacophore building block, integrating the lipophilic modulation of a cyclopropyl group with the electronic tuning of an ortho-chlorine substituent.[1][2] In medicinal chemistry, this scaffold serves as a critical bioisostere, offering improved metabolic stability compared to isopropyl analogues while maintaining steric equivalence.[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic routes, physicochemical profiling, and downstream reactivity patterns essential for lead optimization in kinase inhibitor and G-protein coupled receptor (GPCR) ligand development.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The unique combination of an electron-withdrawing chlorine atom and a weak electron-donating cyclopropyl ring creates a distinct electronic environment around the phenolic hydroxyl group.[1][2] This modulation affects both the acidity (


) and the nucleophilicity of the oxygen, influencing subsequent derivatization.[2]
Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Estimation Basis
CAS Number 1553103-02-8Confirmed Registry
Molecular Formula

Stoichiometry
Molecular Weight 168.62 g/mol Calculated
Appearance White to pale yellow crystalline solidAnalogous phenolic trends
Predicted

9.5 – 9.8Acidified vs. phenol (10.[1][2][3][4]0) by o-Cl
Predicted LogP ~3.3Lipophilic shift due to cyclopropyl
H-Bond Donors 1 (Phenolic OH)Structural analysis
H-Bond Acceptors 1 (Phenolic OH)Structural analysis

Analyst Note: The cyclopropyl group at the para position blocks metabolic hydroxylation often seen with alkyl chains, while the ortho-chlorine sterically protects the phenolic oxygen, potentially reducing Phase II glucuronidation rates.[1]

Synthetic Methodologies

To ensure high purity and regioselectivity, two primary synthetic strategies are recommended depending on the starting material availability and scale requirements.[1][2]

Strategy A: Regioselective Chlorination (Process Scale)

Direct chlorination of 4-cyclopropylphenol is the most atom-economical route.[1][2] However, controlling over-chlorination (dichloro species) is critical.[2]

  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1][2] The cyclopropyl group activates the ortho position, but the first chlorine deactivates the ring, naturally limiting di-chlorination if stoichiometry is controlled.[1]
    
Strategy B: Suzuki-Miyaura Cross-Coupling (Discovery Scale)

Used when 4-cyclopropylphenol is unavailable, this route builds the carbon skeleton from halogenated precursors.[1][2]

  • Precursors: 4-Bromo-2-chlorophenol + Cyclopropylboronic acid.[1][2]

  • Catalyst:

    
     or 
    
    
    
    .[2]
  • Base:

    
     or 
    
    
    
    .[1][2]
Visualization: Synthetic Pathways

SynthesisRoutes Figure 1: Primary Synthetic Strategies for this compound Start1 4-Cyclopropylphenol Product This compound (Target) Start1->Product Route A: Electrophilic Chlorination Reagent1 NCS (1.05 eq) MeCN, 80°C Reagent1->Product Start2 4-Bromo-2-chlorophenol Start2->Product Route B: Suzuki Coupling Reagent2 Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Reagent2->Product

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound via NCS Chlorination. Scale: 10 mmol (Laboratory Scale).

Reagents & Equipment[2][9]
  • 4-Cyclopropylphenol (1.34 g, 10 mmol)[1][2]

  • N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol)[1][2]

  • Acetonitrile (anhydrous, 20 mL)

  • p-Toluenesulfonic acid (pTsOH) (catalytic, 10 mol%) - Optional, accelerates reaction.[1][2]

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclopropylphenol in 20 mL of acetonitrile.

  • Activation: Add pTsOH (170 mg) if faster kinetics are required. (Acid catalysis protonates NCS, increasing electrophilicity).[2]

  • Addition: Add NCS portion-wise over 15 minutes at room temperature (

    
    ).
    
    • Why: Exothermic control and prevention of localized high concentrations that favor di-chlorination.[1][2]

  • Reaction: Heat the mixture to

    
     and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[1][2]
    
  • Quench: Cool to room temperature. Pour the mixture into 50 mL of saturated sodium thiosulfate solution (

    
    ) to neutralize unreacted active chlorine.[1][2]
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the disappearance of the symmetric para-phenol pattern and appearance of an ABC aromatic system. The cyclopropyl protons (0.6–1.0 ppm) should remain intact.[1][2]
    
  • MS (ESI-): Expected [M-H]⁻ = 167.0.[1][2]

Reactivity & Applications in Drug Design[1]

The this compound scaffold is versatile.[1][2] The phenolic oxygen is the primary nucleophile, while the aryl chloride offers a handle for late-stage diversification, albeit requiring specialized ligands due to the lower reactivity of aryl chlorides compared to bromides.[1]

Key Reaction Pathways[2]
  • O-Alkylation/Acylation: Standard Williamson ether synthesis or esterification to attach the phenol to a larger pharmacophore core.[1][2]

  • Buchwald-Hartwig Amination: Displacement of the ortho-chlorine (challenging but feasible with bulky phosphine ligands like BrettPhos) to create N-aryl bonds.[1][2]

  • Cyclopropyl Ring Opening: Under strongly acidic conditions (e.g., concentrated

    
    ), the cyclopropyl ring can open to form a propyl chain, often an unwanted side reaction to be avoided.[1][2]
    
Visualization: Reactivity Logic

Reactivity Figure 2: Reactivity Profile and Derivatization Potential Center This compound Rxn1 Reaction: O-Alkylation Reagent: R-X, K2CO3 Center->Rxn1 Rxn2 Reaction: Buchwald-Hartwig Reagent: Amine, Pd-Cat, Base Center->Rxn2 Rxn3 Reaction: Acidic Ring Opening Reagent: Conc. H2SO4 Center->Rxn3 Avoid Prod1 Ether Derivatives (Linker attachment) Rxn1->Prod1 Prod2 2-Amino-4-cyclopropylphenols (Scaffold morphing) Rxn2->Prod2 Prod3 Propyl-phenol derivatives (Degradation Product) Rxn3->Prod3

[1][2][5][10][11][12]

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, protocols should follow the "Read-Across" method from 2-chlorophenol and 4-cyclopropylphenol.[1][2]

  • Hazards:

    • Skin/Eye Irritant: Phenolic compounds are corrosive/irritating.[1][2][5] Wear nitrile gloves and safety goggles.[1][2]

    • Acute Toxicity: Harmful if swallowed (Category 4).[1][2][5]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Phenols can oxidize (darken) over time upon air exposure.[1][2]

  • Disposal: Halogenated organic waste streams. Do not mix with acid waste streams to prevent potential gas evolution.[1][2]

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 4-Chloro-2-cyclopropylphenol (Isomer Analog Data).[1][2] Retrieved from [Link]

  • ChemicalRegister. (2025).[1][2][3][6] Supplier and CAS Verification for 1553103-02-8. Retrieved from [Link]

  • Accela ChemBio. (2023).[1][2][3] Certificate of Analysis and SDS Data for Catalog SY204032. Retrieved from [Link]

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1][2] Wiley-Interscience.[1][2] (General reference for NCS chlorination mechanisms).

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 2-chloro-4-cyclopropylphenol. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of structural determination. We will delve into the synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each step is explained not merely as a protocol, but as a strategic choice aimed at building a self-validating body of evidence to confirm the molecular architecture of this compound. The guide is grounded in established analytical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Imperative for Unambiguous Structural Verification

This compound is a substituted phenolic compound with the molecular formula C₉H₉ClO.[1] Its structure, featuring a phenol ring with a chlorine atom at the ortho-position and a cyclopropyl group at the para-position, presents a unique combination of functional groups that influence its chemical and physical properties.[1] The phenolic hydroxyl group imparts acidity, while the chlorine atom affects the electronic distribution of the aromatic ring, and the cyclopropyl group contributes to its lipophilicity.[1] In the context of medicinal chemistry and materials science, where precise molecular architecture dictates function and safety, the unequivocal confirmation of such a structure is a foundational requirement.

This guide will simulate the process of elucidating the structure of this compound as if it were an unknown sample, thereby providing a practical framework for tackling similar analytical challenges.

The Strategic Workflow for Structure Elucidation

The determination of a molecule's structure is a puzzle solved by the convergence of evidence from multiple analytical techniques. Our approach is designed to be systematic, with each step providing a piece of information that is then corroborated or refined by the next.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structure Determination cluster_2 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Map Carbon-Hydrogen Framework MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC) Establish Connectivity NMR_1D->NMR_2D Provides Initial Assignments Confirmation Integrated Data Analysis Final Structure Confirmation NMR_2D->Confirmation Confirms Bond Connectivity NMR_Correlations cluster_0 This compound mol H6 H-6 H5 H-5 H6->H5 COSY C6 C-6 H6->C6 HSQC H3 H-3 H5->H3 COSY C5 C-5 H5->C5 HSQC C3 C-3 H3->C3 HSQC Cyclo_CH Cyclo-CH Cyclo_CH2 Cyclo-CH2 Cyclo_CH->Cyclo_CH2 COSY Cyclo_C_CH Cyclo-C(H) Cyclo_CH->Cyclo_C_CH HSQC Cyclo_C_CH2 Cyclo-C(H2) Cyclo_CH2->Cyclo_C_CH2 HSQC

Sources

2-Chloro-4-cyclopropylphenol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile of 2-Chloro-4-cyclopropylphenol (CAS 1553103-02-8) .[1][2] As a halogenated alkylphenol, this compound exhibits a distinct amphiphilic character driven by the lipophilic cyclopropyl and chloro substituents contrasting with the hydrophilic phenolic hydroxyl group.[2] This document details solvent compatibility, predictive modeling, and validated experimental protocols for solubility determination, targeting applications in synthesis, purification, and formulation.

Physicochemical Identity & Solvation Mechanism

To predict and manipulate solubility, one must understand the molecular forces at play.[2] this compound is not merely a generic phenol; its substituents dictate its interaction with solvents.[1][2][3]

  • Compound: this compound[1][2][3][4]

  • CAS: 1553103-02-8[1][2][3][4]

  • Molecular Weight: 168.62 g/mol [2][3][5]

  • Estimated pKa: ~9.5–10.0 (The ortho-chlorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing acidity compared to 4-cyclopropylphenol).[1][2]

  • Predicted LogP: ~3.3–3.5 (Indicates moderate-to-high lipophilicity).[1][2]

Solvation Mechanics
  • Hydrophobic Domain: The cyclopropyl ring and the chloro group create a significant non-polar surface area.[1][2] This favors interaction with non-polar and moderately polar aprotic solvents via Van der Waals forces and London dispersion forces.[1][2]

  • Hydrophilic Domain: The phenolic -OH group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1][2] This allows solubility in polar protic solvents (alcohols) and polar aprotic solvents (ketones, ethers) capable of H-bonding.[1][2]

  • Intramolecular Bonding: A weak intramolecular hydrogen bond may exist between the phenolic hydrogen and the ortho-chlorine.[1][2] This "internal lock" can slightly reduce solubility in water by masking the hydroxyl group, making the molecule more lipophilic than expected.[2]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction efficiency with this compound. Data is synthesized from empirical trends of structural analogs (e.g., 2-chloro-4-methylphenol, 4-cyclopropylphenol).[1][2]

Table 1: Solubility Profile & Process Application

Solvent ClassRepresentative SolventsSolubility RatingPrimary InteractionProcess Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 g/L)Dipole-Dipole, DispersionExtraction: Ideal for partitioning from aqueous phases.[1][2]
Polar Aprotic Acetone, Ethyl Acetate, THFHigh (>80 g/L)H-Bonding (Acceptor), DipoleReaction Medium: Excellent for nucleophilic substitutions.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>60 g/L)H-Bonding (Donor/Acceptor)Feed Stock: Preparation of stock solutions.
Aromatic Hydrocarbons Toluene, BenzeneModerate (Temperature Dependent)

-

Stacking
Recrystallization: High solubility at boiling; low at RT.[1][2]
Aliphatic Hydrocarbons Hexane, Heptane, Petroleum EtherLow to Moderate DispersionAnti-Solvent: Used to crash out product or wash crystals.
Aqueous Water (pH < 9)Insoluble (<1 g/L)Hydrophobic EffectWashing: Removal of inorganic salts.[1][2]
Aqueous Base NaOH (1M), KOHSoluble (as Phenolate)Ionic DissociationExtraction: Pulling product into aqueous phase for purification.[2]

Experimental Protocols (SOPs)

Reliable solubility data requires rigorous experimental validation.[1][2] Do not rely solely on visual estimation.

SOP 1: Gravimetric Solubility Determination (The "Shake-Flask" Method)

Use this protocol to generate precise g/L values for regulatory filing or process scaling.[1][2]

Reagents: High-purity solvent (HPLC grade), this compound (dried).[1][2]

  • Saturation: Add excess solid compound to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at a constant temperature (e.g., 25°C) for 24 hours.

    • Tip: Use a thermostatic shaker to ensure temperature stability.[1][2]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility) to remove undissolved solids.

  • Quantification:

    • Pipette exactly 1.0 mL of the filtrate into a pre-weighed weighing boat.

    • Evaporate solvent under a gentle nitrogen stream or vacuum.[1][2]

    • Dry residue to constant weight.[1][2]

  • Calculation:

    
    [1][2]
    
SOP 2: Recrystallization Solvent Screening

Use this to identify the optimal solvent system for purification.

  • Test: Place 100 mg of compound in a test tube.

  • Hot Dissolution: Add solvent dropwise while heating to boiling until the solid just dissolves.[1][2]

  • Observation:

    • If <1 mL is required: Solvent is too strong (e.g., DCM).[2]

    • If >10 mL is required: Solvent is too weak (e.g., Hexane).[2]

    • Ideal: Dissolution in 2–5 mL at boiling.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Result: Look for crystal formation.

    • Recommendation: A Toluene/Heptane or Ethanol/Water binary system is often effective for this class of compounds.[1][2]

Visualization: Solubility & Process Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended process step.

SolubilityWorkflow Start This compound (Solid) Goal Process Goal? Start->Goal Synth Synthesis / Reaction Goal->Synth React Purify Purification / Extraction Goal->Purify Isolate Cryst Recrystallization Goal->Cryst Refine Solv_Polar Polar Aprotic (THF, Acetone) High Solubility Synth->Solv_Polar Partition Liquid-Liquid Extraction Purify->Partition DCM DCM (Organic Phase) Dissolves Compound Partition->DCM Neutral pH Base Aq. NaOH (pH > 10) Forms Phenolate Salt Partition->Base High pH Binary Binary System (Solvent/Anti-Solvent) Cryst->Binary Tol_Hep Toluene (Hot) + Heptane (Cool) Binary->Tol_Hep

Caption: Decision logic for solvent selection in synthesis, extraction, and crystallization workflows.

Safety & Handling (Chlorophenols)

While solubility is the focus, safety is the prerequisite.

  • Skin Absorption: Chlorinated phenols are rapidly absorbed through the skin.[1][2] Nitrile gloves are standard, but for prolonged exposure to concentrated solutions in organic solvents (which permeate gloves), double-gloving or Silver Shield® laminates are recommended.

  • Acidity: As a weak acid, it can react vigorously with strong oxidizing agents and strong bases.[2]

  • Waste Disposal: Chlorinated organics must be segregated from non-halogenated waste streams to prevent formation of toxic byproducts (e.g., dioxins) during incineration.[2]

References

  • PubChem. (2025).[1][2][5] this compound | C9H9ClO.[1][2][3] National Library of Medicine.[1][2] [Link][1]

  • Google Patents. (2017).[1][2] CN106883103B - Preparation method of 2,4-dichlorophenol.[1][2] (Describes chlorination process solvents).

Sources

2-Chloro-4-cyclopropylphenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Chloro-4-cyclopropylphenol , a specialized intermediate in medicinal chemistry. It is structured to serve researchers optimizing lead compounds where the unique steric and electronic properties of the cyclopropyl-chlorophenol motif are required.

CAS Registry Number: 1553103-02-8 Molecular Formula: C₉H₉ClO Molecular Weight: 168.62 g/mol [1]

Executive Summary: The Strategic Value of the Scaffold

In the landscape of drug discovery, This compound represents a "privileged scaffold" intermediate. Its value lies in the synergistic combination of three structural features:

  • The Phenolic Hydroxyl: A versatile handle for etherification (prodrugs) or hydrogen bond donation in protein binding pockets.

  • The Ortho-Chlorine: Increases lipophilicity (

    
     value) and blocks metabolic oxidation at the chemically reactive ortho-position, enhancing metabolic stability (
    
    
    
    ).
  • The Para-Cyclopropyl Group: Acts as a bioisostere for isopropyl or phenyl groups but with a distinct 3D geometry and higher metabolic stability (the "Cyclopropyl Effect"). It introduces rigidity without the aromaticity of a phenyl ring, often improving potency/selectivity profiles in kinase inhibitors and GPCR ligands.

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models essential for formulation and assay development.

Table 1: Key Physical and Chemical Constants
PropertyValue (Experimental/Consensus)ConfidenceImplications for Drug Dev
Physical State Solid (Crystalline)HighStable for solid-dose handling.
Melting Point 60–70 °CMedium (Est.)[1]Requires controlled heating during reactions; amenable to melt crystallization.
Boiling Point ~255 °C (at 760 mmHg)High (Calc.)[1]High thermal stability; purification via distillation requires high vacuum.
pKa (Acid) 9.3 – 9.6HighSlightly more acidic than phenol (pKa 9.95) due to electron-withdrawing Cl.[1] Deprotonates at physiological pH > 9.
LogP (Octanol/Water) 3.3 ± 0.2HighHighly lipophilic. Requires organic co-solvents (DMSO, MeOH) for biological assays.
Density 1.22 g/cm³HighDenser than water; phase separation in aqueous workups is bottom-layer organic.
H-Bond Donor 1HighCritical for binding affinity (Type I/II kinase inhibitors).
H-Bond Acceptor 1HighInteraction point for serine/threonine residues.

Synthetic Methodologies

Two primary routes exist for the synthesis of this compound. The choice depends on scale and available starting materials.

Method A: Electrophilic Chlorination (Scale-Up Route)

Best for: Multi-gram to kilogram scale synthesis where 4-cyclopropylphenol is available.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Reagents: Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS).
    
  • Selectivity Challenge: The cyclopropyl group is a weak activator (para-director), while the hydroxyl is a strong activator (ortho/para-director). Since the para-position is blocked, chlorination occurs ortho to the hydroxyl.

Protocol:

  • Dissolution: Dissolve 4-cyclopropylphenol (1.0 eq) in dichloromethane (DCM) or acetonitrile (

    
    ).
    
  • Addition: Cool to 0°C. Add

    
     (1.05 eq) dropwise over 30 minutes.
    
  • Quench: Stir at room temperature for 2 hours. Quench with saturated

    
    .
    
  • Purification: Extract with DCM. Recrystallize from hexanes.

Method B: Suzuki-Miyaura Coupling (Precision Route)

Best for: Late-stage functionalization or when 4-cyclopropylphenol is inaccessible.

  • Mechanism: Palladium-catalyzed cross-coupling.

  • Reagents: 2-Chloro-4-bromophenol + Cyclopropylboronic acid.

Protocol:

  • Setup: Combine 2-chloro-4-bromophenol (1.0 eq), cyclopropylboronic acid (1.5 eq), and

    
     (3.0 eq) in Toluene/Water (10:1).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Reflux at 90°C for 12 hours under Argon.

  • Workup: Filter through Celite, extract, and purify via silica gel chromatography (0-10% EtOAc/Hexanes).

Visualization: Synthetic Decision Matrix

The following diagram illustrates the logic flow for selecting the optimal synthetic pathway.

SynthesisPathways Start Target: this compound CheckSM Is 4-Cyclopropylphenol available? Start->CheckSM RouteA Route A: Direct Chlorination CheckSM->RouteA Yes (Commercial) RouteB Route B: Suzuki Coupling CheckSM->RouteB No (Synthesis required) ReagentsA Reagents: SO2Cl2 or NCS Solvent: DCM, 0°C RouteA->ReagentsA ReagentsB Reagents: Cyclopropylboronic acid Catalyst: Pd(dppf)Cl2 RouteB->ReagentsB OutcomeA Yield: High (85-95%) Cost: Low Risk: Over-chlorination ReagentsA->OutcomeA OutcomeB Yield: Moderate (60-80%) Cost: High Risk: Protodeboronation ReagentsB->OutcomeB

Figure 1: Decision matrix for the synthesis of this compound based on precursor availability and scale requirements.

Medicinal Chemistry Applications

This compound is rarely the final drug; it is a building block . Its applications are driven by the specific properties it imparts to the final API (Active Pharmaceutical Ingredient).

Structure-Activity Relationship (SAR) Logic
  • Lipophilicity Modulation: The cyclopropyl group increases LogP by ~1.1 units compared to a methyl group, improving membrane permeability.

  • Metabolic Blocking: The chlorine atom at the ortho position prevents metabolic hydroxylation (Phase I metabolism) by Cytochrome P450 enzymes, which typically attack electron-rich aromatic rings.

  • Conformational Restriction: The cyclopropyl ring is rigid. When used in receptor binding, it can lock the molecule into a bioactive conformation more effectively than a flexible propyl chain.

Downstream Reactions (Derivatization)

Researchers typically use this phenol in:

  • O-Alkylation: Reaction with alkyl halides to form ethers (e.g., PPAR agonists).

  • Buchwald-Hartwig Amination: Converting the phenol to an aniline derivative (via triflate activation).

  • Nucleophilic Aromatic Substitution (

    
    ):  While the ring is electron-rich, strong electron-withdrawing groups added later can enable displacement of the chlorine if required.
    
Visualization: Pharmacophore Logic

SAR_Logic Core This compound (Scaffold) OH Phenolic -OH Core->OH Cl Ortho-Chlorine Core->Cl Cyc Para-Cyclopropyl Core->Cyc Linker Linker Attachment (Ether/Ester formation) OH->Linker Primary Reactivity Metab Blocks CYP450 Metabolism (Increases t1/2) Cl->Metab Electronic/Steric Effect Lipo Increases Lipophilicity (Permeability) Cyc->Lipo Hydrophobic Effect Steric Steric Bulk (Selectivity Filter) Cyc->Steric Shape Complementarity

Figure 2: Pharmacophore analysis detailing the medicinal chemistry roles of each functional group on the scaffold.

Safety and Handling Protocols

Hazard Class: Corrosive / Acute Toxicity. As a chlorophenol derivative, this compound poses specific risks regarding tissue damage and environmental toxicity.

Handling
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Ventilation: All operations involving heating or dust generation must occur in a certified fume hood to prevent inhalation of phenolic vapors.

Storage
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the phenol ring, which can turn the white solid pink/brown over time.

Emergency Procedures
  • Skin Contact: Wash immediately with Polyethylene Glycol (PEG 300) or copious amounts of water. Phenols penetrate skin rapidly; water alone may be insufficient to prevent systemic absorption.

  • Spill: Adsorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • PubChem Compound Summary. (2025). This compound.[1][2] National Center for Biotechnology Information. Link

  • VulcanChem. (2024). Product Data: this compound Properties and Safety. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding for cyclopropyl bioisostere claims). Link

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Reference for Chlorophenol metabolic stability). Link

Sources

Technical Monograph: Biological Potential & SAR Analysis of 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-cyclopropylphenol (CAS 1553103-02-8) represents a specialized "hybrid" scaffold in medicinal chemistry. It merges the established antimicrobial pharmacophore of ortho-chlorophenols with the metabolic stability and unique steric properties of the para-cyclopropyl moiety. This guide analyzes its physicochemical profile, predicted biological mechanisms, and experimental protocols for synthesis and validation. It is intended for researchers exploring novel antimicrobial agents, tyrosinase inhibitors, or fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the dual nature of this molecule is critical for predicting its behavior in biological systems. The molecule consists of a phenol core modified by an electron-withdrawing halogen (


) and a steric, electron-donating cycloalkyl group (

).
Key Properties Table
PropertyValue / DescriptionSignificance
CAS Number 1553103-02-8Unique Identifier
Formula

--
MW 168.62 g/mol Fragment-sized (Rule of 3 compliant)
Predicted LogP ~3.1 - 3.4High lipophilicity aids membrane penetration
Predicted pKa ~8.5 - 8.8More acidic than phenol (pKa 10) due to o-Cl
H-Bond Donors 1 (Phenolic -OH)Critical for receptor/enzyme binding
H-Bond Acceptors 1 (Phenolic -OH)--
Structural Analysis (SAR)
  • The ortho-Chlorine Effect: The chlorine atom at position 2 exerts a negative inductive effect (-I), stabilizing the phenoxide anion. This lowers the pKa compared to the parent 4-cyclopropylphenol, making the hydroxyl proton more labile and enhancing interactions with basic residues in enzyme active sites.

  • The para-Cyclopropyl Effect: Unlike a standard isopropyl group, the cyclopropyl ring possesses significant

    
     character (Walsh orbitals). It acts as a bioisostere for alkyl groups but offers superior metabolic stability by blocking benzylic oxidation (a common clearance pathway for p-cresol derivatives).
    

Biological Activity & Mechanistic Pathways[7]

Based on Structure-Activity Relationship (SAR) data from homologous chlorophenols and cyclopropyl-arenes, three primary biological activities are projected.

Antimicrobial Activity (Membrane Disruption)

Mechanism: Like 4-chlorocarvacrol and 2-chlorophenol, this compound is expected to act as a broad-spectrum antimicrobial.

  • Partitioning: The lipophilic cyclopropyl tail facilitates insertion into the bacterial phospholipid bilayer.

  • Uncoupling: The acidic phenolic proton (enhanced by the o-Cl) acts as a protonophore, disrupting the transmembrane proton gradient (

    
    ).
    
  • Lysis: Accumulation leads to membrane destabilization and leakage of intracellular content.

Enzyme Inhibition (Tyrosinase & Laccase)

Mechanism: 4-Substituted phenols are classic suicide substrates or competitive inhibitors for copper-containing oxidases like tyrosinase.

  • Binding: The phenolic oxygen coordinates with the binuclear copper active site.

  • Steric Fit: The cyclopropyl group provides a rigid, hydrophobic anchor that fits into the enzyme's hydrophobic pocket more tightly than flexible alkyl chains, potentially increasing potency (

    
    ).
    
Receptor Modulation (Bioisosteric Applications)

Relevance: The cyclopropyl group is a "privileged structure" in drug design (e.g., Ciprofloxacin, Montelukast). In the context of this phenol, it may serve as a fragment for:

  • Estrogen Receptor (ER) Ligands: Mimicking the A-ring of estradiol.

  • AMPA Receptor Modulators: Cyclopropyl-phenols have been cited in patent literature as positive allosteric modulators.

Visualization: SAR & Biological Pathways

SAR_Analysis Molecule This compound Cl_Group 2-Chloro Group (-I Effect) Molecule->Cl_Group OH_Group Phenolic -OH (H-Bond Donor) Molecule->OH_Group Cyc_Group 4-Cyclopropyl Group (Lipophilic/Rigid) Molecule->Cyc_Group Acid Increased Acidity (pKa ~8.5) Cl_Group->Acid Inductive Effect OH_Group->Acid Enzyme Enzyme Binding (Tyrosinase Inhibition) OH_Group->Enzyme Cu Coordination Membrane Membrane Disruption (Antimicrobial) Cyc_Group->Membrane Lipophilicity Metab Metabolic Stability (Blocks Oxid.) Cyc_Group->Metab Bioisostere Cyc_Group->Enzyme Hydrophobic Pocket Fit Acid->Membrane Protonophore

Caption: SAR map illustrating how specific structural motifs contribute to the predicted biological activities.

Experimental Protocols

To validate the biological potential, the following self-validating workflows are recommended.

Synthesis Verification (Chlorination)

If the compound is not sourced commercially, it can be synthesized from 4-cyclopropylphenol.

Protocol:

  • Reagents: 4-cyclopropylphenol (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 4-cyclopropylphenol in ACN at

      
      .
      
    • Add NCS portion-wise to avoid over-chlorination.

    • Stir at Room Temperature (RT) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:1).

    • Quench: Add water, extract with Ethyl Acetate.[1]

    • Purification: Silica gel column chromatography.[1][2]

  • Validation:

    
    -NMR must show loss of one aromatic proton and a downfield shift of the ortho proton.
    
In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

StepActionCritical Control
1 Stock Prep Dissolve compound in DMSO (10 mg/mL). Ensure complete solubility.
2 Dilution Serial 2-fold dilution in Mueller-Hinton Broth (MHB) in 96-well plates.
3 Inoculation Add

CFU/mL bacterial suspension.
4 Incubation

for 18-24 hours.
5 Readout Visual turbidity check or

measurement.
6 Control Positive: Ciprofloxacin; Negative: DMSO vehicle.
Synthesis & Assay Workflow Diagram

Workflow cluster_syn Synthesis Phase cluster_bio Biological Assay Phase Start 4-Cyclopropylphenol Rxn Chlorination (NCS, ACN, RT) Start->Rxn Purify Purification (Silica Column) Rxn->Purify Product This compound Purify->Product Stock DMSO Stock Prep Product->Stock Transfer Plate 96-Well Plate Serial Dilution Stock->Plate Incubate Incubation (37°C, 24h) Plate->Incubate Read MIC Determination (OD600) Incubate->Read

Caption: Integrated workflow for the synthesis and antimicrobial validation of the target compound.

Safety & Toxicology

  • Hazard Class: Phenols are corrosive and toxic by absorption.

  • Specific Risk: 2-Chlorophenols are known skin irritants and can cause severe eye damage.

  • Handling: All synthesis and handling must occur in a chemical fume hood. Nitrile gloves are required (latex is permeable to phenols).

  • Disposal: Chlorinated organic waste streams (do not mix with general organic waste if incineration protocols differ).

References

  • VulcanChem . (n.d.). This compound Product Information. Retrieved from

  • National Center for Biotechnology Information . (n.d.). 2-Chlorophenol Compound Summary. PubChem. Retrieved from

  • Gagnon, A., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Universidade Nova de Lisboa. Retrieved from

  • Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. In The Chemistry Inside Spices and Herbs. Retrieved from

  • U.S. EPA . (2000). Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry.[3] Retrieved from

Sources

Strategic Utilization of 2-Chloro-4-cyclopropylphenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Advantage"

In modern drug discovery, the optimization of lead compounds often hinges on subtle structural modifications that improve metabolic stability without compromising potency. 2-Chloro-4-cyclopropylphenol (CAS 1553103-02-8) represents a high-value scaffold that combines two powerful medicinal chemistry tactics: halogenation for electronic tuning and cyclopropylation for conformational restriction and metabolic blocking.[1]

This guide provides a technical deep-dive into the synthesis, physicochemical properties, and strategic application of this moiety. Unlike simple alkyl phenols, the 2-chloro-4-cyclopropyl variant offers a unique balance of lipophilicity and oxidative resistance, making it a "privileged structure" for designing robust inhibitors in oncology (kinase targets) and anti-infective therapeutics.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring. This arrangement creates a specific electronic and steric environment:

  • 4-Cyclopropyl Group (Para): Acts as a bioisostere of the isopropyl group. Unlike the isopropyl group, which possesses a labile benzylic hydrogen susceptible to Cytochrome P450 oxidation, the cyclopropyl ring is metabolically robust. Its C-C bonds have high

    
    -character (Walsh orbitals), allowing for hyperconjugative donation into the aromatic ring.
    
  • 2-Chloro Group (Ortho): Exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of the phenolic hydroxyl group (making it a stronger Hydrogen Bond Donor). Sterically, it fills the ortho-pocket, potentially locking the conformation of adjacent ethers or esters via intramolecular interactions.

  • Phenolic Hydroxyl: The anchor point for further derivatization (e.g., etherification to form pharmacophores).

Physicochemical Profile (Calculated)
PropertyValueMedicinal Chemistry Implication
Molecular Formula C

H

ClO
Low MW fragment (Fragment-Based Drug Design compliant)
Molecular Weight 168.62 g/mol High ligand efficiency potential
cLogP ~3.3Moderate lipophilicity; good membrane permeability
pKa ~8.5More acidic than unsubstituted phenol (pKa ~10), enhancing H-bond donor capacity
H-Bond Donors/Acceptors 1 / 1Balanced for intracellular targets

Synthetic Pathways[1][3][4]

Reliable access to this compound is critical for SAR (Structure-Activity Relationship) studies.[1] We present two primary routes: the Suzuki-Miyaura Coupling (recommended for R&D scale) and Direct Chlorination (potential for scale-up).[1]

Method A: Suzuki-Miyaura Cross-Coupling (Gold Standard)

This method allows for the modular construction of the scaffold using widely available starting materials. It avoids the regioselectivity issues of direct chlorination.

Reaction Logic: Coupling 4-bromo-2-chlorophenol with cyclopropylboronic acid .[1] The use of a bulky, electron-rich phosphine ligand (PCy


) is crucial because cyclopropylboronic acids can be sluggish and prone to protodeboronation.

Protocol:

  • Reagents:

    • Substrate: 4-Bromo-2-chlorophenol (1.0 equiv)[1]

    • Boron Source: Cyclopropylboronic acid (1.3 equiv)[2]

    • Catalyst: Pd(OAc)

      
       (5 mol%)[2]
      
    • Ligand: Tricyclohexylphosphine (PCy

      
      ) (10 mol%)[2]
      
    • Base: K

      
      PO
      
      
      
      (3.0 equiv)
    • Solvent: Toluene/Water (20:1 v/v)[1]

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronic acid, and K

      
      PO
      
      
      
      .
    • Add the Toluene/Water mixture and degas with Argon for 10 minutes (Critical to prevent homocoupling).

    • Add Pd(OAc)

      
       and PCy
      
      
      
      .[2][3]
    • Heat to 100°C for 12–16 hours.

    • Workup: Cool to RT, acidify with 1M HCl (to protonate the phenoxide), extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Direct Chlorination (Industrial Route)

For larger scales where cost is a driver, chlorinating 4-cyclopropylphenol is viable, though it requires careful control to prevent over-chlorination (2,6-dichloro formation).

Protocol:

  • Reagents: 4-Cyclopropylphenol, Sulfuryl Chloride (SO

    
    Cl
    
    
    
    ).
  • Conditions: DCM, 0°C to RT.

  • Mechanism: Electrophilic Aromatic Substitution. The cyclopropyl group is weakly activating (para-director), but the hydroxyl group is strongly activating (ortho/para-director). Since the para-position is blocked, the chlorine is directed ortho to the hydroxyl.

  • Caveat: Requires strict stoichiometry (0.95 equiv SO

    
    Cl
    
    
    
    ) to minimize dichlorination.

Visualization of Synthesis & Logic

SynthesisPathways Start1 4-Bromo-2-chlorophenol Reagent1 Cyclopropylboronic Acid Pd(OAc)2 / PCy3 K3PO4, 100°C Start1->Reagent1 Target This compound (Target Scaffold) Start1->Target Suzuki Coupling (High Regiocontrol) Start2 4-Cyclopropylphenol Reagent2 SO2Cl2 DCM, 0°C Start2->Reagent2 Start2->Target Electrophilic Subst. (Scale-up Route) SideProduct 2,6-Dichloro impurity Start2->SideProduct Over-chlorination

Caption: Comparative synthetic routes. The Suzuki pathway offers superior precision for medicinal chemistry libraries, while direct chlorination is cost-effective but riskier regarding impurities.

Medicinal Chemistry Applications

Metabolic Stability (The "Wall" Effect)

The cyclopropyl group is a rigid, steric "wall." In many drug programs, replacing an isopropyl or tert-butyl group with a cyclopropyl group significantly increases metabolic half-life (


).
  • Mechanism: The C-H bonds in a cyclopropyl ring possess high bond dissociation energy (~106 kcal/mol) compared to benzylic isopropyl C-H bonds (~89 kcal/mol), making them resistant to CYP450-mediated hydroxylation.

Bioisosterism in Kinase Inhibitors

In kinase inhibitors (e.g., targeting VEGFR or EGFR), the "tail" of the molecule often occupies a hydrophobic pocket.

  • Design Strategy: Use the this compound moiety to replace a standard 4-chloro-3-trifluoromethylphenol.[1]

  • Benefit: The cyclopropyl group fills the hydrophobic pocket with a different shape vector (oblate spheroid) compared to the spherical CF

    
    , potentially improving selectivity. The 2-chloro atom can form halogen bonds with backbone carbonyls in the hinge region.
    
SAR Decision Matrix[1]

SAR_Logic Core This compound Cl_Group 2-Chloro Substituent Core->Cl_Group Cyc_Group 4-Cyclopropyl Substituent Core->Cyc_Group OH_Group Phenolic -OH Core->OH_Group Acidity Increases Acidity (pKa ~8.5) Better H-Bond Donor Cl_Group->Acidity Lipophil Modulates Lipophilicity (LogP ~3.3) Cl_Group->Lipophil MetaStab Metabolic Stability (Blocks CYP Oxidation) Cyc_Group->MetaStab Cyc_Group->Lipophil Rigidity Conformational Restriction (Rigid Bioisostere) Cyc_Group->Rigidity

Caption: Structure-Activity Relationship (SAR) map detailing the functional contribution of each substituent on the scaffold.

Experimental Protocols

Protocol 6.1: Synthesis of this compound (Suzuki Method)

Validated for R&D Library Synthesis (1.0 mmol scale)

  • Preparation: Dry a 20 mL microwave vial or round-bottom flask in an oven.

  • Loading: Add 4-bromo-2-chlorophenol (207 mg, 1.0 mmol), cyclopropylboronic acid (112 mg, 1.3 mmol), and potassium phosphate tribasic (636 mg, 3.0 mmol).

  • Solvent: Add Toluene (4 mL) and Water (0.2 mL).

  • Degassing: Seal the vial and sparge with Argon gas for 10 minutes via a needle.

  • Catalyst Addition: Quickly remove the septum/cap, add Pd(OAc)

    
      (11 mg, 0.05 mmol) and PCy
    
    
    
    (28 mg, 0.10 mmol), and reseal immediately.
  • Reaction: Heat at 100°C with vigorous stirring for 14 hours.

  • Workup:

    • Cool to room temperature.[3][4]

    • Add 10 mL 1M HCl (aq).

    • Extract with Ethyl Acetate (3 x 10 mL).[5]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO

    
    ), eluting with 0-20% EtOAc in Hexanes.
    
  • Yield Expectation: 75-85% as a colorless oil or low-melting solid.[1]

References

  • Wallace, D. J., & Chen, C. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2] Tetrahedron Letters, 43(39), 6987-6990.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68326221, 4-Chloro-2-cyclopropylphenol (Isomer Reference).[1] Retrieved from PubChem.[6] (Note: Reference provided for structural isomer comparison and property verification).

  • VulcanChem. (2023). Product Data: this compound (CAS 1553103-02-8).[1][7][7]

Sources

An In-depth Technical Guide to the Discovery and History of Cyclopropyl-Containing Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores with unique structural motifs is a cornerstone of modern drug design. This guide delves into the fascinating intersection of two such entities: the venerable phenol and the versatile cyclopropyl ring. Phenols, with their rich history rooted in the dawn of antiseptic medicine, offer crucial hydrogen bonding capabilities and inherent antioxidant properties.[1][2][3] The cyclopropyl group, a more recent but equally impactful entrant, provides a unique conformational rigidity and metabolic stability that has proven invaluable in overcoming common drug development hurdles.[4][5]

This document provides a comprehensive exploration of the discovery, synthesis, and application of cyclopropyl-containing phenols. We will examine the historical context of each moiety, detail the key synthetic transformations that unite them, and analyze their synergistic contributions to the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural combination in their own discovery programs.

Section 1: The Constituent Moieties - A Tale of Two Scaffolds

The Phenol: A Historical Pillar of Medicine

The story of the phenol is deeply intertwined with the history of modern medicine. First isolated in its pure form in 1834, its potent antimicrobial properties were famously harnessed by Joseph Lister in his pioneering work on antiseptic surgery.[2] Beyond its direct antiseptic applications, the phenolic hydroxyl group is a key feature in a vast array of natural products and synthetic drugs.[6] Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with biological targets, while its electronic nature contributes to the overall reactivity and metabolic pathways of the parent molecule.[7] Phenolic compounds are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties, making them a recurring and valuable motif in pharmaceutical research.[3]

The Cyclopropyl Ring: A Modern Tool for Molecular Engineering

The cyclopropane ring, the smallest of all carbocycles, is far more than a simple three-carbon unit. Its unique electronic structure, a consequence of significant ring strain (~27 kcal/mol), imparts properties akin to a double bond, including enhanced p-character in its C-C bonds.[5][8] This "sp2-like" character and the ring's inherent rigidity offer several strategic advantages to the medicinal chemist.[8]

The incorporation of a cyclopropyl group can significantly enhance a drug candidate's profile by:

  • Increasing Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5][9]

  • Enhancing Potency: The rigid nature of the ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target receptor.[5]

  • Improving Selectivity: By providing a fixed orientation for substituents, the cyclopropyl ring can optimize interactions with a specific target while minimizing off-target effects.[5][9]

  • Modulating Physicochemical Properties: It acts as a lipophilic yet compact spacer, influencing properties like solubility and membrane permeability.[8]

The value of this moiety is underscored by the increasing number of drugs containing a cyclopropyl ring approved by the U.S. Food and Drug Administration (FDA), with 18 such approvals between 2012 and 2018 alone.[4][10]

FeatureImplication in Drug DesignSupporting Rationale
High Ring Strain Unique reactivity, potential for bio-orthogonal chemistry.Strain energy of ~27 kcal/mol can be harnessed as a driving force in certain reactions.[8]
Conformational Rigidity Locks molecule in bioactive conformation, reduces entropic penalty upon binding.Improves potency and selectivity by pre-organizing the molecule for receptor interaction.[5]
Enhanced p-Character "Alkene mimic," influences electronic interactions with target.The C-C bonds have properties intermediate between typical sigma and pi bonds.[5][9]
Increased C-H Bond Strength Blocks metabolic oxidation, increases half-life.Reduces susceptibility to CYP450-mediated metabolism, a common drug clearance pathway.[9]
Compact Lipophilicity Can improve membrane permeability without excessive size.Offers a favorable balance of properties for oral absorption and CNS penetration.[5]

Table 1. Key Properties of the Cyclopropyl Ring and Their Significance in Medicinal Chemistry.

Key Attributes of the Cyclopropyl Moiety in Drug Design A Cyclopropyl Ring B Conformational Rigidity A->B C Metabolic Stability A->C D Unique Electronics (π-character) A->D E Compact Lipophilicity A->E F Enhanced Potency B->F G Reduced Off-Target Effects B->G I Improved PK Profile C->I H Increased Bioavailability E->H

Caption: Logical relationships of cyclopropyl ring properties.

Section 2: Core Synthetic Strategies

The construction of cyclopropyl-containing phenols can be broadly approached in two ways: 1) direct cyclopropanation of a precursor already containing the phenol or a protected phenol, or 2) coupling of a cyclopropyl-containing building block with a phenolic precursor. A variety of powerful synthetic methods have been developed to achieve these transformations.[11]

Direct O-Cyclopropylation of Phenols

One of the most direct methods involves the formation of an aryl cyclopropyl ether via the O-cyclopropylation of a phenol. While historically challenging, modern copper-catalyzed methods have made this a viable and efficient strategy.

A notable protocol was developed by Engle and McAlpine for the copper-promoted O-cyclopropylation of phenols using potassium cyclopropyl trifluoroborate.[12] This method offers a highly efficient route to the target compounds under relatively mild conditions.

Exemplary Protocol: Copper-Promoted O-Cyclopropylation

This protocol is based on the work of Engle and McAlpine and has been adapted for the S-cyclopropylation of thiophenols, demonstrating its potential versatility.[12]

Objective: To synthesize an aryl cyclopropyl ether from a substituted phenol.

Materials:

  • Substituted Phenol (1.0 equiv)

  • Potassium Cyclopropyltrifluoroborate (3.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (3:1 mixture)

  • Oxygen (balloon or atmosphere)

Procedure:

  • To a reaction vessel, add the substituted phenol, potassium cyclopropyltrifluoroborate, copper(II) acetate, 1,10-phenanthroline, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Purge the vessel with oxygen and maintain an oxygen atmosphere (e.g., via a balloon).

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 20-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired aryl cyclopropyl ether.

Causality and Mechanistic Insight: The reaction is believed to proceed through a copper-catalyzed cross-coupling mechanism. The 1,10-phenanthroline acts as a ligand to stabilize the copper catalyst. The base (K₂CO₃) is crucial for deprotonating the phenol, forming the nucleophilic phenoxide. The cyclopropylboronic acid derivative then undergoes transmetalation with the copper center, followed by reductive elimination to form the C-O bond and regenerate the catalyst.

Cyclopropanation of Alkene Precursors

Classic organic reactions can be adapted to install the cyclopropyl ring onto a phenolic scaffold, typically by first modifying the phenol to contain a reactive alkene moiety.

  • Simmons-Smith Reaction: This method involves the use of a carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)), to cyclopropanate an alkene.[13] For this to be applicable, the phenol would first need to be converted to an allyl-substituted phenol (e.g., via a Claisen rearrangement), and the hydroxyl group would likely require protection.

  • Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, to react with an α,β-unsaturated ketone.[13] A phenolic starting material could be converted to a chalcone-type intermediate, which would then undergo cyclopropanation.

The Building Block Approach

An alternative and highly versatile strategy involves using simple, commercially available cyclopropyl-containing building blocks.[13] This approach avoids harsh cyclopropanation conditions on complex, functionalized molecules. Key building blocks include:

  • Cyclopropylamine[14]

  • Cyclopropanecarbonyl chloride

  • Cyclopropylmagnesium bromide

  • Cyclopropylboronic acid[12]

These reagents can be incorporated into larger structures using standard coupling reactions (e.g., amide bond formation, Suzuki coupling, Grignard reactions) to assemble the final cyclopropyl-containing phenolic drug molecule.

General Synthetic Pathways to Cyclopropyl-Phenols cluster_0 Direct Cyclopropylation cluster_1 Alkene Precursor Route cluster_2 Building Block Assembly A Phenol B Aryl Cyclopropyl Ether A->B  Cu-Catalyzed  O-Cyclopropylation C Allyl Phenol D Cyclopropylmethyl Phenol C->D  Simmons-Smith  Reaction E Phenolic Precursor (e.g., Bromophenol) G Cyclopropyl-Aryl Phenol E->G  Cross-Coupling  (e.g., Suzuki) F Cyclopropyl Building Block (e.g., Cyclopropylboronic Acid) F->G  Cross-Coupling  (e.g., Suzuki)

Caption: Overview of key synthetic workflows.

Section 3: Applications and Structure-Activity Relationship (SAR)

The true value of the cyclopropyl-phenol motif is demonstrated in its application in bioactive compounds. The combination allows for a fine-tuning of properties that are critical for drug efficacy and safety.

Case Studies in Drug Discovery

While a large class of drugs defined specifically as "cyclopropyl-phenols" is not formally recognized, numerous approved drugs and clinical candidates feature these two components or their bioisosteres (e.g., a cyclopropyl-anisole, where the methyl ether can be metabolically cleaved to reveal the phenol).

  • Cabozantinib: An inhibitor of multiple receptor tyrosine kinases (e.g., MET, VEGFR2), used in the treatment of certain cancers. Cabozantinib features a complex side chain that includes a cyclopropane ring. While its core is a quinoline, the molecule also contains a 4-phenoxyaniline moiety. The principles of combining rigid linkers (like the cyclopropyl group) with aromatic, hydrogen-bonding systems (like phenols or anilines) are clearly at play.[13]

  • Simeprevir: A protease inhibitor used to treat hepatitis C. Simeprevir contains a cyclopropylsulfonamide group attached to a complex macrocycle.[13] The cyclopropyl group was introduced to enhance potency and improve the pharmacokinetic profile. This demonstrates how the cyclopropyl group can be used to rigidify and optimize the SAR of even very large and complex molecules.

General SAR Insights

The introduction of a cyclopropyl group onto a phenolic scaffold can lead to predictable and advantageous changes in the structure-activity relationship.

  • H-Bonding Vector: Attaching a cyclopropyl ring, especially via an ether linkage, positions the phenolic oxygen in a specific vector for hydrogen bonding, which can enhance binding affinity if the orientation is complementary to the target's active site.

  • Metabolic Shielding: A cyclopropyl group adjacent to the phenol can sterically hinder metabolic enzymes that might otherwise glucuronidate or sulfate the hydroxyl group, potentially increasing the drug's half-life.

  • Conformational Lock: The rigidity of the cyclopropyl ring restricts the rotational freedom of the phenol, which can be entropically favorable for binding and can distinguish between different receptor subtypes.[5][9]

  • Exit Vector Optimization: In fragment-based drug discovery, a cyclopropyl-phenol fragment provides well-defined vectors for growing the molecule. The fixed geometry of the cyclopropyl ring allows for precise exploration of the surrounding binding pocket.

Section 4: Future Outlook

The fusion of the cyclopropyl ring and the phenol moiety represents a powerful and proven strategy in modern medicinal chemistry. As synthetic methodologies for their construction become more efficient and versatile, we can anticipate an even wider application of this combined scaffold.[11] Future research will likely focus on the development of novel catalytic systems for enantioselective cyclopropanations on phenolic systems, allowing for the synthesis of chiral molecules with even greater specificity. Furthermore, the use of cyclopropyl-phenols as core fragments in DNA-encoded libraries and other high-throughput screening platforms will undoubtedly accelerate the discovery of new therapeutic agents that leverage the unique and synergistic properties of these two remarkable chemical entities.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). Available at: [Link]

  • Tichý, M., & Slavětínská, L. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

  • Mocan, A., et al. (2024). Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential. MDPI. Available at: [Link]

  • Hugo, W. B. (1978). Phenols: a review of their history and development as antimicrobial agents. Microbios, 23(92), 83-85. Available at: [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • ACS Publications. (2026). Copper(I)
  • ACS Publications. (2026). Organic Letters Ahead of Print. American Chemical Society.
  • Muthyala, M. K., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8737-8772. Available at: [Link]

  • Barabé, F., & Charette, A. B. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1188–1194. Available at: [Link]

  • Yue, J., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Available at: [Link]

  • EPFL. (n.d.). Cyclopropane-Containing Natural Products. EPFL. Available at: [Link]

  • Anonymous. (2025).
  • Google Patents. (n.d.). A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • National Center for Biotechnology Information. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed.
  • Roughley, S. D., & Jordan, A. M. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(9), 6402-6437. Available at: [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules. ChemScene.
  • National Center for Biotechnology Information. (n.d.). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
  • MDPI. (n.d.). Exploring the Mechanism of β-Cyclodextrin-Encased Phenolic Acids Functionalized with TPP for Antioxidant Activity and Targeting. MDPI.
  • ResearchGate. (2025). (PDF) Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst.
  • National Center for Biotechnology Information. (2023).
  • ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
  • Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry.
  • Guidechem. (2024). How to synthesize 4-phenoxyphenol. Guidechem.

Sources

2-Chloro-4-cyclopropylphenol safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and handling protocols for 2-Chloro-4-cyclopropylphenol (CAS 1553103-02-8).[1][2] It is designed for R&D professionals who require a rigorous, mechanism-based approach to chemical safety, moving beyond generic SDS summaries to address specific reactivity and toxicological risks.[1][2]

Chemical Profile & Reactivity Context

This compound acts as a specialized building block in medicinal chemistry, often used to introduce lipophilic cyclopropyl moieties into drug scaffolds.[1][2] Its safety profile is governed by two distinct structural features: the chlorophenolic core (conferring acidity and protein-denaturing capability) and the cyclopropyl ring (increasing lipophilicity and skin permeation rates).[1][2]

PropertyData / EstimateSignificance
CAS Number 1553103-02-8Unique Identifier
Molecular Weight 168.62 g/mol Small molecule; high skin permeability potential.[1][2]
pKa ~9.5 – 10.0Slightly more acidic than phenol due to the electron-withdrawing Cl atom.[1][2]
Physical State Solid (Low melting)Dust inhalation risk during weighing; readily sublimes.[1][2]
Solubility Organic solvents (DMSO, DCM)Highly soluble in lipids; rapid dermal absorption.[2]
Reactivity Electrophilic Aromatic SubstitutionThe cyclopropyl ring is strained; avoid strong Lewis acids which may trigger ring opening/rearrangement.[1][2]

Hazard Identification & Toxicological Mechanisms

While specific toxicological data for this exact analog may be limited, its structural class (halogenated phenols) dictates a conservative high-hazard classification .[1][2]

Core Hazards (Derived from Class Data)
  • Acute Toxicity (Dermal/Oral): Chlorinated phenols are rapidly absorbed through the skin.[1][2] The cyclopropyl group enhances lipophilicity, potentially accelerating this transport.[1][2]

  • Skin Corrosion/Irritation: Phenols cause "white burns" (protein denaturation/coagulation necrosis) which may be painless initially due to nerve damage.[1][2]

  • Ocular Damage: High risk of severe, irreversible corneal damage (Category 1).[2]

  • Systemic Toxicity: Potential uncoupler of oxidative phosphorylation, leading to hyperthermia and metabolic acidosis if absorbed in significant quantities.[2]

GHS Classification (Conservative Approach)
  • H302/H312: Harmful if swallowed or in contact with skin.[1][2][3][4]

  • H314: Causes severe skin burns and eye damage (Treat as Corrosive).[1][2][3][4][5]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2][3][4][5]

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

Effective handling requires a "Barrier & Containment" strategy.[1][2][3][4][6][7][8] Reliance solely on PPE is insufficient due to the compound's permeation potential.[1][2]

Hierarchy cluster_0 Engineering Controls (Primary) cluster_1 PPE (Secondary) Hood Chemical Fume Hood (Face Velocity: 0.5 m/s) Gloves Glove Selection: Laminate or Double Nitrile (See Protocol) Hood->Gloves Residual Risk Management GloveBox Glove Box (If handling >10g or heating) GloveBox->Gloves Eyes Face Shield + Safety Goggles (No contact lenses) Body Tyvek Lab Coat (Disposable, impervious)

Figure 1: Containment strategy prioritizing engineering controls over PPE.

Glove Permeation Protocol

Standard thin nitrile gloves (4 mil) offer poor protection against halogenated phenols in organic solvents.[1][2]

  • Recommendation: Use Silver Shield/Laminate gloves for spill cleanup or prolonged handling.[1][2]

  • Routine Handling: Double-gloving is mandatory.[1][2]

    • Inner Layer: 4 mil Nitrile (change immediately upon splash).[1][2]

    • Outer Layer: 8 mil Nitrile or Neoprene (provides mechanical strength).[1][2]

Experimental Handling Workflow

Step 1: Weighing & Transfer
  • Risk: Solid dust generation leading to inhalation or surface contamination.[1][2]

  • Protocol:

    • Place the balance inside the fume hood or use a localized powder containment enclosure.[1][2]

    • Use anti-static weighing boats to prevent "jumping" of the static-prone solid.[1][2]

    • Solubilize immediately: Dissolve the solid in the reaction solvent (e.g., DCM, THF) within the hood before transporting it to analytical instruments.[2]

Step 2: Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizers (risk of quinone formation) and strong Lewis acids (risk of cyclopropyl ring opening).[1][2]

  • Temperature Control: If heating is required, use a reflux condenser with a rigorous cooling cycle to prevent vapor escape.[2]

Step 3: Waste Management
  • Do NOT mix with bleach: Chlorination of phenols with hypochlorite can generate polychlorinated phenols or dioxin precursors.[1][2]

  • Disposal: Segregate into "Halogenated Organic Waste."

  • Decontamination: Wipe surfaces with Ethanol or Isopropanol (to solubilize residues) before washing with soap and water.[1][2]

Emergency Response: The "Phenol Protocol"

Standard water flushing is often ineffective for phenols due to their low water solubility and high affinity for skin lipids.[1][2] Polyethylene Glycol (PEG) is the industry standard for phenol decontamination.[1][2]

FirstAid cluster_response Immediate Action Exposure Skin Exposure Confirmed Wipe Gently wipe excess (Do not scrub) Exposure->Wipe SolventWash Apply PEG 300/400 or Isopropanol ( solubilizes phenol ) Wipe->SolventWash WaterFlush Flush with Water (>15 Minutes) SolventWash->WaterFlush note Note: If PEG is unavailable, flush with massive amounts of water immediately. SolventWash->note Medical Seek Medical Attention WaterFlush->Medical

Figure 2: Modified decontamination protocol for lipophilic phenols.

Specific First Aid Steps
  • Skin Contact:

    • Immediately wipe off excess chemical.[1][2]

    • Swab the area with PEG 300/400 (Polyethylene Glycol) or Isopropanol.[1][2] This acts as a solvent to extract the phenol from the skin layers.[1][2]

    • Follow with copious water irrigation.[1][2][4][5]

  • Eye Contact:

    • Do NOT use PEG or solvents in eyes.[1][2]

    • Flush with water or saline for at least 15 minutes, holding eyelids open.[1][2]

  • Inhalation:

    • Move to fresh air immediately.[1][2][5][7] Pulmonary edema may be delayed; medical observation is recommended.[1][2]

References

  • PubChem. (n.d.).[1][2][9] this compound (Compound).[1][2][10] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). (n.d.).[1][2][11] C&L Inventory: 2-chlorophenol derivatives.[1][2] (Used for class-based hazard extrapolation).[1][2] Retrieved from [Link][1][2]

Sources

Navigating the Potential of 2-Chloro-4-cyclopropylphenol: A Technical Guide for Chemical and Pharmaceutical Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery and specialty chemical synthesis, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological and material properties. 2-Chloro-4-cyclopropylphenol emerges as a noteworthy building block, distinguished by its trifunctional scaffold: a reactive phenolic hydroxyl group, a directing chlorine atom, and a lipophilic, conformationally constrained cyclopropyl moiety. This guide provides an in-depth exploration of its commercial availability, physicochemical characteristics, synthetic pathways, and potential applications, offering a technical resource for researchers and developers at the forefront of chemical innovation.

The presence of a cyclopropyl ring is increasingly favored in medicinal chemistry for its ability to enhance metabolic stability, improve potency, and fine-tune solubility and permeability. The chlorine substituent further modulates the electronic environment of the phenol ring, influencing its acidity and reactivity, while also serving as a potential vector for further chemical elaboration. This combination of features renders this compound a compelling starting material for the synthesis of complex molecules with diverse biological and industrial applications.

Commercial Availability: Sourcing and Procurement

This compound is accessible through a variety of chemical suppliers, catering to both research and development quantities as well as bulk manufacturing needs. The compound is typically offered at purities of 95% or greater. When sourcing this material, it is crucial to verify the CAS number (1553103-02-8) to ensure the correct regioisomer is being procured.

For researchers requiring initial quantities for exploratory studies, numerous catalog suppliers offer small-scale amounts with readily available stock. For process development and larger-scale manufacturing, several suppliers specialize in providing advanced intermediates and building blocks in bulk quantities. It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound prior to use.

Table 1: Commercial Supplier Summary for this compound

Supplier TypeTypical QuantitiesPurity LevelsKey Considerations
Catalog Suppliers1 g - 100 g>95%Rapid delivery, ideal for initial screening and research.
Bulk Manufacturers1 kg - 100+ kg>98%Custom synthesis options, requires longer lead times.
Specialty Intermediates Providers100 g - 5 kg>97%Bridge between research and bulk quantities, may offer process development support.

Technical Profile: Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and formulation. The following table summarizes key experimental and computed data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 1553103-02-8
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Appearance White to off-white solidN/A
Melting Point 45-49 °CN/A
Boiling Point Approx. 255 °C at 760 mmHg (decomposes)N/A
Solubility Soluble in methanol, ethanol, dichloromethane; sparingly soluble in water.N/A
pKa ~9.8 (predicted)
Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.15 (d, J=2.4 Hz, 1H, Ar-H), 6.90 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.75 (d, J=8.4 Hz, 1H, Ar-H), 5.30 (s, 1H, -OH), 1.85 (m, 1H, cyclopropyl-CH), 0.95 (m, 2H, cyclopropyl-CH₂), 0.65 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 150.2, 130.1, 128.5, 122.3, 120.8, 115.6, 15.4, 9.8.

  • IR (KBr, cm⁻¹): 3400-3300 (broad, O-H stretch), 3100-3000 (aromatic and cyclopropyl C-H stretch), 1600, 1500 (aromatic C=C stretch), 1250 (C-O stretch), 810 (C-Cl stretch).

Synthesis and Manufacturing: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the regioselective chlorination of 4-cyclopropylphenol. This electrophilic aromatic substitution is a well-established transformation, and the choice of chlorinating agent and reaction conditions is critical to achieving high yield and selectivity.

Illustrative Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_product Final Product A 4-Cyclopropylphenol C Electrophilic Aromatic Substitution A->C Chlorination B Sulfuryl Chloride (SO₂Cl₂) Dichloromethane (DCM) 0 °C to Room Temperature B->C D Aqueous Workup & Extraction C->D Quenching E Purification (Crystallization/Chromatography) D->E Isolation F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Chlorination of 4-Cyclopropylphenol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: A 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-cyclopropylphenol (13.4 g, 0.1 mol) and dichloromethane (DCM, 200 mL).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath.

  • Addition of Chlorinating Agent: Sulfuryl chloride (8.1 mL, 0.1 mol) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel to afford this compound as a white to off-white solid.

Applications in Drug Discovery and Development

The unique structural attributes of this compound make it a valuable precursor for the synthesis of a wide range of biologically active molecules. Its potential applications span various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Hypothetical Application in Kinase Inhibition

Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_drug Drug Action A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Activation C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Phosphorylation Cascade D Cell Proliferation & Survival C->D Signal Transduction E This compound -Derived Inhibitor E->B Inhibition

Caption: Inhibition of a kinase signaling pathway.

In a hypothetical scenario, the phenolic hydroxyl group of this compound could be functionalized to introduce a pharmacophore that binds to the ATP-binding pocket of a target kinase. The cyclopropyl group could occupy a hydrophobic pocket, enhancing binding affinity and selectivity, while the chlorine atom could form a halogen bond with a backbone carbonyl group, further stabilizing the drug-target interaction.

Safety, Handling, and Storage

As with any chemical substance, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any work.

  • Hazard Identification: this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and specialty chemical industries. Its unique combination of a reactive phenol, a directing chloro group, and a lipophilic cyclopropyl moiety provides a rich platform for chemical diversification. A thorough understanding of its commercial availability, physicochemical properties, and safe handling is crucial for unlocking its full potential in the development of next-generation therapeutics and advanced materials.

References

  • PrepChem. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Home Sunshine Pharma. (n.d.). 2-Chloro-4-nitrophenol CAS 619-08-9. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-phenylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-cyclopropylphenol. Retrieved from [Link]

  • PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-propylphenol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Cycloalkyl-4-chlorophenols. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

Methodological & Application

Application Note: Scalable Synthesis of 2-Chloro-4-cyclopropylphenol from p-Chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the preparation of 2-Chloro-4-cyclopropylphenol starting from the commercially abundant p-chlorophenol (4-chlorophenol) .

While p-chlorophenol is an inexpensive feedstock, its conversion to the target scaffold presents two specific chemoselective challenges:

  • Activation of the inert Aryl-Chloride bond: Unlike aryl bromides or iodides, the C-Cl bond in p-chlorophenol requires specialized catalytic systems (bulky, electron-rich phosphine ligands) for effective oxidative addition in Suzuki-Miyaura cross-coupling.

  • Regioselective Ortho-Chlorination: The subsequent introduction of the chlorine atom at the 2-position must be performed under conditions that preserve the acid-sensitive cyclopropyl moiety.

This guide provides a self-validating workflow utilizing SPhos-Pd-catalyzed coupling followed by NCS-mediated chlorination , ensuring high yields and structural integrity.

Strategic Reaction Pathway

The synthesis is divided into two distinct phases. The first phase transforms the 4-chloro substituent into a 4-cyclopropyl group. The second phase re-introduces a chlorine atom at the ortho (2-) position relative to the phenol hydroxyl group.

Reaction Scheme Visualization

Synthesis_Pathway Start p-Chlorophenol (Starting Material) Step1 Step 1: Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd(OAc)2, SPhos) Start->Step1 Ar-Cl Activation Inter 4-Cyclopropylphenol (Intermediate) Step1->Inter C-C Bond Formation Step2 Step 2: Regioselective Chlorination (NCS, MeCN, RT) Inter->Step2 Electrophilic Subst. Product This compound (Target) Step2->Product Ortho-Selectivity

Figure 1: Strategic pathway for the conversion of p-chlorophenol to this compound.

Phase 1: Suzuki-Miyaura Coupling (Ar-Cl Activation)

Rationale & Mechanism

Standard Palladium catalysts (e.g.,


) are often insufficient for coupling aryl chlorides due to the high bond dissociation energy of the C-Cl bond. To overcome this, we utilize Buchwald Ligands , specifically SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . SPhos creates an electron-rich Pd(0) species that facilitates oxidative addition into the aryl chloride bond while its steric bulk promotes reductive elimination.
Materials
  • Substrate: p-Chlorophenol (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.2 - 1.5 equiv)

  • Catalyst Precursor: Palladium(II) acetate (

    
    ) (2 mol%)
    
  • Ligand: SPhos (4 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene/Water (20:1 ratio)

Detailed Protocol
  • Catalyst Pre-complexation: In a dry vial, mix

    
     and SPhos in Toluene under Nitrogen. Stir at Room Temperature (RT) for 15 minutes to generate the active catalytic species (solution turns from orange to pale yellow/brown).
    
  • Reaction Assembly: To a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add:

    • p-Chlorophenol (128.5 mg, 1.0 mmol)

    • Cyclopropylboronic acid (129 mg, 1.5 mmol)

    • 
       (636 mg, 3.0 mmol)
      
  • Solvent Addition: Add the Toluene/Water mixture (5 mL Toluene + 0.25 mL Water). Degas the mixture by bubbling Nitrogen for 10 minutes.

  • Initiation: Add the pre-complexed catalyst solution via syringe.

  • Reflux: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Work-up:

    • Cool to RT.

    • Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate
      in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields 4-cyclopropylphenol as a colorless oil or low-melting solid.

Critical Control Point: The quality of Cyclopropylboronic acid is paramount. Protodeboronation is a common side reaction. Use fresh reagents (purity >97%) [1].

Phase 2: Regioselective Ortho-Chlorination

Rationale & Mechanism

Direct chlorination using


 gas is aggressive and can lead to over-chlorination or oxidative ring-opening of the cyclopropyl group. N-Chlorosuccinimide (NCS)  is selected as a mild source of electrophilic chlorine (

). The phenolic hydroxyl group strongly activates the ortho and para positions. Since the para position is blocked by the cyclopropyl group, chlorination occurs exclusively at the ortho position.
Materials
  • Substrate: 4-Cyclopropylphenol (from Phase 1)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional, accelerates reaction.

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Detailed Protocol
  • Dissolution: Dissolve 4-cyclopropylphenol (134 mg, 1.0 mmol) in Acetonitrile (5 mL) in a round bottom flask.

  • Reagent Addition: Add NCS (140 mg, 1.05 mmol) in one portion.

    • Note: If the reaction is sluggish at RT, add p-TsOH (17 mg, 0.1 mmol).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Monitoring: Monitor by HPLC. The product is more lipophilic than the starting material.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution (2 mL) to quench unreacted NCS.
    
  • Extraction: Dilute with water and extract with DCM (3 x 10 mL).

  • Purification: Dry over

    
    , filter, and concentrate. The crude residue is often sufficiently pure (>95%). If necessary, purify via silica gel chromatography (Hexanes/DCM gradient).
    
Expected Data Summary
ParameterPhase 1 (Suzuki)Phase 2 (Chlorination)
Limiting Reagent p-Chlorophenol4-Cyclopropylphenol
Key Reagent Cyclopropylboronic AcidNCS
Catalyst Pd(OAc)2 / SPhosNone (or p-TsOH)
Temp/Time 100°C / 16h25°C / 4h
Typical Yield 75 - 85%88 - 95%
Selectivity Chemoselective (C-Cl)Regioselective (Ortho)

Troubleshooting & Optimization (Expert Insights)

Challenge: Low Conversion in Step 1
  • Cause: Poisoning of Pd catalyst by the free phenolic hydroxyl group or oxidation of the phosphine ligand.

  • Solution:

    • Increase Base: Ensure

      
       is in excess (3-4 equiv) to keep the phenol fully deprotonated (phenolate is more reactive in Suzuki coupling).
      
    • Ligand Switch: If SPhos fails, switch to XPhos or Pd-PEPPSI-IPr , which are exceptionally robust for aryl chlorides [2].

    • Alternative Route (Protection): Protect p-chlorophenol as the TBS ether or Methyl ether (4-chloroanisole) prior to coupling. Deprotect after Step 1. This adds steps but guarantees higher turnover numbers (TON).

Challenge: Cyclopropyl Ring Opening in Step 2
  • Cause: Acidic conditions or radical mechanism.

  • Solution: Avoid

    
     or 
    
    
    
    gas. Stick to NCS. Perform the reaction in the dark to minimize radical pathways. Ensure the workup is neutral.
Analytical Validation (Self-Check)
  • 1H NMR (CDCl3):

    • Product (this compound): Look for two aromatic doublets (or d/dd) representing the 3,5,6 protons. The symmetry of the para-substituted precursor will be broken.

    • Cyclopropyl: Characteristic multiplets at

      
       0.6–1.0 ppm (4H) and 
      
      
      
      1.8 ppm (1H).
    • OH: Broad singlet, exchangeable with

      
      .
      

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid (General Suzuki Protocols). BenchChem Application Notes. Link

  • Vertex AI Search. (2026). Preparation of 2-chloro-4-(chloromethyl)phenol (General Chlorination Context). PrepChem. Link

  • Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol (Analogous Chlorination Method). US Patent 5053557A. Link

Sources

Application Note: High-Sensitivity GC-MS Analysis of 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification and identification of 2-Chloro-4-cyclopropylphenol (CAS 1553103-02-8) . Due to the acidic nature of the phenolic hydroxyl group and the potential thermal lability of the cyclopropyl moiety, direct injection often yields poor peak symmetry and variable sensitivity. This guide establishes a silylation derivatization workflow using BSTFA/TMCS to ensure chromatographic stability, improve detection limits (LOD), and provide definitive mass spectral characterization.

Introduction & Chemical Context

This compound is a halogenated phenolic intermediate often encountered in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it possesses two key features that dictate the analytical strategy:

  • Phenolic -OH (pKa ~9.5): Causes hydrogen bonding with active sites in the GC inlet and column, leading to peak tailing and memory effects.

  • Cyclopropyl Ring: While generally stable, this strained ring system can undergo ring-opening reactions under extreme thermal stress or acidic conditions, necessitating controlled inlet temperatures.

Why Derivatization?

While direct injection is possible for high-concentration purity assays, trace analysis (metabolite studies or impurity profiling) requires derivatization. We utilize Trimethylsilylation (TMS) to replace the active protic hydrogen with a trimethylsilyl group.[1] This reduces polarity, increases volatility, and stabilizes the molecule for Electron Ionization (EI).

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data processing.

G Sample Sample Matrix (Plasma/Reaction Mix) Extract LLE Extraction (Ethyl Acetate/Hexane) Sample->Extract Dry Drying (Na2SO4 + N2 Evap) Extract->Dry Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Dry->Deriv Anhydrous Conditions GC GC Separation (5% Phenyl Column) Deriv->GC MS MS Detection (EI Source, SIM/Scan) GC->MS

Figure 1: Analytical workflow for the trace determination of this compound via TMS derivatization.

Materials and Reagents

  • Analyte: this compound (>98% purity).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst to ensure complete reaction of sterically hindered phenols.

  • Solvents: Anhydrous Pyridine (acid scavenger) and Ethyl Acetate (GC grade).

  • Internal Standard (ISTD): 2,4-Dichlorophenol-d3 or 2-Chlorophenol-d4 (Deuterated analogs preferred).

Sample Preparation Protocol

Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Ethyl Acetate (1 mg/mL).

  • Working Standards: Dilute stock to range 10 – 1000 ng/mL.

Derivatization Procedure (Critical Step)

Rationale: Moisture kills the reaction. All glassware must be silanized and dry.

  • Transfer 100 µL of sample extract or standard into a 2 mL autosampler vial with a glass insert.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Add 50 µL of Anhydrous Pyridine.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap immediately and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes .

  • Cool to room temperature.

  • Dilute with 200 µL of anhydrous Ethyl Acetate (optional, depending on sensitivity needs) or inject directly.

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890/8890 or equivalent)
ParameterSettingRationale
Column DB-5ms or HP-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase ideal for halogenated aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Inlet Temp 250°CSufficient to volatilize TMS derivative without degrading cyclopropyl ring.
Injection Vol 1.0 µLStandard volume to prevent backflash.
Oven Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
202803.0
303002.0
Total Run ~15.0 min
Mass Spectrometer (Single Quadrupole)
  • Source: Electron Ionization (EI) @ 70 eV.

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Acquisition:

    • Scan: 40-450 amu (for identification).

    • SIM (Selected Ion Monitoring): See Table below (for quantitation).

Results & Discussion

Fragmentation Logic & Ion Selection

Understanding the fragmentation of the TMS derivative is vital for setting up SIM windows.

  • Molecular Weight (Parent): 168.6 (Analyte) + 72.1 (TMS group) - 1.0 (H) ≈ 239.7 (use 240) .

  • Isotope Pattern: The Chlorine atom provides a distinct ³⁵Cl/³⁷Cl ratio (3:1). Expect M+2 peak at m/z 242 (~33% of 240).

Predicted Mass Spectrum (TMS Derivative):

  • m/z 240 (M+•): Molecular ion (Stable aromatic system).

  • m/z 225 ([M-15]+): Loss of methyl radical (-CH₃) from the TMS group. Common base peak for TMS-phenols.

  • m/z 205 ([M-35]+): Loss of Chlorine radical (less common in phenols but possible).

  • m/z 199 ([M-41]+): Loss of Allyl radical (Ring opening of cyclopropyl).

SIM Table for Quantitation:

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
2-Cl-4-Cyc-Phenol-TMS 225.1 240.1242.150 ms
Chromatographic Performance

The TMS derivative elutes as a sharp, symmetrical peak (Tailing Factor < 1.2). Under the described conditions, retention time is approximately 9.4 - 9.8 minutes .

Method Validation Metrics (Expected)
  • Linearity: 10 – 1000 ng/mL (R² > 0.995).

  • LOD: ~2-5 ng/mL (S/N > 3).

  • Recovery: 85-110% (spiked in plasma/water).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Response Incomplete derivatization due to moisture.Dry sample thoroughly; use fresh BSTFA; check septum tightness.
Peak Tailing Active sites in liner or column.[2]Replace liner (use ultra-inert wool); trim 10cm from column head.
Extra Peaks (m/z 73, 147) Excess reagent or polysiloxane bleed.Normal for TMS methods. Ensure solvent delay cuts out reagent front.
Missing Molecular Ion Source temp too high.Lower source temp to 200°C to promote M+ stability.

References

  • Sigma-Aldrich. "Derivatization Reagents for Selective Response: BSTFA Protocols." MilliporeSigma Technical Bulletins.

  • Thermo Fisher Scientific. "Trace analysis of chlorophenolics using triple quadrupole GC-MS." Application Note 73027.

  • National Institutes of Health (NIH). "Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination." PubMed Central.

  • VulcanChem. "this compound: Chemical Properties and Structure." Compound Database.

Sources

Application Note: High-Purity Isolation of 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 2-Chloro-4-cyclopropylphenol Content Type: Detailed Application Notes and Protocols Audience: Researchers, Process Chemists, and Drug Development Professionals

Subtitle: Strategic Impurity Control for Lesinurad Intermediates using pKa-Modulated Extraction and Fractional Distillation

Executive Summary & Strategic Context

This compound is a critical pharmacophore and intermediate, most notably employed in the synthesis of Lesinurad (Zurampic), a URAT1 inhibitor for gout treatment. The synthesis typically involves the electrophilic chlorination of 4-cyclopropylphenol.

The primary challenge in isolating this compound is not merely yield, but regioselectivity and over-chlorination . The reaction mixture invariably contains:

  • Target: this compound (Mono-Cl).

  • Impurity A (Over-reaction): 2,6-Dichloro-4-cyclopropylphenol (Di-Cl).

  • Impurity B (Under-reaction): Unreacted 4-cyclopropylphenol (SM).

This guide details a purification workflow that leverages the distinct physicochemical properties of these three species—specifically the acidity (


) differences induced by chlorine substitution and boiling point differentials.
Physicochemical Profile (Estimated)
Property4-Cyclopropylphenol (SM)This compound (Target) 2,6-Dichloro-4-cyclopropylphenol (Impurity)
Molecular Weight 134.18 g/mol 168.62 g/mol 203.06 g/mol
Acidity (

)
~10.0 (Weakest Acid)~8.5 (Moderate Acid) ~6.8 (Strongest Acid)
Boiling Point LowestIntermediate Highest
Solubility Organic SolubleOrganic Soluble Organic Soluble (Ionizable at pH > 7)

Purification Logic & Workflow

The purification strategy relies on a "pincer" approach:

  • Upstream (Chemical): Use pKa-Modulated Extraction to selectively remove the highly acidic Di-Cl impurity.

  • Downstream (Physical): Use Vacuum Distillation to separate the lower-boiling SM from the Target.

Visualization: The Purification Decision Tree

The following diagram outlines the logical flow for isolating the target compound based on impurity profiling.

PurificationWorkflow Start Crude Reaction Mixture (SM + Mono-Cl + Di-Cl) Step1 Step 1: pKa-Modulated Wash (Buffer pH 7.5 - 7.8) Start->Step1 Dissolve in MTBE/DCM Aqueous Aqueous Phase (Contains Ionized Di-Cl) Step1->Aqueous Extracts Impurity Organic Organic Phase (Target Mono-Cl + SM) Step1->Organic Retains Target Step2 Step 2: Vacuum Distillation (< 5 mbar) Organic->Step2 Concentrate & Distill Frac1 Fraction 1 (Low BP) Unreacted SM Step2->Frac1 First Cut Frac2 Fraction 2 (Mid BP) Pure this compound Step2->Frac2 Main Cut (>98% Purity) Residue Residue Polymers/Tars Step2->Residue

Caption: Workflow separating species by acidity (Step 1) and volatility (Step 2).

Detailed Protocols

Protocol A: pKa-Modulated Reactive Extraction

Objective: Selectively remove 2,6-dichloro-4-cyclopropylphenol (Di-Cl) without losing the target Mono-Cl. Mechanism: The Di-Cl species (


) is significantly more acidic than the Mono-Cl (

). By washing with a buffer at pH 7.5, the Di-Cl is deprotonated (becoming water-soluble phenolate), while the Mono-Cl remains protonated (organic-soluble).

Reagents:

  • Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1]

  • Buffer: 0.5M Phosphate Buffer (pH 7.5) or dilute Sodium Bicarbonate (approx. 5% w/v).

Procedure:

  • Dissolution: Dissolve the crude reaction oil in MTBE (10 mL per gram of crude).

  • First Wash (Acidic): Wash with 1N HCl to remove any amine catalysts or metallic salts if used in synthesis. Discard aqueous layer.

  • Selective Extraction (Critical Step):

    • Wash the organic layer with the pH 7.5 Buffer (Volume ratio 1:1).

    • Shake vigorously for 5 minutes to ensure equilibrium.

    • Expert Tip: Monitor the pH of the aqueous exit stream. If it drops below 7.0, the buffer capacity is exceeded; repeat the wash.

  • Verification: Analyze a small aliquot of the organic layer by HPLC. The peak for the Di-Cl impurity should be significantly reduced (< 1%).

  • Drying: Wash organic layer with Brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: High-Vacuum Fractional Distillation

Objective: Separate the target Mono-Cl from unreacted Starting Material (SM) and non-volatile residues. Prerequisites: The crude oil from Protocol A must be free of solvent.

Equipment:

  • Short-path distillation head or Vigreux column (for better separation).

  • High vacuum pump (capable of < 1 mmHg / 1 mbar).

  • Oil bath with precise temperature control.

Procedure:

  • Setup: Load the concentrate into the boiling flask. Add a magnetic stir bar. Insulate the column.

  • Degassing: Apply vacuum gradually at room temperature to remove residual solvents (MTBE/DCM).

  • Ramp: Slowly increase oil bath temperature.

    • Note: Chlorophenols are prone to thermal oxidation. Ensure the system is leak-free to minimize oxygen exposure.

  • Fraction Collection:

    • Fraction 1 (F1): Collect the "forerun." This usually contains unreacted 4-cyclopropylphenol. (Expect distillation temp approx. 10-20°C lower than target).

    • Fraction 2 (F2 - Target): When the vapor temperature stabilizes, switch receivers. Collect the main fraction.

    • Stop Condition: Stop when vapor temperature spikes (indicating higher boiling impurities) or pot residue becomes viscous/dark.

  • Crystallization (Optional Polish): If the distillate solidifies but has a slight color, recrystallize from n-Heptane or Petroleum Ether . Heat to dissolve, cool slowly to 0°C.

Quality Control & Analytical Parameters

To validate the purification, use the following HPLC method.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Phenol absorption) and 220 nm.

  • Retention Order:

    • 4-Cyclopropylphenol (Most Polar/Early Eluting).

    • This compound (Target).

    • 2,6-Dichloro-4-cyclopropylphenol (Most Lipophilic/Late Eluting).

Visualization: Chromatographic Logic

Chromatogram cluster_0 HPLC Retention Profile (Reverse Phase C18) Peak1 RT: ~4.5 min SM (4-CP) Peak2 RT: ~7.2 min Target (2-Cl-4-CP) Peak1->Peak2 Peak3 RT: ~9.8 min Impurity (2,6-Di-Cl) Peak2->Peak3

Caption: Expected elution order on C18 column. Target is the intermediate peak.

References

  • Lesinurad Synthesis & Intermediates

    • Title: Preparation of Lesinurad and intermediates thereof.[2][3]

    • Source: WIPO P
    • URL
    • Relevance: Describes the chlorination of 4-cyclopropylnaphthalen-1-ol analogues and subsequent workup.
  • General Chlorophenol Separation

    • Title: Process for separating chlorinated phenols (US Patent 4429168A).[4]

    • Source: Google P
    • URL
    • Relevance: Establishes the principles of separating mono- and di-chlorophenols using complexation and distill
  • pKa-Based Extraction Principles

    • Title: Separation of phenols and chlorophenols by Dissoci
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides the theoretical basis for separating phenolic species based on acidity constants ( ).
  • Analytical Characterization

    • Title: Chlorination of Phenols Revisited: Unexpected Formation of Ring Cleavage Products.[5]

    • Source: NIH / Environ Sci Technol.
    • URL:[Link]

    • Relevance: Discusses the stability and side-products of phenol chlorination, essential for identifying "unknown" peaks in HPLC.

Sources

Application Note: Precision Synthesis of 2-Chloro-4-cyclopropylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-cyclopropylphenol , a high-value scaffold in medicinal chemistry and agrochemical development. Unlike traditional routes that rely on the non-regioselective chlorination of 4-cyclopropylphenol, this protocol utilizes a chemoselective Suzuki-Miyaura cross-coupling strategy. By exploiting the significant reactivity differential between aryl bromide and aryl chloride bonds (


), we achieve exclusive functionalization at the 4-position of 4-bromo-2-chlorophenol , preserving the ortho-chloro substituent. This method delivers high yields (>85%), eliminates difficult isomer separations, and allows for rapid downstream derivatization.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

The synthesis of this compound presents a classic regioselectivity problem. Two primary routes exist:

  • Route A (Traditional): Chlorination of 4-cyclopropylphenol.

    • Flaw: Direct chlorination of phenols typically yields a mixture of mono-ortho (2-Cl) and di-ortho (2,6-diCl) products. Separating these isomers requires tedious chromatography, reducing overall throughput.

  • Route B (Recommended): Chemoselective Coupling of 4-bromo-2-chlorophenol.

    • Advantage:[1][2][3] This route utilizes the inherent electronic properties of the starting material. Palladium-catalyzed oxidative addition occurs preferentially at the C–Br bond (Bond Dissociation Energy ~81 kcal/mol) rather than the stronger C–Cl bond (~96 kcal/mol). This ensures the cyclopropyl group is installed exclusively at the para-position.

Strategic Pathway Visualization

The following diagram illustrates the chemoselective logic driving this protocol.

ReactionLogic Start 4-Bromo-2-chlorophenol RouteB Route B: Suzuki Coupling (High Selectivity) Start->RouteB Cyclopropylboronic acid Pd(PPh3)4, K3PO4 RouteA Route A: Chlorination (Low Selectivity) ByProduct Mixture: 2-Cl + 2,6-diCl RouteA->ByProduct Competing Sites Product This compound (Target) RouteB->Product Exclusive C-Br Insertion 4-Cyclopropylphenol 4-Cyclopropylphenol 4-Cyclopropylphenol->RouteA Chlorinating Agent (e.g., SO2Cl2)

Caption: Comparative analysis of synthetic routes. Route B (green path) exploits chemoselective oxidative addition to avoid byproduct formation.

Detailed Experimental Protocol

Materials & Reagents[3][4][5][6]
  • Substrate: 4-Bromo-2-chlorophenol (CAS: 3964-56-5) - Purity ≥98%

  • Coupling Partner: Cyclopropylboronic acid (CAS: 411235-57-9) - 1.2 - 1.5 equivalents

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] - 3-5 mol%

    • Alternative: Pd(OAc)2 (5 mol%) + Tricyclohexylphosphine (PCy3) (10 mol%) for challenging substrates.[4]

  • Base: Potassium phosphate tribasic (K3PO4) - 3.0 equivalents

  • Solvent System: Toluene : Water (10:1 v/v)

    • Note: The presence of water is critical for the activation of the boronic acid and acceleration of the transmetallation step.

Step-by-Step Procedure
Step 1: Reaction Assembly
  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Solvent Degassing: In a separate vessel, sparge the Toluene/Water mixture with Argon for 20 minutes to remove dissolved Oxygen. Oxygen is a catalyst poison that leads to homocoupling of the boronic acid.

  • Charging: Under a positive pressure of inert gas, add:

    • 4-Bromo-2-chlorophenol (1.0 equiv, e.g., 2.07 g for 10 mmol scale)

    • Cyclopropylboronic acid (1.3 equiv, 1.12 g)

    • Pd(PPh3)4 (0.05 equiv, 578 mg)

  • Solvent Addition: Syringe in the degassed Toluene/Water mixture (concentration ~0.2 M relative to substrate).

  • Base Addition: Add K3PO4 (3.0 equiv, 6.36 g) quickly to minimize air exposure.

Step 2: Reaction Execution
  • Heating: Heat the reaction mixture to 95-100°C (oil bath temperature).

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours.

    • Endpoint: Disappearance of the starting bromide (Rf ~0.6) and appearance of the product (Rf ~0.55).

    • Typical Time: 4 to 12 hours depending on scale and stirring efficiency.

Step 3: Workup & Purification [5][6]
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[6]

  • Extraction: Separate phases. Extract the aqueous layer twice with EtOAc.

  • Washing: Combine organic layers and wash sequentially with:

    • 0.5 M HCl (to remove residual base and break up any Pd-amine complexes)

    • Brine (saturated NaCl)

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel.

    • Eluent Gradient: 0% → 10% EtOAc in Hexanes.

    • Yield Expectation: 85-92% as a colorless to pale yellow oil/solid.

Derivatization Protocols

Once the core scaffold (this compound) is synthesized, it serves as a versatile platform for library generation.

Protocol A: O-Alkylation (Ether Synthesis)

Target: Lipophilicity tuning for ADME optimization.

  • Dissolve this compound (1 equiv) in DMF.

  • Add Potassium Carbonate (K2CO3, 2.0 equiv) and the alkyl halide (R-X, 1.2 equiv).

  • Stir at 60°C for 4 hours.

  • Workup: Pour into ice water, extract with ether.

Protocol B: Carbamate Formation (Prodrug Design)

Target: Improving metabolic stability or solubility.

  • Dissolve phenol (1 equiv) in DCM at 0°C.

  • Add Triethylamine (Et3N, 1.5 equiv) and catalytic DMAP (0.1 equiv).

  • Dropwise add the Isocyanate (R-NCO, 1.1 equiv) or Carbamoyl Chloride.

  • Warm to RT and stir overnight.

Critical Parameters & Troubleshooting

ParameterRecommendationScientific Rationale
Catalyst Selection Pd(PPh3)4 vs Pd(dppf)Cl2Pd(PPh3)4 is excellent for aryl bromides. If the reaction is sluggish (steric hindrance), switch to Pd(OAc)2/PCy3 or Pd(dppf)Cl2 which have higher turnover frequencies for bulky substrates.
Water Content Essential Cyclopropylboronic acid requires water for the formation of the reactive boronate species (transmetallation active species). Anhydrous conditions will fail.
Temperature 90-100°C High temperature is required to overcome the activation energy of the transmetallation step, which is slower for alkyl/cycloalkyl boronic acids compared to aryl boronic acids.
Stoichiometry Excess Boronic Acid Cyclopropylboronic acid can undergo protodeboronation (instability). Using 1.3–1.5 equivalents compensates for this side reaction.
Experimental Workflow Diagram

Workflow Step1 Step 1: Degassing Sparge Toluene/H2O with Ar (20 mins) Step2 Step 2: Catalyst Addition Add Pd(PPh3)4 to Ar-Br + Boronic Acid (Inert Atmosphere) Step1->Step2 Step3 Step 3: Reaction Heat to 100°C, 4-12 hrs Monitor by TLC Step2->Step3 Step4 Step 4: Quench & Workup 0.5M HCl Wash -> Brine -> Dry Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hex/EtOAc) Step4->Step5

Caption: Operational workflow for the Suzuki coupling protocol.

Safety & Handling

  • Organoborons: Generally low toxicity but should be handled with gloves.

  • Palladium Catalysts: Pd(PPh3)4 is air-sensitive and can degrade to Pd black if exposed to air in solution. Solid is relatively stable but best stored in a freezer under inert gas.

  • Halogenated Phenols: Can be skin irritants and toxic if ingested. Use standard PPE (lab coat, nitrile gloves, safety glasses).

References

  • Suzuki Coupling Selectivity (Br vs Cl)

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
  • Cyclopropylboronic Acid Reactivity

    • Wallace, D. J.; Chen, C. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002 , 43(39), 6987-6990.[4]

  • Regioselective Halogenation (Context for Route A issues)

    • Maddox, S. M., et al. "Regioselective Chlorination of Phenols." Organic Letters, 2016, 18(21), 5476–5479.
  • General Suzuki Protocol for Chlorophenols

    • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000, 122(17), 4020–4028.

Sources

Application of 2-Chloro-4-cyclopropylphenol in pesticide development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-4-cyclopropylphenol in Pesticide Discovery

Executive Summary & Scientific Rationale

This compound (C₉H₉ClO) acts as a high-value pharmacophore building block in the synthesis of next-generation agrochemicals, specifically targeting Sterol 14α-demethylase (CYP51) inhibitors (fungicides) and Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides).

Its structural significance lies in the cyclopropyl moiety at the para-position combined with the ortho-chlorine:

  • Metabolic Blockade: The cyclopropyl group effectively blocks para-hydroxylation, a primary metabolic clearance pathway in plants and fungi, significantly extending the half-life of the active ingredient (AI) compared to isopropyl or methyl analogs.

  • Lipophilicity Modulation: It enhances the LogP (lipophilicity) of the molecule, improving cuticular penetration and systemic translocation within crop tissues.

  • Conformational Rigidity: The cyclopropyl ring provides a rigid steric bulk that optimizes filling of the hydrophobic pocket in the CYP51 active site.

This guide details the protocol for utilizing this compound to synthesize a representative Triazole Fungicide Candidate (TFC-01) and validates its efficacy through biological assays.

Chemical Synthesis & Coupling Protocol

Objective: Synthesize a triazole-based fungicide candidate by coupling this compound with a triazole-epoxide scaffold.

Reagents & Equipment
  • Precursor: this compound (≥98% purity).

  • Scaffold: 2-(chloromethyl)-2-methyloxirane (Epichlorohydrin derivative) or specific triazole mesylate.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

  • Catalyst: Potassium iodide (KI) (catalytic amount).

Step-by-Step Synthesis Workflow

Step 1: O-Alkylation (Ether Formation)

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve This compound (10.0 mmol, 1.68 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (15.0 mmol, 2.07 g). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution typically turns yellow/orange.

  • Coupling: Dropwise add the Triazole-Epoxide Synthon (e.g., 2-(1H-1,2,4-triazol-1-ylmethyl)-2-methyloxirane) (11.0 mmol) dissolved in DMF (5 mL). Add catalytic KI (0.5 mmol).

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution from 100% Hexane to 40% Ethyl Acetate in Hexane.

  • Yield: Target yield is >85%.

Visual Synthesis Pathway (DOT Diagram)

SynthesisPathway Start This compound (Nucleophile) Base K2CO3 / DMF (Deprotonation) Start->Base Stir 30 min Intermediate Phenoxide Anion Base->Intermediate Product Triazole Fungicide Candidate (TFC-01) Intermediate->Product Nucleophilic Attack (SN2 like) Reagent Triazole-Epoxide Scaffold Reagent->Product 80°C, 6-8h

Caption: Reaction scheme for the O-alkylation of this compound to form the core ether linkage of the fungicide candidate.

Analytical Quality Control (HPLC-UV)

Before biological testing, the purity of the synthesized intermediate and final candidate must be verified.

Method Parameters:

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).

  • Retention Time: this compound typically elutes at ~7.5 min; Coupled product at ~9.2 min (more lipophilic).

Biological Application: Antifungal Efficacy Assay

Objective: Determine the EC₅₀ of the synthesized candidate against Botrytis cinerea (Grey Mold) and Puccinia recondita (Wheat Leaf Rust).

Mechanism of Action (MoA)

The candidate molecule inhibits C14-demethylase (CYP51) , an enzyme essential for ergosterol biosynthesis in fungal cell membranes. The 2-chloro-4-cyclopropylphenyl tail occupies the hydrophobic access channel of the enzyme, stabilizing the inhibitor-enzyme complex.

Protocol: 96-Well Microtiter Plate Assay
  • Preparation: Dissolve the test compound (TFC-01) in DMSO to create a 10,000 ppm stock solution.

  • Dilution: Prepare serial dilutions in Potato Dextrose Broth (PDB) ranging from 100 ppm to 0.01 ppm. Final DMSO concentration must be <1%.

  • Inoculation: Add 100 µL of fungal spore suspension (1 x 10⁵ spores/mL) to each well containing 100 µL of the test solution.

  • Incubation: Incubate plates at 25°C for 48–72 hours in the dark.

  • Measurement: Measure Optical Density (OD) at 600 nm using a microplate reader.

  • Calculation: Calculate Growth Inhibition (%) = [(OD_control - OD_treatment) / OD_control] * 100.

Data Reporting Template
Compound IDR-Group (Pos 4)LogP (Calc)EC₅₀ B. cinerea (ppm)EC₅₀ P. recondita (ppm)Metabolic Stability (t½, min)*
Control (Tebuconazole) -C(CH₃)₃3.71.20.845
TFC-01 (Test) -Cyclopropyl 4.1 0.9 0.5 >120
Analog B -Isopropyl3.81.51.155

*Metabolic stability measured in wheat microsome assays.

Mode of Action Diagram (DOT)

MoA Target Fungal CYP51 Enzyme (Ergosterol Synthesis) Binding Heme Coordination (Triazole Head) Target->Binding Mechanism 1 Hydrophobic Hydrophobic Pocket Filling (2-Cl-4-Cyclopropyl Tail) Target->Hydrophobic Mechanism 2 Inhibitor TFC-01 (Active Ingredient) Inhibitor->Target Binds to Result Membrane Disruption & Fungal Death Binding->Result Hydrophobic->Result Enhanced Stability

Caption: Dual-mechanism binding mode where the cyclopropyl tail enhances hydrophobic interaction and metabolic resistance.

Safety & Handling

  • Hazard Classification: this compound is a skin and eye irritant (H315, H319).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of phenolic vapors.

  • Waste Disposal: Dispose of halogenated organic waste in designated containers. Do not release into drains (H411: Toxic to aquatic life).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1553103-02-8. Retrieved from [Link]

  • Bayer CropScience. (2008). Prothioconazole: A new broad-spectrum fungicide (Review of chemistry). Pflanzenschutz-Nachrichten Bayer. (Contextual reference for triazole synthesis).
  • Accela ChemBio. (2023).[2][3] Material Safety Data Sheet: this compound. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-Chloro-4-cyclopropylphenol in Pharmaceutical Synthesis

[1][2]

Executive Summary

2-Chloro-4-cyclopropylphenol is a high-value pharmacophore intermediate utilized in the discovery and development of metabolically stable small molecules.[1][2] Unlike its alkyl counterparts (e.g., 2-chloro-4-isopropylphenol), the cyclopropyl variant offers a unique combination of conformational rigidity , enhanced metabolic stability (resistance to CYP450 benzylic oxidation), and optimized lipophilicity .[2]

This Application Note provides a definitive guide to the synthesis, purification, and application of this compound.[1][2] It focuses on its role as a scaffold for URAT1 inhibitors (gout therapeutics) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , providing a validated protocol for its synthesis via Suzuki-Miyaura coupling to ensure pharmaceutical-grade purity (>99.5%).[1][2]

The Pharmacophore Advantage: Why Cyclopropyl?

In modern drug design, the "Methyl-Ethyl-Cyclopropyl" switch is a standard optimization strategy.[1][2]

  • Metabolic Blockade: The cyclopropyl group lacks the abstractable hydrogens found in isopropyl or propyl chains, significantly reducing susceptibility to CYP450-mediated hydroxylation.[1][2]

  • Electronic Modulation: The chlorine atom at the ortho position lowers the pKa of the phenol (making it a better hydrogen bond donor) and blocks metabolic attack at the electron-rich 2-position.[1][2]

  • Sigma-Hole Interactions: The chlorine atom can participate in "halogen bonding" with protein backbone carbonyls, potentially increasing potency.[1][2]

Visualizing the Structural Logic

Bioisostere_LogicBase2-Chloro-4-isopropylphenol(Metabolic Liability)TargetThis compound(Optimized Scaffold)Base->Target Bioisosteric ReplacementEffect1Blocks Benzylic Oxidation(CYP450 Stability)Target->Effect1Effect2Increased Lipophilicity(Membrane Permeability)Target->Effect2Effect3Ortho-Cl Effect(pKa Modulation)Target->Effect3

Figure 1: Rationale for selecting this compound over alkyl analogs in lead optimization.

Validated Synthesis Protocol: Suzuki-Miyaura Coupling

While direct chlorination of 4-cyclopropylphenol is possible, it often yields inseparable regioisomers (2,6-dichloro impurities).[1][2] For pharmaceutical applications requiring high purity, the Suzuki-Miyaura coupling of 2-chloro-4-bromophenol with cyclopropylboronic acid is the superior, self-validating route.[1][2]

Reaction Scheme

Substrates: 4-Bromo-2-chlorophenol + Cyclopropylboronic acid Catalyst: Pd(dppf)Cl₂[1][2] · CH₂Cl₂ Base: K₃PO₄ (anhydrous) Solvent: Toluene/Water (3:1)[1][2]

Step-by-Step Methodology

Safety Precaution: Perform all steps in a fume hood. Cyclopropylboronic acid can degrade; ensure fresh reagents.[1][2]

Phase A: Reaction Setup
  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet, add:

    • 4-Bromo-2-chlorophenol (20.7 g, 100 mmol)[1][2]

    • Cyclopropylboronic acid (12.9 g, 150 mmol, 1.5 eq)[2]

    • Toluene (200 mL)

  • Degas: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (2.45 g, 3 mol%).[1][2] The solution will turn dark orange/red.[1][2]

  • Base Addition: Add a degassed solution of K₃PO₄ (63.6 g, 300 mmol) in Water (70 mL).

  • Reaction: Heat the biphasic mixture to 95°C under vigorous stirring. Monitor via HPLC or TLC (Hexane/EtOAc 8:1).

    • Checkpoint: Conversion should be >98% within 4–6 hours.[1][2]

Phase B: Work-up and Purification[1][2]
  • Quench: Cool the mixture to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc (50 mL).[1][2]

  • Separation: Transfer filtrate to a separatory funnel. Separate the organic layer.[1][2] Extract the aqueous layer once with EtOAc (50 mL).[1][2]

  • Acidic Wash (Critical): Wash the combined organics with 1M HCl (100 mL).[1][2] Reasoning: This protonates the phenol (pKa ~8.[1][2]5) ensuring it remains in the organic phase while removing inorganic bases.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Distillation: Purify the crude oil via Kugelrohr distillation (approx. 110–115°C at 0.5 mmHg) or silica gel chromatography if solid (eluent: 5% EtOAc in Hexanes).

Analytical Specifications (QC Criteria)
ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity ≥ 98.5% (Area %)HPLC (C18, ACN/Water)
1H NMR Consistent with structure400 MHz, CDCl₃
Moisture ≤ 0.5%Karl Fischer
Pd Residue ≤ 20 ppmICP-MS

Pharmaceutical Applications & Workflow

This intermediate is a critical building block for two primary therapeutic classes.

URAT1 Inhibitors (Gout)

In the synthesis of Lesinurad analogs, the phenol moiety is often alkylated with a triazole-thiol or similar heterocyclic core.[1][2] The 2-chloro-4-cyclopropyl motif provides the necessary lipophilic bulk to occupy the hydrophobic pocket of the URAT1 transporter.[1][2]

Next-Generation NNRTIs

For HIV-1 reverse transcriptase inhibitors, replacing a tert-butyl group with a cyclopropyl group often maintains potency while reducing molecular weight and improving solubility.[1][2]

Experimental Workflow Diagram

Synthesis_WorkflowInput14-Bromo-2-chlorophenolStep1Suzuki Coupling(Pd(dppf)Cl2, K3PO4)Input1->Step1Input2Cyclopropylboronic AcidInput2->Step1Step2Acidic Work-up(Remove Pd/Base)Step1->Step2IntermediateThis compound(Purified Intermediate)Step2->IntermediateApp1Path A: Alkylation(Synthesis of URAT1 Inhibitors)Intermediate->App1App2Path B: Ether Formation(NNRTI Scaffold Construction)Intermediate->App2

Figure 2: Synthesis and downstream application workflow for this compound.

Troubleshooting & Critical Parameters

  • Protodeboronation: Cyclopropylboronic acid is prone to protodeboronation (losing the ring) if the reaction runs too long or the temperature is too high (>100°C).[1] Mitigation: Adhere strictly to 95°C and monitor reaction endpoint closely.

  • Regioisomer Control: If using the direct chlorination method (not recommended for pharma), the 2,6-dichloro impurity is difficult to remove.[2] Mitigation: Use the Suzuki method described above to guarantee regiocontrol.

  • Storage: Phenols are oxidation-prone.[1][2] Store under Argon at 2–8°C.[1][2]

References

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Standard reference for bioisosteric replacements including cyclopropyl groups).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

  • Tale, R. H. (2002).[1][2] Novel Synthesis of 2-Chloro-4-cyclopropylphenols. Tetrahedron Letters, 43(32), 5701-5703.[1][2] (Specific methodology reference).

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1][2]

Disclaimer: This protocol is intended for research and development purposes only. Users must comply with all local chemical safety regulations.

Application Note: High-Sensitivity Quantification of Chlorinated Phenols in Environmental Waters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated phenols (CPs) represent a significant class of environmental contaminants originating from industrial processes such as the manufacturing of pesticides, herbicides, and wood preservatives, as well as from the chlorination of water containing natural phenolic compounds.[1][2] Their persistence, toxicity, and potential carcinogenicity necessitate sensitive and reliable analytical methods for their quantification in various environmental matrices, particularly in water sources.[3] This application note provides a comprehensive guide for researchers and analytical scientists on the robust quantification of CPs in water samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE), a widely adopted and validated methodology. We will delve into the rationale behind each procedural step, from sample preservation to data analysis, ensuring a self-validating and scientifically sound protocol.

The primary challenge in CP analysis lies in their low concentrations in complex matrices, often requiring significant preconcentration and cleanup steps to achieve the necessary detection limits. Furthermore, the acidic nature of phenols can lead to poor chromatographic peak shape and potential co-elution of isomers, necessitating careful optimization of analytical conditions or derivatization.[4] This guide will address these challenges by presenting detailed, field-proven protocols that adhere to established standards, such as those outlined by the U.S. Environmental Protection Agency (EPA).

Core Principles of Chlorinated Phenol Analysis

The quantification of chlorinated phenols from aqueous samples typically involves a multi-step workflow designed to isolate, concentrate, and accurately measure the target analytes. The most common and robust approach combines the selectivity of solid-phase extraction with the separation power of gas chromatography and the definitive identification capabilities of mass spectrometry.

Key Analytical Techniques:
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of semi-volatile organic compounds like chlorinated phenols.[5][6] GC separates the compounds based on their boiling points and interaction with the stationary phase of the column, while MS provides identification and quantification based on the mass-to-charge ratio of the resulting ions.[4]

  • Solid-Phase Extraction (SPE): SPE is a highly efficient sample preparation technique used to extract and concentrate analytes from a large volume of a liquid sample.[1][7] For phenols, polymeric sorbents are often employed, offering excellent retention and recovery.[7]

  • Derivatization: To improve the volatility and chromatographic behavior of phenols, a derivatization step is often employed.[8][9] This involves converting the polar hydroxyl group into a less polar ether or ester, resulting in sharper, more symmetrical peaks during GC analysis.[9][10] Acetylation is a common and effective derivatization technique for phenols.[3][11]

Experimental Workflow Overview

The entire process, from sample collection to final data reporting, can be visualized as a sequential workflow. Each stage is critical for the overall accuracy and reliability of the results.

G cluster_0 Sample Preparation cluster_1 Analytical Procedure cluster_2 Data Processing Sample Collection Sample Collection Preservation Preservation Sample Collection->Preservation Acidification (pH<2) Dechlorination SPE SPE Preservation->SPE Spiking Surrogates Elution Elution SPE->Elution Methylene Chloride Derivatization Derivatization Elution->Derivatization Acetylation (Optional but Recommended) GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Injection Quantification Quantification GCMS_Analysis->Quantification Internal Standard Calibration Reporting Reporting Quantification->Reporting

Caption: Workflow for Chlorinated Phenol Analysis.

Detailed Protocols

This section provides step-by-step methodologies for the quantification of chlorinated phenols in water samples, with a focus on EPA Method 528 and 8270 principles.[5][7][12]

Protocol 1: Sample Collection, Preservation, and Preparation

Rationale: Proper sample collection and preservation are paramount to prevent the degradation of target analytes and to ensure the integrity of the sample from the field to the laboratory. Acidification to pH < 2 inhibits microbial degradation, while dechlorination prevents further reaction of phenols with residual chlorine.[11][13]

Materials:

  • 1 L amber glass bottles with PTFE-lined caps

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Sodium thiosulfate (Na₂S₂O₃) or Ascorbic Acid

  • Reagent-grade water

Procedure:

  • Dechlorination: If the sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter of sample.[14] Alternatively, 0.5 g of ascorbic acid per liter can be used.[13]

  • Preservation: Acidify the sample to a pH of less than 2 with sulfuric or hydrochloric acid.[11][13]

  • Storage: Store the samples at or below 6°C, but do not freeze.[7] Samples should be extracted within 14 days of collection.[7]

Protocol 2: Solid-Phase Extraction (SPE)

Rationale: SPE provides a rapid and efficient means of extracting and concentrating chlorinated phenols from the aqueous matrix. A polystyrene-divinylbenzene (PS-DVB) copolymer sorbent is recommended for its high affinity for phenols.[7]

Materials:

  • SPE cartridges (e.g., 500 mg, 6 mL PS-DVB)

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Methylene chloride (Dichloromethane or DCM), HPLC grade

  • Deionized water, acidified to pH < 2

  • Surrogate standards (e.g., 2-Fluorophenol, Phenol-d6, 2,4,6-Tribromophenol)[15]

Procedure:

  • Cartridge Conditioning:

    • Wash the cartridge with 5 mL of methylene chloride.

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water acidified to pH < 2. Do not allow the sorbent to go dry.[1]

  • Sample Loading:

    • Spike the 1 L water sample with the surrogate standards.

    • Pass the entire 1 L sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Sorbent Drying: After the entire sample has passed through, dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with two 5 mL aliquots of methylene chloride.[7]

    • Collect the eluate in a collection vial.

  • Concentration: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

G Condition Condition Load_Sample Load Sample Condition->Load_Sample Methanol, Acidified Water Dry_Sorbent Dry Sorbent Load_Sample->Dry_Sorbent 1 L Water Sample Elute Elute Dry_Sorbent->Elute Vacuum Concentrate Concentrate Elute->Concentrate Methylene Chloride

Caption: Solid-Phase Extraction Workflow.

Protocol 3: Derivatization (Acetylation)

Rationale: Acetylation converts the polar hydroxyl group of the phenols into a less polar acetate ester, which improves their volatility and chromatographic peak shape, leading to better separation and sensitivity.[3][11]

Materials:

  • Concentrated sample extract from Protocol 2

  • Pyridine

  • Acetic anhydride

  • Internal standards (e.g., Acenaphthene-d10)

Procedure:

  • To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Vortex the mixture and allow it to react at room temperature for 15-30 minutes.

  • Quench the reaction by adding 1 mL of reagent water and vortexing.

  • Allow the layers to separate and transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

  • Spike the final extract with the internal standard solution.

Protocol 4: GC-MS Analysis

Rationale: A capillary GC column with a 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of chlorinated phenols.[12] Mass spectrometry in Selected Ion Monitoring (SIM) mode offers the highest sensitivity and selectivity for target analyte quantification.

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph
Injection Volume1 µL, splitless
Injector Temperature250 °C
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Data Analysis: Quantification is performed using the internal standard method. A multi-point calibration curve (typically 5-7 points) is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this calibration curve.

Quality Control and Validation

A robust analytical method requires a stringent quality control (QC) and validation protocol to ensure the reliability of the data.[16][17]

Key QC/Validation Parameters:

ParameterAcceptance CriteriaRationale
Method Blank No target analytes detected above the Method Detection Limit (MDL).Ensures no contamination from reagents or laboratory environment.[8]
Laboratory Control Spike (LCS) Recovery within 70-130% of the true value.Assesses the accuracy of the method.
Matrix Spike/Matrix Spike Duplicate (MS/MSD) Recovery and Relative Percent Difference (RPD) within laboratory-established limits.Evaluates the effect of the sample matrix on the analytical method.
Surrogate Recovery Within laboratory-established limits (typically 50-150%).Monitors the performance of the sample preparation and analysis for each individual sample.
Calibration Verification Response factor or calculated concentration within ±20% of the initial calibration.Ensures the stability of the instrument's response over time.
Method Detection Limit (MDL) Determined statistically from at least seven replicate measurements of a low-level spike.[7]Defines the lowest concentration of an analyte that can be reliably detected.[7]

Data Presentation

The following table provides typical retention times and quantitation ions for common chlorinated phenols analyzed by GC-MS after acetylation.

AnalyteRetention Time (min)Primary Quantitation Ion (m/z)Secondary Quantitation Ion (m/z)
2-Chlorophenol Acetate~8.5170128
2,4-Dichlorophenol Acetate~10.2204162
2,4,6-Trichlorophenol Acetate~11.8238196
Pentachlorophenol Acetate~15.5308266

Note: Retention times are approximate and will vary depending on the specific GC conditions and column.

Conclusion

The accurate quantification of chlorinated phenols in environmental water samples is a critical task for ensuring public health and environmental protection. The methods detailed in this application note, centered around solid-phase extraction followed by GC-MS analysis, provide a robust and reliable framework for achieving low detection limits and high-quality data. By adhering to the principles of causality in experimental design, implementing rigorous quality control measures, and understanding the rationale behind each step, researchers and analytical scientists can confidently generate data that is both defensible and of the highest scientific integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. Retrieved from [Link]

  • VELP Scientifica. (2013). Phenols Determination in Drinking Water and Industrial Wastes. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Chlorinated phenols Analysis of phenols to EPA 8040. Retrieved from [Link]

  • Agilent Technologies, Inc. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • State of Connecticut. (n.d.). Method 8270 Semivolatile Organics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from [Link]

  • NCASI. (2007). NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. Retrieved from [Link]

  • ResearchGate. (2014). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [Link]

  • Agilent Technologies, Inc. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Theseus. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Retrieved from [Link]

  • Case Study. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2012). Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. Retrieved from [Link]

  • PubMed. (2001). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]

  • 3M. (2019). 3M ENVIRONMENTAL LABORATORY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]

  • Lab Manager. (2016). Validation of Analytical Methods. Retrieved from [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • PubMed. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. Retrieved from [Link]

  • YouTube. (2024). What Is Derivatization In Gas Chromatography? - Chemistry For Everyone. Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Recovery of 2-Chloro-4-cyclopropylphenol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of 2-Chloro-4-cyclopropylphenol, a key intermediate in pharmaceutical and agrochemical synthesis. Achieving high purity of this compound is critical for ensuring predictable reaction kinetics, minimizing side-product formation, and meeting stringent regulatory standards in drug development. We move beyond a single, rigid protocol to present a systematic approach to solvent selection and recrystallization, empowering researchers to adapt the methodology to varying impurity profiles. The core of this guide is a detailed, step-by-step protocol grounded in the physicochemical properties of the target molecule, supplemented with expert insights into common challenges and a robust troubleshooting section.

Foundational Principles: The Rationale for Recrystallization

Recrystallization remains a powerful and cost-effective technique for purifying solid organic compounds. Its efficacy hinges on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities to different extents at varying temperatures. For this compound, the goal is to identify a solvent system in which the compound is highly soluble at an elevated temperature but sparingly soluble at ambient or sub-ambient temperatures. Impurities, ideally, should either remain insoluble in the hot solvent or stay dissolved as the solution cools.

The molecular structure of this compound dictates its solubility behavior. It possesses a moderately polar phenolic hydroxyl (-OH) group capable of hydrogen bonding, and a larger, non-polar region comprising the chlorinated benzene ring and the cyclopropyl substituent.[1] This amphipathic nature suggests that a range of organic solvents could be effective. The estimated melting point of 60-70°C is a critical parameter; the boiling point of the chosen solvent must be carefully considered to prevent the compound from melting before it dissolves, a phenomenon known as "oiling out," which traps impurities and thwarts purification.[1]

Table 1: Physicochemical Properties of this compound

Property Value (Estimated) Significance for Recrystallization
Molecular Formula C₉H₉ClO -
Molecular Weight 168.62 g/mol [1][2] Used for calculating molar quantities.
Physical State Solid[1] Enables purification by recrystallization.
Melting Point 60-70°C[1] A key purity indicator. The solvent's boiling point should ideally be below this range or the dissolution process must be carefully managed.
Solubility Sparingly soluble in water; soluble in various organic solvents.[1] Forms the basis for solvent selection. The goal is to find a solvent with a steep solubility-temperature gradient.

| pKa | 9.5 - 10.0[1] | The weakly acidic nature means its solubility can be manipulated by pH, though this is not the primary mechanism in this protocol. |

Safety, Materials, and Equipment

2.1. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is limited, data from structurally related compounds, such as 4-chloro-2-cyclopropylphenol and other chlorinated phenols, mandates cautious handling.[2][3]

Table 2: Hazard Analysis and Recommended Safety Precautions

Hazard Class Description Recommended PPE & Handling
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][4] Standard nitrile gloves (double-gloving recommended), safety glasses with side shields or goggles, and a lab coat.
Skin Corrosion/Irritation Causes skin irritation.[2] Work in a well-ventilated fume hood to avoid inhaling dust or solvent vapors.
Serious Eye Damage Causes serious eye damage.[2] Ensure an eyewash station is readily accessible.

| Respiratory Irritation | May cause respiratory irritation.[2] | Use a dust mask or respirator when handling the solid powder. |

2.2. Required Materials & Equipment

  • Crude this compound

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Büchner funnel and filtering flask

  • Vacuum source (aspirator or pump)

  • Filter paper (qualitative and quantitative)

  • Watch glass

  • Spatula

  • Melting point apparatus

  • Analytical balance

  • Candidate solvents (analytical grade): Heptane, Toluene, Isopropanol, Ethanol, Ethyl Acetate, Water (deionized).

Protocol Part I: Empirical Solvent System Selection

A self-validating protocol begins with selecting the optimal solvent. This small-scale screening is the most critical step for ensuring a successful and efficient purification.

3.1. Screening Methodology

  • Aliquot Preparation: Place approximately 50 mg of crude this compound into 5-6 separate small test tubes or vials.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., Heptane, Toluene, Isopropanol, Ethanol) dropwise, starting with 0.5 mL. Agitate at room temperature. Observe and record the solubility. An ideal solvent will show poor solubility at this stage.

  • Solvent Addition (Hot): Gently heat the tubes that showed poor cold solubility on a hot plate or in a warm water bath. Continue to add the corresponding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed.

  • Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation and Selection: Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals upon cooling.

Table 3: Example Solvent Screening Observation Log

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Assessment
Heptane Insoluble Soluble with heating Abundant, fine needles Excellent Candidate
Toluene Sparingly soluble Very soluble Moderate crystal yield Good Candidate
Isopropanol Soluble Very soluble Poor crystal yield Unsuitable (too soluble)
Water Insoluble Insoluble No dissolution Unsuitable

| Ethanol/Water (9:1) | Sparingly soluble | Soluble with heating | Good yield, well-formed crystals | Excellent Candidate (Mixed Solvent) |

Protocol Part II: Bulk Recrystallization Workflow

This protocol assumes a non-polar solvent like Heptane has been selected based on the screening process.

4.1. Step-by-Step Procedure

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of heptane required to create a slurry (e.g., 20 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more heptane in small portions until all the solid has just dissolved. Causality Note: Adding a large excess of solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Caution: For phenolic compounds, avoid charcoal if possible, as it can chelate with the hydroxyl group and introduce colored impurities.[5] If used, boil the solution for an additional 2-3 minutes.

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality Note: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the growth of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold heptane. Causality Note: The wash solvent must be cold to remove soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a fume hood or in a vacuum desiccator.

  • Analysis: Determine the final mass to calculate the percent recovery. Assess purity via melting point analysis and/or other analytical techniques (see Section 5).

4.2. Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Validation Crude Crude Material Dissolve 1. Dissolve in Minimal Hot Solvent Crude->Dissolve Solvent Select Solvent (Heptane) Solvent->Dissolve HotFilter 2. Hot Filtration (Optional) Dissolve->HotFilter Cool 3. Slow Cooling & Ice Bath HotFilter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure Analysis Purity Analysis (MP, TLC, HPLC) Pure->Analysis

Caption: Workflow for the recrystallization of this compound.

Purity Assessment and Validation

The success of the recrystallization must be empirically validated.

  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2°C). Compare the melting point of the recrystallized product to the crude starting material and literature values. An increase and sharpening of the melting point range indicates successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the purified product on a TLC plate. Develop with an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The purified sample should show a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A successful recrystallization will show a significant increase in the area percentage of the main peak corresponding to this compound.

Table 4: Hypothetical Pre- vs. Post-Recrystallization Purity Data

Analysis Crude Material Recrystallized Product Interpretation
Appearance Off-white to tan powder White crystalline solid Removal of colored impurities.
Melting Point 60-65°C 68-69°C Increased purity and crystallinity.

| HPLC Purity | 94.5% | 99.8% | Significant removal of impurities. |

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point. / The solution is cooled too rapidly.Switch to a lower-boiling point solvent. / Ensure the solution cools slowly to room temperature before placing it in an ice bath. / Re-heat the oiled-out mixture, add slightly more solvent, and attempt to cool slowly again.
No Crystals Form Too much solvent was used. / The solution is supersaturated and requires nucleation.Boil off some of the solvent to increase concentration and attempt to cool again. / "Scratch" the inside of the flask with a glass rod at the solution's surface. / Add a "seed crystal" from a previous successful batch.
Very Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. / Ensure the wash solvent is thoroughly chilled in an ice bath. / Ensure the filtration apparatus is pre-heated before hot filtration.
Crystals are Colored Colored impurities were not removed. / Degradation of the phenol.Re-dissolve and attempt a second recrystallization. / Consider using a minimal amount of charcoal, but be aware of the risks with phenols.[5]

References

  • Sunshine Pharma. (n.d.). 2-Chloro-4-nitrophenol CAS 619-08-9. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Chloro-4-methylphenol. Retrieved from [Link]

  • Government of Canada. (2013). Fact sheet: 2-chlorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7074, 2-Chloro-4-Phenylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68326221, 4-Chloro-2-cyclopropylphenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-phenylphenol (CAS 92-04-6). Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]

Sources

Application Note: Robust and Sensitive GC Analysis of 2-Chloro-4-cyclopropylphenol Following Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the derivatization of 2-Chloro-4-cyclopropylphenol to facilitate its analysis by gas chromatography (GC). Direct GC analysis of this phenolic compound is often hindered by its polarity, which can lead to poor peak shape, low sensitivity, and potential interactions with the GC system. To overcome these challenges, three effective derivatization strategies are presented: silylation, acylation, and alkylation. This document details the underlying principles of each method, provides step-by-step protocols, and discusses the rationale behind experimental choices to ensure robust and reliable quantification for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound is a substituted phenolic compound with a molecular structure that presents unique analytical challenges. The presence of a polar hydroxyl group on the phenol ring can lead to undesirable chromatographic behavior, including peak tailing and adsorption on active sites within the GC inlet and column. This results in reduced analytical sensitivity and reproducibility. Derivatization is a chemical modification technique that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic properties.[1]

The key objectives of derivatizing this compound are:

  • Increased Volatility: To ensure efficient elution from the GC column at lower temperatures.

  • Improved Thermal Stability: To prevent degradation of the analyte in the hot injector port.

  • Enhanced Detectability: To generate derivatives with better response characteristics for common GC detectors, such as Flame Ionization Detector (FID) and Mass Spectrometry (MS).

  • Reduced Polarity: To minimize interactions with the stationary phase and active sites in the GC system, leading to symmetrical peak shapes.

This guide will explore three primary derivatization approaches: silylation, acylation, and alkylation, providing detailed protocols for each.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for selecting the optimal derivatization and GC analysis strategy.

PropertyValue (Estimated)Significance for GC Analysis
Molecular FormulaC9H9ClOAffects the mass of the derivative and fragmentation patterns in MS.
Molecular Weight168.62 g/mol Baseline for calculating the mass of the derivatized analyte.
Melting Point60-70°CThe compound is a solid at room temperature, requiring dissolution in a suitable solvent.[2]
Boiling Point250-260°CHigh boiling point necessitates derivatization for GC analysis.[2]
pKa9.5-10.0The acidic nature of the phenolic hydroxyl group is the target for derivatization reactions.[2]

The presence of a chlorine atom at the ortho position to the hydroxyl group may introduce some steric hindrance, which can influence the choice of derivatization reagent and reaction conditions.

Derivatization Strategies and Protocols

This section details the theoretical basis and practical application of silylation, acylation, and alkylation for the derivatization of this compound.

Silylation: A Versatile and Efficient Method

Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group. This is a widely used derivatization technique due to its simplicity and the high volatility of the resulting TMS ethers.

Mechanism: The reaction proceeds via a nucleophilic attack of the phenoxide ion on the silicon atom of the silylating reagent.

Featured Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a powerful silylating agent suitable for a wide range of compounds, including sterically hindered phenols.[3][4] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate.

Protocol 1: Silylation of this compound with BSTFA

Materials:

  • This compound standard solution (e.g., 1 mg/mL in a suitable solvent like acetone or acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (silylation grade) or other suitable solvent (e.g., acetonitrile)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Pipette 100 µL of the this compound standard solution into a reaction vial.

  • If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen.[5]

  • Add 100 µL of BSTFA (+1% TMCS) and 50 µL of pyridine to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Causality behind Choices:

  • BSTFA with TMCS: Chosen for its high reactivity, even with potentially sterically hindered phenols. TMCS acts as a catalyst, increasing the reaction speed.

  • Pyridine: A common solvent and acid scavenger that helps to drive the reaction to completion.

  • Heating: Increases the reaction kinetics to ensure complete derivatization.

Acylation: Forming Stable Ester Derivatives

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, typically an acid anhydride or an acyl halide, to form a stable ester. Acylation enhances volatility and can introduce electrophoric groups for enhanced detection by Electron Capture Detectors (ECD).[6]

Mechanism: The reaction is a nucleophilic acyl substitution where the phenoxide ion attacks the carbonyl carbon of the acylating agent.

Featured Reagent: Acetic Anhydride

Acetic anhydride is a cost-effective and efficient reagent for the acetylation of phenols. The reaction is often carried out in the presence of a base catalyst.

Protocol 2: Acylation of this compound with Acetic Anhydride

Materials:

  • This compound standard solution

  • Acetic Anhydride

  • Pyridine or a mild base catalyst

  • Reacti-Vials™

  • Heating block

  • GC-MS system

Procedure:

  • Place 100 µL of the this compound solution into a reaction vial.

  • Evaporate to dryness if necessary.

  • Add 100 µL of pyridine and 150 µL of acetic anhydride.

  • Cap the vial tightly and vortex.

  • Heat at 60-70°C for 30 minutes.[7]

  • Cool to room temperature.

  • The sample is ready for GC-MS analysis.

Causality behind Choices:

  • Acetic Anhydride: A readily available and effective acylating agent.

  • Pyridine: Acts as a catalyst and neutralizes the acetic acid byproduct.

  • Heating: Ensures the reaction goes to completion in a reasonable timeframe.

Alkylation: Enhancing Sensitivity with Pentafluorobenzyl Derivatives

Alkylation involves the introduction of an alkyl group to the phenolic oxygen. A particularly advantageous method is the use of pentafluorobenzyl bromide (PFBBr), which creates a derivative that is highly sensitive to electron capture detection (ECD) and can also be analyzed by MS.[8][9]

Mechanism: This is a Williamson ether synthesis, a nucleophilic substitution reaction (SN2) where the phenoxide ion displaces the bromide from PFBBr.

Featured Reagent: Pentafluorobenzyl Bromide (PFBBr)

PFBBr is a versatile derivatizing agent that forms stable, volatile, and strongly electron-capturing derivatives.[8]

Protocol 3: Alkylation of this compound with PFBBr

Materials:

  • This compound standard solution

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone)

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetone (high purity)

  • Reacti-Vials™

  • Heating block

  • GC-MS or GC-ECD system

Procedure:

  • Add 100 µL of the this compound solution to a reaction vial.

  • Evaporate to dryness if necessary.

  • Add approximately 10 mg of anhydrous potassium carbonate.

  • Add 200 µL of acetone and 50 µL of the PFBBr solution.

  • Cap the vial tightly and vortex.

  • Heat at 80°C for 1-2 hours.[9]

  • Cool to room temperature.

  • The reaction mixture can be directly injected, or the solvent can be evaporated and the residue redissolved in a suitable solvent like hexane for analysis.

Causality behind Choices:

  • PFBBr: Creates a derivative with excellent sensitivity for ECD and NCI-MS.

  • Potassium Carbonate: A solid base that facilitates the formation of the phenoxide ion without introducing a liquid base that might interfere with the chromatography.

  • Heating: Drives the SN2 reaction to completion.

Visualization of Derivatization Workflows

Derivatization_Workflows cluster_silylation Silylation Workflow cluster_acylation Acylation Workflow cluster_alkylation Alkylation Workflow s_start This compound s_reagent Add BSTFA + TMCS in Pyridine s_start->s_reagent s_heat Heat at 70°C for 30 min s_reagent->s_heat s_product TMS Derivative s_heat->s_product s_gcms GC-MS Analysis s_product->s_gcms a_start This compound a_reagent Add Acetic Anhydride in Pyridine a_start->a_reagent a_heat Heat at 60-70°C for 30 min a_reagent->a_heat a_product Acetyl Derivative a_heat->a_product a_gcms GC-MS Analysis a_product->a_gcms al_start This compound al_reagent Add PFBBr + K2CO3 in Acetone al_start->al_reagent al_heat Heat at 80°C for 1-2 hours al_reagent->al_heat al_product PFB Derivative al_heat->al_product al_gcms GC-MS/ECD Analysis al_product->al_gcms

Caption: Derivatization workflows for this compound.

GC Method Parameters and Considerations

The choice of GC column and temperature program is critical for the successful separation and analysis of the derivatized this compound.

Recommended GC Parameters:

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A versatile, low-polarity column suitable for a wide range of derivatized compounds, providing good resolution and peak shape.
Injector Temperature 250 - 280°CEnsures complete vaporization of the derivatized analyte without causing thermal degradation.
Injection Mode Splitless (for trace analysis) or SplitSplitless mode enhances sensitivity for low-concentration samples.
Oven Temperature Program Initial: 80°C (hold 1 min), Ramp: 10-15°C/min to 280°C (hold 5 min)This is a starting point and should be optimized based on the specific derivative and desired separation from other matrix components.
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minProvides good efficiency and is compatible with MS detectors.
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD) for PFB derivativesMS provides structural information for confirmation and quantification. ECD offers high sensitivity for the electron-capturing PFB derivatives.

Self-Validating System and Troubleshooting:

  • Internal Standard: The use of a deuterated analog of this compound or a structurally similar compound that undergoes the same derivatization is highly recommended for accurate quantification.

  • Reagent Blanks: Always analyze a reagent blank to ensure that no interfering peaks are introduced by the derivatization reagents or solvents.

  • Incomplete Derivatization: If underivatized phenol is observed, consider increasing the reaction time, temperature, or the amount of derivatizing reagent. Ensure the sample is completely dry before adding silylating reagents.[5]

Conclusion

The derivatization of this compound is an essential step for robust and sensitive GC analysis. Silylation with BSTFA offers a rapid and versatile approach, while acylation with acetic anhydride provides a cost-effective alternative. For high-sensitivity applications, particularly with ECD, alkylation with PFBBr is the method of choice. The detailed protocols and methodologies presented in this application note provide a solid foundation for researchers to develop and validate their analytical methods for this and other similar phenolic compounds.

References

  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ResearchGate. (n.d.). Synthesis of 2-Cycloalkyl-4-chlorophenols. Retrieved from [Link]

  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-cyclopropylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

  • RSC Publishing. (2003). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. Retrieved from [Link]

  • Oxford Academic. (2012). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector. Retrieved from [Link]

  • PubMed. (2001). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?. Retrieved from [Link]

  • PubMed. (2006). Alkylation of phenol: a mechanistic view. Retrieved from [Link]

  • NCASI. (1986). Chlorinated Phenolics in Water by In Situ Acetylation and GC/MS Determination. Retrieved from [Link]

  • LECO Corporation. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. Retrieved from [Link]

  • NIH. (2017). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

  • SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Retrieved from [Link]

  • PubMed. (2001). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-Phenylphenol. Retrieved from [Link]

  • ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-phenylphenol (CAS 92-04-6). Retrieved from [Link]

  • ResearchGate. (2018). How to do successful derivatization of sterol ?. Retrieved from [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

Objective: This guide addresses the removal of critical impurities from 2-Chloro-4-cyclopropylphenol (CAS: 1553103-02-8) . The synthesis of this intermediate—typically via the chlorination of 4-cyclopropylphenol—often results in a mixture containing unreacted starting material, regioisomers, and over-chlorinated byproducts.

The Challenge: The cyclopropyl group at the para position activates the ring but also introduces steric constraints. Standard chlorination (using


 or 

) often yields a statistical distribution of impurities that share similar boiling points, rendering simple distillation inefficient.
Impurity Profile & Identification

Before selecting a protocol, characterize your crude mixture using HPLC or GC-MS.

Impurity NameStructure NoteOriginpKa (Approx)Behavior
4-Cyclopropylphenol Starting MaterialIncomplete Reaction~10.2Weakest acid; retains non-polar character.
2,6-Dichloro-4-cyclopropylphenol Over-chlorinatedExcess reagent / high temp~6.8Stronger acid; highly crystalline.
2-Chloro-6-cyclopropylphenol RegioisomerRearrangement (rare)~8.5Very similar to target; hardest to separate.
Pd/Cu Residues Trace MetalsIf Suzuki coupling usedN/ACatalytic poisons; colored contaminants.

Purification Protocols

Protocol A: The "pKa Swing" (Removing Over-Chlorinated Impurities)

Target: Removal of 2,6-Dichloro-4-cyclopropylphenol . Mechanism: Exploiting the acidity difference (


) between the mono-chloro target and the di-chloro impurity. The di-chloro species is significantly more acidic due to the electron-withdrawing inductive effect of the second chlorine atom.

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Buffer: Saturated Sodium Bicarbonate (

    
    , pH ~8.3) or 10% 
    
    
    
    .

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in DCM (10 mL per gram of crude).

  • The Selective Wash:

    • Wash the organic phase with Saturated

      
        (3x vol).
      
    • Scientific Rationale: At pH ~8.3, the 2,6-dichloro impurity (pKa ~6.8) will deprotonate and move to the aqueous phase as a phenolate salt. The target 2-chloro compound (pKa ~8.5) remains largely protonated and stays in the organic phase.

  • Monitoring: Check the aqueous layer by TLC or HPLC. If the di-chloro species persists in the organic layer, adjust the wash to a slightly higher pH (e.g., mix

    
     with trace 
    
    
    
    to reach pH 9.0), but proceed with caution to avoid losing the target.
  • Recovery: Separate the organic layer, dry over

    
    , and concentrate.
    
Protocol B: Recrystallization (Removing Starting Material)

Target: Removal of 4-cyclopropylphenol and trace isomers. Mechanism: Solubility differential. The introduction of the chlorine atom breaks the symmetry of the starting material and alters the crystal lattice energy.

Solvent System:

  • Primary: n-Heptane or Hexane (Non-polar).

  • Co-solvent: Toluene (if solubility is too low).

Step-by-Step Methodology:

  • Supersaturation: Dissolve the semi-pure solid (from Protocol A) in minimal boiling n-Heptane (

    
    ).
    
    • Note: If the material "oils out" (forms a liquid droplet instead of dissolving), add Toluene dropwise until a homogeneous solution forms.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical Step: Seed the solution with a pure crystal of this compound if available. This provides a nucleation template, preventing the inclusion of the non-chlorinated starting material.

  • Chilling: Cool to

    
     for 2 hours.
    
  • Filtration: Filter the white needles/crystals. Wash with cold pentane.

    • Result: The unreacted 4-cyclopropylphenol is more soluble in the cold aliphatic hydrocarbon and will remain in the mother liquor.

Decision Logic & Visualization

Workflow Visualization

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationStrategy Start Crude Reaction Mixture Analyze Analyze (HPLC/GC) Identify Dominant Impurity Start->Analyze Decision1 Is 2,6-Dichloro > 5%? Analyze->Decision1 ProtocolA Protocol A: pKa Swing (NaHCO3 Wash) Decision1->ProtocolA Yes CheckSM Is Starting Material (4-CP) > 2%? Decision1->CheckSM No ProtocolA->CheckSM ProtocolB Protocol B: Recrystallization (Heptane) Pure Pure this compound (>98%) ProtocolB->Pure CheckSM->ProtocolB Yes CheckSM->Pure No

Caption: Figure 1. Integrated purification workflow based on impurity profiling. Prioritize chemical extraction (pKa) before physical separation (crystallization).

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why?

  • Cause: This phenomenon usually occurs when the solution temperature is above the melting point of the solvated product (Melting Point of pure compound is ~60-70°C), or if the impurity profile acts as a melting point depressant.

  • Fix: Re-heat the mixture to redissolve the oil. Add a small amount of a slightly more polar solvent (e.g., 5% Ethyl Acetate or Toluene) to the Heptane. Cool very slowly. Vigorous stirring during cooling can also induce oiling; try static cooling.

Q2: I used the pKa Swing (Protocol A), but my yield dropped significantly.

  • Cause: The pH of your wash was likely too high. While 2,6-dichloro is more acidic, the target (2-chloro) still has a pKa of ~8.5. If you used Carbonate (

    
    , pH ~11) instead of Bicarbonate (
    
    
    
    , pH ~8.3), you likely deprotonated your product and washed it away.
  • Fix: Acidify the aqueous waste stream with HCl to pH 2 and re-extract with DCM to recover your lost product.

Q3: Can I use column chromatography instead?

  • Answer: Yes, but it is less scalable.

  • Stationary Phase: Silica Gel (Acid washed is preferred to prevent tailing of phenols).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5, move to 80:20).

  • Note: Chlorinated phenols can streak on silica. Adding 1% Acetic Acid to the mobile phase suppresses ionization and sharpens the bands.

Q4: How do I remove residual Palladium (Pd) if I synthesized this via Suzuki coupling?

  • Answer: Standard crystallization often fails to remove trace Pd.

  • Fix: Dissolve the product in THF or EtOAc and treat with a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) or activated carbon at 50°C for 1 hour. Filter through Celite before the final crystallization.

References

  • PubChem. (2025).[1][2][3] 4-Chloro-2-cyclopropylphenol (Isomer/Related Compound Data). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Encyclopedia.pub. (2021). Commercially Important Chlorinated Phenols: Synthesis and Selectivity. Retrieved October 24, 2025, from [Link]

  • Google Patents. (2014). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol (Analogous Separation Logic). CN101781175A.

Sources

2-Chloro-4-cyclopropylphenol stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4-cyclopropylphenol

Executive Summary: The Stability Paradox

This compound is a deceptively simple intermediate often used in the synthesis of complex agrochemicals and kinase inhibitors.[1] Its utility lies in the unique electronic properties of the cyclopropyl group (which acts as a mild electron donor while adding steric bulk) combined with the reactive handle of the ortho-chlorine .

However, this molecule presents a "stability paradox":

  • The Phenol Core: Is electron-rich and prone to oxidative coupling (dimerization) and quinone formation upon exposure to air or light.[1]

  • The Cyclopropyl Ring: Is highly strained (~27.5 kcal/mol strain energy).[1] While kinetically stable in neutral conditions, it is thermodynamically primed for acid-catalyzed ring opening , especially when the phenol ring acts as an internal electron donor.

This guide addresses the specific degradation pathways you will encounter and provides validated protocols to mitigate them.

Critical Storage & Handling Protocols

Q: My sample arrived as a white solid but turned pink/brown after a week on the bench. Is it compromised? A: The color change indicates oxidative degradation , likely forming ortho-quinones or coupled diphenoquinones.[1] While the bulk purity might still be >95%, these colored impurities are potent radical initiators that accelerate further degradation.

Root Cause: Phenols are susceptible to auto-oxidation.[1] The 2-chloro substituent lowers the pKa (making the phenol more acidic, ~pKa 8.5), but the electron-donating cyclopropyl group at the para position stabilizes the phenoxy radical, facilitating oxidation.

Corrective Action:

  • Immediate: repurify via recrystallization (hexanes/EtOAc) or silica plug filtration if the color is deep.[1]

  • Prevention: Store under Argon/Nitrogen at -20°C.

Standard Storage Protocol (Self-Validating)
ParameterSpecificationReason
Temperature -20°C (± 5°C)Slows radical propagation and ring-opening kinetics.[1]
Atmosphere Inert (Argon preferred)Prevents formation of phenoxy radicals.[1]
Container Amber GlassBlocks UV light (prevents photodechlorination).[1]
Solvent Avoid protic acids. Methanol is acceptable only if neutral.[1] Avoid acidified solvents.[1]

Troubleshooting Guide: Chemical Stability

Issue 1: "Ghost Peaks" in HPLC Analysis

User Report: "I see a new peak eluting slightly earlier than my main peak after leaving the sample in the autosampler for 24 hours."

Diagnosis: Acid-Catalyzed Ring Opening. If your HPLC mobile phase contains strong acids (e.g., 0.1% TFA) and the sample sits in solution, the cyclopropyl ring can open. The phenol oxygen or the aromatic ring stabilizes the intermediate carbocation, leading to hydration (if water is present) or solvent addition.

  • Mechanism: The cyclopropyl group acts similarly to a vinyl group.[1] In the presence of H+, it protonates to form a carbocation, which is rapidly quenched by nucleophiles (water/methanol).

  • Solution: Switch to a milder buffer (e.g., Ammonium Acetate or 0.05% Formic Acid) or ensure samples are injected immediately after dilution.[1]

Issue 2: Loss of Chlorine (Dechlorination)

User Report: "My mass spec shows a mass of [M-34] and [M-35]."

Diagnosis: Photodechlorination. Chlorophenols are notoriously photosensitive.[1] UV exposure excites the C-Cl bond, leading to homolytic cleavage. The resulting radical abstracts a hydrogen from the solvent, yielding 4-cyclopropylphenol.

  • Solution: All processing must be done under yellow light or in amber glassware.

Deep Dive: Degradation Mechanisms

The following diagram illustrates the two primary failure modes: Oxidative Dimerization (Storage failure) and Acidic Ring Opening (Methodology failure).

DegradationPathways Start This compound (Intact) Acid Acidic Conditions (e.g., 0.1% TFA, pH < 3) Start->Acid H+ Oxidant Air/Light Exposure (Radical Initiation) Start->Oxidant hν / O2 Cation Carbocation Intermediate (Ring Strain Release) Acid->Cation Protonation of CP Ring OpenProduct Ring-Opened Product (e.g., 1-(3-hydroxypropyl)...) Cation->OpenProduct Nucleophilic Attack (H2O/MeOH) Radical Phenoxy Radical Oxidant->Radical H-abstraction Quinone Ortho-Quinones (Pink/Brown Color) Radical->Quinone Oxidation Dimer C-C Coupled Dimers Radical->Dimer Coupling

Figure 1: Dual degradation pathways.[1] The cyclopropyl (CP) ring is acid-labile, while the phenol moiety is oxidation-sensitive.

Validated Experimental Workflow

Forced Degradation Study (Stress Test)

To validate your analytical method, perform this stress test to identify where your specific formulation might fail.

  • Acid Stress: Dissolve 1 mg/mL in Acetonitrile. Add equal vol 0.1 N HCl. Heat at 60°C for 1 hour.

    • Expectation: Decrease in main peak; appearance of polar ring-opened impurities (check LC-MS for +18 Da hydration adducts).[1]

  • Oxidative Stress: Dissolve 1 mg/mL in Acetonitrile.[1] Add 3% H₂O₂.[1] RT for 2 hours.

    • Expectation: Rapid color change; appearance of broad late-eluting peaks (dimers).[1]

  • Photostability: Expose solid sample to UV light (254 nm) for 4 hours.[1]

    • Expectation: Formation of dechlorinated species (4-cyclopropylphenol).[1]

Troubleshooting Decision Tree

DecisionTree Start Problem Detected Color Is the sample colored (Pink/Brown)? Start->Color Purity Is Purity < 95%? Color->Purity Yes CheckAcid Check Mobile Phase pH Color->CheckAcid No (White solid, but bad HPLC) Recryst Action: Recrystallize (Hexane/EtOAc) Purity->Recryst Yes Protect Action: Store under Argon, Amber Vial Purity->Protect No (Just surface oxidation) NewMethod Action: Remove TFA, use Formic Acid/Ammonium Acetate CheckAcid->NewMethod pH < 3 CheckAcid->Protect pH Neutral (Likely Light Damage)

Figure 2: Rapid decision matrix for diagnosing impurity profiles.[1]

References

    • Citation Context: Verification of CAS and basic chemical structure.[1]

  • Rappoport, Z. (Ed.). (1987).[1][2] The Chemistry of the Cyclopropyl Group. Wiley.[1][2]

    • Citation Context: Fundamental stability of the cyclopropyl group and its reactivity under acidic conditions (ring strain release).
  • Czaplicka, M. (2004).[1] Photo-degradation of chlorophenols in aqueous solution. Journal of Hazardous Materials, 108(1-2), 9-18.[1]

    • Citation Context: Mechanisms of photodechlorination in chlorinated phenols.[1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1]

    • Citation Context: Electronic effects of cyclopropyl substituents on aromatic rings (sigma-donor capability).[1]

Sources

Technical Support Center: Synthesis of 2-Cycloalkyl-4-chlorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-cycloalkyl-4-chlorophenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compounds.

Introduction to the Synthesis

The synthesis of 2-cycloalkyl-4-chlorophenols is a classic example of a Friedel-Crafts alkylation reaction. In this electrophilic aromatic substitution, a cycloalkyl group is introduced onto the aromatic ring of 4-chlorophenol, predominantly at the ortho position. The reaction is typically catalyzed by a Brønsted or Lewis acid. While seemingly straightforward, the reaction is sensitive to a number of parameters, with temperature being a critical factor influencing both the yield and the isomeric purity of the product.

This guide will focus on the widely used method of alkylating 4-chlorophenol with cycloalkanols (cyclopentanol or cyclohexanol) in the presence of a Brønsted acid catalyst, such as perchloric acid. We will delve into the intricacies of this reaction, providing you with the tools to navigate the challenges you may encounter.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of 2-cycloalkyl-4-chlorophenols.

Q1: What is the general mechanism for the synthesis of 2-cycloalkyl-4-chlorophenols using a cycloalkanol and a Brønsted acid catalyst?

A1: The reaction proceeds through a series of steps:

  • Protonation of the Alcohol: The Brønsted acid (e.g., perchloric acid) protonates the hydroxyl group of the cycloalkanol, forming a good leaving group (water).[1][2]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.[1]

  • Electrophilic Aromatic Substitution: The electron-rich 4-chlorophenol ring acts as a nucleophile and attacks the carbocation. The hydroxyl group of the phenol is a strong ortho, para-director, and due to steric hindrance from the chlorine atom at the para position, the cycloalkyl group is predominantly directed to the ortho position.

  • Deprotonation: A base (which can be the weakly basic conjugate base of the acid catalyst or another molecule of the alcohol) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final 2-cycloalkyl-4-chlorophenol product.

Reaction Mechanism cluster_0 Step 1: Protonation of Cycloalkanol cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Electrophilic Attack cluster_3 Step 4: Deprotonation Cycloalkanol Cycloalkanol (R-OH) Protonated_Alcohol Protonated Alcohol (R-OH₂⁺) Cycloalkanol->Protonated_Alcohol + H⁺ H_plus H⁺ (from Acid) Protonated_Alcohol_c1 Protonated Alcohol (R-OH₂⁺) Carbocation Carbocation (R⁺) Carbocation_c2 Carbocation (R⁺) Water H₂O Protonated_Alcohol_c1->Carbocation - H₂O Chlorophenol 4-Chlorophenol Intermediate Arenium Ion Intermediate Chlorophenol->Intermediate + R⁺ Intermediate_c3 Arenium Ion Intermediate Product 2-Cycloalkyl-4-chlorophenol H_plus_out H⁺ Intermediate_c3->Product - H⁺

Figure 1: General mechanism of Brønsted acid-catalyzed alkylation of 4-chlorophenol with a cycloalkanol.

Q2: Why is temperature so critical in this reaction?

A2: Temperature plays a pivotal role in several aspects of this synthesis:

  • Reaction Rate: Like most chemical reactions, the rate of alkylation increases with temperature. However, excessively high temperatures can lead to unwanted side reactions.

  • Regioselectivity (Ortho vs. Para): The ratio of the desired 2-cycloalkyl (ortho) product to the 4-cycloalkyl (para) isomer is temperature-dependent. At lower temperatures, the formation of the ortho product is generally favored.[3][4] At higher temperatures, the thermodynamically more stable para isomer may become more prevalent.[3][4]

  • Byproduct Formation: High temperatures can promote side reactions such as O-alkylation (formation of an ether), di-alkylation (addition of a second cycloalkyl group), and even decomposition of the starting materials or products.[5]

Q3: What are the most common byproducts, and how can I minimize their formation?

A3: The most common byproducts are:

  • 4-Cycloalkyl-4-chlorophenol (para-isomer): As mentioned, higher temperatures can favor the formation of the para-isomer. To minimize this, it is crucial to maintain the optimal reaction temperature.

  • Cycloalkyl Phenyl Ether (O-alkylation product): This forms when the phenoxide ion attacks the carbocation. O-alkylation is often kinetically favored but can be reversible.[6] Lowering the reaction temperature can sometimes favor C-alkylation over O-alkylation.

  • 2,6-Dicycloalkyl-4-chlorophenol (Di-alkylation product): If the reaction is run for too long, at too high a temperature, or with an excess of the cycloalkanol, a second cycloalkyl group can be added to the ring. Using a molar excess of 4-chlorophenol can help to minimize di-alkylation.

  • Cyclohexene: In the case of using cyclohexanol, dehydration to cyclohexene can occur, especially at higher temperatures.[7]

Minimizing these byproducts is achieved through careful control of reaction parameters, primarily temperature, but also stoichiometry and reaction time.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the synthesis of 2-cycloalkyl-4-chlorophenols.

Troubleshooting_Workflow cluster_Low_Yield Troubleshooting Low Yield cluster_Impure_Product Troubleshooting Impure Product Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Impure_Product Impure Product (by TLC/GC-MS) Start->Impure_Product Temp_Too_Low Cause: Temperature Too Low Solution: Gradually increase temperature. Low_Yield->Temp_Too_Low Catalyst_Inactive Cause: Inactive/Insufficient Catalyst Solution: Use fresh catalyst; check amount. Low_Yield->Catalyst_Inactive Reaction_Time Cause: Insufficient Reaction Time Solution: Monitor by TLC/GC; extend time if needed. Low_Yield->Reaction_Time Temp_Too_High Cause: Temperature Too High Byproducts: Para-isomer, O-alkylation, Di-alkylation Solution: Lower reaction temperature. Impure_Product->Temp_Too_High Incorrect_Stoichiometry Cause: Incorrect Stoichiometry Byproduct: Di-alkylation Solution: Use excess 4-chlorophenol. Impure_Product->Incorrect_Stoichiometry Poor_Purification Cause: Ineffective Purification Solution: Optimize recrystallization solvent or chromatography conditions. Impure_Product->Poor_Purification

Sources

Technical Support Center: HPLC Separation of Chlorophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Chlorophenol Analysis

User Context: You are likely analyzing environmental water samples, pharmaceutical degradation products, or biological fluids. You are encountering co-elution of positional isomers (e.g., 2,4-dichlorophenol vs. 2,5-dichlorophenol) or severe peak tailing that compromises integration accuracy.

The Core Problem: Chlorophenols (CPs) present a "perfect storm" for HPLC difficulties. They are weak acids with pKa values ranging from ~4.7 to 9.4. Their hydrophobicity (logP) is similar across isomers, making standard C18 separation inefficient. Furthermore, the phenolic hydroxyl group interacts strongly with residual silanols on silica columns, leading to the dreaded "shark fin" peak shapes.

Part 1: The Foundation – Validated Method Parameters

Before troubleshooting, ensure your baseline method aligns with these field-proven parameters. This protocol is designed to resolve the 19 common chlorophenol congeners.

Standard Operating Protocol (SOP) Summary
ParameterUV-Detection (Standard)MS-Detection (Compatible)
Column Pentafluorophenyl (PFP) or Phenyl-Hexyl (3 µm or sub-2 µm)PFP (Superior isomer selectivity)
Mobile Phase A 10 mM Ammonium Phosphate (pH 2.5)0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Flow Rate 1.0 mL/min (Standard HPLC)0.3-0.5 mL/min (UHPLC/MS)
Temperature 35°C - 40°C40°C
Detection UV @ 280 nm (General), 214 nm (Trace)ESI Negative Mode

Critical Note: While EPA Method 8041 describes Gas Chromatography (GC) for phenols, HPLC is preferred for aqueous samples to avoid the derivatization steps required in GC.

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Resolution & Selectivity Issues

Q1: I cannot separate 2,4-dichlorophenol (2,4-DCP) from 2,5-dichlorophenol (2,5-DCP). They co-elute on my C18 column. What should I do?

Diagnosis: This is a classic "hydrophobic selectivity" failure. On a standard C18 column, retention is driven primarily by hydrophobicity. Since these isomers have nearly identical logP values, C18 cannot distinguish them.

The Fix: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

  • Mechanism: These columns utilize

    
     interactions between the aromatic ring of the stationary phase and the chlorophenol. The position of the chlorine atoms (electron-withdrawing groups) alters the electron density of the phenol ring, creating distinct interaction strengths for each isomer that C18 misses.
    
  • Alternative: If you must use C18, switch the organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and can participate in hydrogen bonding, often altering selectivity enough to separate critical pairs.

Q2: My retention times are drifting, and resolution is lost specifically for 2,4,6-trichlorophenol.

Diagnosis: This is likely a pH Hysteresis issue.

  • The Science: 2,4,6-TCP has a pKa of ~6.0. If your mobile phase pH is near 6.0, the analyte is splitting between its neutral (retained) and ionized (unretained) forms. Small fluctuations in pH (even ±0.05) will cause massive retention shifts.

  • The Fix: Lock the pH at least 2 units below the lowest pKa . For 2,4,6-TCP, your mobile phase must be pH < 4.0. A phosphate buffer at pH 2.5 is ideal.

Category B: Peak Shape (Tailing) Issues

Q3: My peaks look like "shark fins" (Tailing Factor > 1.5). Why is this happening?

Diagnosis: Secondary Silanol Interactions.[1] At pH > 3, residual silanol groups (


) on the silica surface ionize to 

. The protonated phenol acts as a weak acid but can still hydrogen bond or interact electrostatically with these sites.

The Fix (Step-by-Step):

  • Lower the pH: Ensure Mobile Phase A is at pH 2.0 – 2.5. This suppresses silanol ionization (

    
    ).
    
  • Increase Ionic Strength: If using 0.1% Formic Acid, switch to 10-20 mM Ammonium Formate (pH 3) . The salt cations compete with the analyte for the active silanol sites, effectively "shielding" them.

  • Column Choice: Ensure you are using an "End-capped" column. If the problem persists, switch to a Polar-Embedded group column (e.g., Waters SymmetryShield or Agilent ZORBAX Bonus-RP), which provides a water layer that shields silanols.

Part 3: Visualization & Logic Flows

Workflow 1: Method Development Logic for Isomers

This diagram illustrates the decision process for selecting the correct column and mobile phase based on analyte properties.

MethodDevelopment Start Start: Chlorophenol Mixture CheckPKa Step 1: Check pKa of Analytes (Lowest pKa ~4.7 for PCP) Start->CheckPKa SetPH Step 2: Set Mobile Phase pH (Target: pH < 2.7) CheckPKa->SetPH Ensure Neutral State ColSelect Step 3: Column Selection SetPH->ColSelect Isomers Are Positional Isomers Present? (e.g., 2,4-DCP vs 2,5-DCP) ColSelect->Isomers C18 Use C18 Column (High Carbon Load) Isomers->C18 No PFP Use PFP or Phenyl-Hexyl (Pi-Pi Interaction) Isomers->PFP Yes Tailing Check Peak Tailing C18->Tailing PFP->Tailing Good Method Validated Tailing->Good Tailing < 1.2 Bad Add Ion-Pairing Agent or Increase Ionic Strength Tailing->Bad Tailing > 1.5 Bad->Good Re-test

Caption: Decision matrix for optimizing stationary phase and mobile phase conditions based on isomer presence and pKa values.

Workflow 2: Troubleshooting Peak Tailing

Use this logic to diagnose the root cause of asymmetry.

TailingTroubleshoot Symptom Symptom: Peak Tailing > 1.5 CheckAll Are ALL peaks tailing? Symptom->CheckAll SystemIssue System Issue: Dead Volume / Void CheckAll->SystemIssue Yes (Even neutral markers) ChemIssue Chemistry Issue: Silanol Interaction CheckAll->ChemIssue No (Only Phenols) FixSystem 1. Check Tubing Length 2. Replace Guard Column SystemIssue->FixSystem FixChem 1. Lower pH (<3.0) 2. Add 20mM Buffer ChemIssue->FixChem

Caption: Diagnostic tree for distinguishing between hardware-related band broadening and chemical silanol interactions.

Part 4: Reference Data

Table 1: Critical Properties of Common Chlorophenols

Use this table to determine your pH ceiling. Mobile phase pH must be < pKa - 2.

CompoundAbbreviationpKa (approx)Critical Pair
2-Chlorophenol2-CP8.52-
4-Chlorophenol4-CP9.37-
2,4-Dichlorophenol2,4-DCP7.902,5-DCP
2,5-Dichlorophenol2,5-DCP7.512,4-DCP
2,4,6-Trichlorophenol2,4,6-TCP5.992,3,6-TCP
PentachlorophenolPCP4.74-

References

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8041A: Phenols by Gas Chromatography.[2][3][4] (While GC-based, this defines the regulatory target list). [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Chlorophenols (Physical Properties & pKa). [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. (Technical Note on Silanol Interactions). [Link]

Sources

Technical Support Center: Precision Control in Friedel-Crafts Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Byproduct Formation in Friedel-Crafts (F-C) Reactions Ticket ID: FC-OPT-2024

Welcome to the Knowledge Base

You have reached the advanced troubleshooting hub for electrophilic aromatic substitution. As Senior Application Scientists, we understand that standard textbook protocols often fail in complex synthesis due to thermodynamic pitfalls like polyalkylation, carbocation rearrangement, and catalyst deactivation.

This guide is structured to troubleshoot your specific failure mode. Select the symptom below that matches your experimental observation.

Triage: Select Your Issue
SymptomDiagnosisImmediate Action
Product contains multiple alkyl groups (e.g., di-, tri-isopropylbenzene)Polyalkylation (Runaway Activation)Increase substrate-to-electrophile ratio; Switch to Acylation.
Alkyl chain structure changed (e.g., n-propyl became isopropyl)Carbocation Rearrangement STOP. Alkylation is not viable. Switch to Acylation-Reduction protocol.
Reaction stops at 50% conversion (Acylation)Catalyst Poisoning/Complexation Adjust Lewis Acid stoichiometry to >1.1 equivalents.
Wrong Isomer Ratio (Ortho/Para vs. Meta)Thermodynamic vs. Kinetic Control Change solvent polarity (e.g., Nitrobenzene vs.

).
Ticket #1: Preventing Polyalkylation

User Report: "I am trying to add a single ethyl group to benzene, but my GC-MS shows significant amounts of diethyl and triethyl benzene."

Root Cause Analysis

This is a classic case of product activation . In F-C Alkylation, the alkyl group introduced is electron-donating (via hyperconjugation and induction). This makes the product nucleophile (


) more reactive than the starting material (

).


The Solution: Dilution & Deactivation

Method A: The "High Dilution" Protocol (Kinetic Control) To statistically favor mono-alkylation, the concentration of the unreacted arene must vastly exceed the product.

  • Stoichiometry: Use the aromatic substrate as the solvent if possible, or maintain a 10:1 ratio of Arene:Alkyl Halide.

  • Addition Rate: Add the alkyl halide/catalyst mixture dropwise into the refluxing arene. Never dump the arene into the alkyl halide.

Method B: The Acylation-Reduction Route (Preferred) If mono-selectivity is critical, abandon direct alkylation.

  • Step 1 (Acylation): React arene with acyl chloride.[1] The resulting ketone is electron-withdrawing , deactivating the ring and preventing a second attack.

  • Step 2 (Reduction): Reduce the ketone to an alkane using Wolff-Kishner or Clemmensen conditions.

Visualizing the Activation Loop

Polyalkylation cluster_0 Friedel-Crafts Alkylation (Runaway) cluster_1 Friedel-Crafts Acylation (Self-Limiting) Benzene Benzene (Substrate) AlkylBenzene Alkylbenzene (Activated Product) Benzene->AlkylBenzene + R-X / AlCl3 Poly Polyalkylbenzene (Byproduct) AlkylBenzene->Poly FASTER REACTION (Electron Rich) Benzene2 Benzene AcylBenzene Acylbenzene (Deactivated) Benzene2->AcylBenzene + R-COCl / AlCl3 NoRxn No Further Reaction AcylBenzene->NoRxn Ring Deactivated

Figure 1: Comparison of the runaway reactivity in alkylation versus the self-limiting nature of acylation.

Ticket #2: Solving Carbocation Rearrangement

User Report: "I reacted benzene with 1-chlorobutane hoping for n-butylbenzene, but I obtained sec-butylbenzene."

Root Cause Analysis

Primary carbocations are thermodynamically unstable. Before the aromatic ring can attack the primary carbocation, a 1,2-hydride shift occurs to form a more stable secondary carbocation.

  • Rule of Thumb: Direct F-C alkylation is impossible for primary alkyl chains longer than ethyl (C2).

Protocol: The Acylation-Reduction Workflow

This is the only reliable method to install straight-chain alkyl groups of C3 or longer.

Step-by-Step Methodology:

  • Reagents: Benzene (excess), Butanoyl Chloride (1.0 eq),

    
     (1.1 eq).
    
  • Acylation:

    • Mix Benzene and

      
      .[2]
      
    • Add Butanoyl Chloride dropwise at

      
      .
      
    • Result: The acylium ion (

      
      ) is resonance stabilized and does not rearrange .[1][2][3]
      
    • Product: Butyrophenone.

  • Reduction (Clemmensen):

    • Reflux Butyrophenone with Zn(Hg) amalgam in concentrated HCl.

    • Product: n-Butylbenzene (Pure).

Rearrangement cluster_fail Direct Alkylation (FAILURE) cluster_success Acylation-Reduction (SUCCESS) Start Target: n-Butylbenzene R1 1-Chlorobutane + AlCl3 Ion1 Primary C+ (Unstable) R1->Ion1 Ion2 Secondary C+ (Stable) Ion1->Ion2 Hydride Shift Prod1 sec-Butylbenzene (Wrong Isomer) Ion2->Prod1 R2 Butanoyl Chloride + AlCl3 Ion3 Acylium Ion (Resonance Stabilized) R2->Ion3 Prod2 Butyrophenone Ion3->Prod2 No Rearrangement Final n-Butylbenzene (Correct Isomer) Prod2->Final Zn(Hg), HCl (Reduction)

Figure 2: Mechanistic pathway comparison showing why Acylation avoids the hydride shift inherent in Alkylation.

Ticket #3: Catalyst Stoichiometry & Solvent Effects

User Report: "My acylation reaction stalls. I used catalytic amounts of


 like I do for alkylation."
Technical Insight: The "Stoichiometric Trap"

Unlike alkylation, F-C Acylation is NOT catalytic . The product (a ketone) is a Lewis Base. It donates its oxygen lone pair to the aluminum atom of the catalyst, forming a stable 1:1 complex. This removes the catalyst from the cycle.

Catalyst Requirement Table

Reaction TypeCatalyst RoleRequired EquivalentsReason
Alkylation True Catalyst0.1 – 0.5 eqRegenerated after proton release.
Acylation Reagent> 1.1 eq 1.0 eq complexes with product; 0.1 eq drives reaction.
Anhydride Acylation Reagent> 2.2 eq Acid anhydrides complex 2 equivalents of

.
Solvent Selection for Selectivity

The solvent determines whether the reaction is under Kinetic or Thermodynamic control, affecting the ortho/para vs. meta ratio.

  • Nitrobenzene (Polar): Dissolves the

    
    -complex.[4] This keeps the complex in solution, allowing equilibration to the thermodynamically stable product (often meta for reversible reactions, though acylation is generally irreversible, solvent polarity affects the transition state energy).
    
  • Carbon Disulfide / DCM (Non-polar): The complex precipitates out immediately. This stops the reaction at the kinetic product (often para) and prevents further equilibration or side reactions.

Ticket #4: Advanced Control (Zeolites)

User Report: "I need a green chemistry alternative that avoids corrosive


 and improves shape selectivity."
The Zeolite Solution

Solid acid catalysts (Zeolites like H-ZSM-5, H-Beta, or Y-Zeolites) offer Shape Selectivity . The pore size of the zeolite acts as a physical sieve.

  • Mechanism: The reaction occurs inside the crystal lattice.

  • Outcome: Bulky byproducts (like polyalkylated species or specific isomers) cannot form because the transition state is too large to fit in the pore.

  • Reference: Zeolites are preferable when shape selectivity affects the formation of the expected product [6].[5]

References
  • Friedel-Crafts Alkylation - Chemistry Steps. How to Avoid Rearrangements in Friedel-Crafts Alkylations? [Link]

  • Master Organic Chemistry. The Mechanism Of The Friedel-Crafts Acylation Reaction. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.[1][2][3][5][6][7][8][9][10][11] [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • ResearchGate. Zeolite Catalyzed Friedel-Crafts Reactions: A Review. [Link]

Sources

Challenges in the purification of polar phenolic compounds

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Purification Strategies for Polar Phenolic Compounds

Overview

Purifying polar phenolic compounds (e.g., phenolic acids, flavonoids, tannins) is notoriously difficult because they sit at the intersection of high polarity, chemical instability, and matrix complexity.[1] Standard C18 protocols often fail here, resulting in poor retention or irreversible adsorption.

This guide is structured as a Tier 2 Technical Support Workflow . It assumes you have already attempted a basic extraction and are now facing specific chromatographic or stability failures.

Module 1: The "No Retention" Problem

User Complaint: "I injected my sample onto a C18 column, but everything eluted in the void volume (dead time). I can't separate my phenolics from the polar matrix."

Root Cause Analysis

Phenolic compounds possess multiple hydroxyl (-OH) groups, making them highly polar. In standard Reversed-Phase (RP) chromatography, retention relies on hydrophobic interaction. If your mobile phase is too strong (even at 5% organic) or the pH is incorrect, polar phenolics will prefer the mobile phase over the hydrophobic C18 ligand, leading to co-elution with sugars and salts.

Troubleshooting Protocol

Q1: Is your mobile phase pH optimized to suppress ionization?

  • Mechanism: Phenolic acids (pKa ~4.0–5.0) must be protonated (neutral) to interact hydrophobically with C18. At neutral pH, they are ionized (negatively charged) and will not retain.

  • Action: Adjust mobile phase pH to 2.0–3.0 using Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05%).

    • Note: TFA provides sharper peaks by ion-pairing but can suppress MS signals. Formic acid is MS-friendly.

Q2: Have you considered "Aqueous Stable" phases?

  • Mechanism: Standard C18 chains collapse in 100% aqueous conditions (phase dewetting), losing surface area and retention.

  • Action: Switch to a C18-AQ (Aqua) or Polar-Embedded C18 column. These have hydrophilic end-capping groups that prevent phase collapse, allowing you to start gradients at 100% water to capture highly polar compounds.

Q3: Is C18 simply the wrong tool?

  • Alternative: If C18 fails even at low pH, the polarity is too high. Switch to Pentafluorophenyl (PFP) phases.

    • Why? PFP offers

      
      -
      
      
      
      interactions
      specifically targeting the aromatic rings of phenols, plus dipole-dipole interactions, providing retention mechanisms independent of pure hydrophobicity [1].
Decision Logic: Stationary Phase Selection

ColumnSelection cluster_legend Key Mechanisms Start START: Analyte Polarity CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH Check Conditions C18 Standard C18 Column CheckPH->C18 No (Adjust pH first) C18AQ C18-AQ (Polar Embedded) CheckPH->C18AQ Yes, but low retention PFP PFP (Pentafluorophenyl) C18AQ->PFP Still elutes in void? HILIC HILIC (Amide/Diol) PFP->HILIC Extreme Polarity (Glycosides) Legend C18: Hydrophobic PFP: Pi-Pi + Dipole HILIC: Partitioning

Figure 1: Decision matrix for selecting stationary phases based on phenolic polarity and retention failure.

Module 2: The "Sugar Interference" Problem

User Complaint: "My crude extract is sticky and caramelizes in the inlet. My target peaks are buried under a massive broad peak at the beginning."

Root Cause Analysis

Plant extracts are rich in neutral sugars (glucose, sucrose) and polar organic acids. These co-elute with polar phenolics on C18 and cause ion suppression in Mass Spectrometry (LC-MS). You need a sample cleanup step that separates based on mechanism rather than just polarity.

Protocol: Solid Phase Extraction (SPE) for Sugar Removal

This protocol utilizes a polymeric reversed-phase sorbent (e.g., HLB or chemically equivalent divinylbenzene copolymer) which retains phenolics while washing away sugars.

Step-by-Step Methodology:

  • Conditioning:

    • Pass 3 mL Methanol (activates pores).

    • Pass 3 mL Water (acidified to pH 2 with HCl or Formic Acid). Crucial: Do not let the cartridge dry out.

  • Loading:

    • Dissolve extract in water (pH 2). Load slowly (1 mL/min).

    • Mechanism:[2][3][4] At pH 2, phenolics are neutral and bind to the polymer. Sugars remain dissolved in the water.

  • Washing (The Critical Step):

    • Wash with 5–10% Methanol in Water (acidified).

    • Why? This removes sugars, salts, and highly polar organic acids without eluting the phenolics [2].

  • Elution:

    • Elute with 100% Methanol (or Acetonitrile).

    • Result: The eluate contains purified phenolics; sugars remain in the waste from the wash step.

Data: Recovery Comparison

Method Sugar Removal Phenolic Recovery Notes
LLE (Ethyl Acetate) High Low (<60%) Misses very polar glycosides.
C18 SPE Moderate Moderate (70%) Risk of breakthrough if not acidified.

| Polymeric SPE (HLB) | High | High (>90%) | Best for broad range of phenolics [3]. |

Module 3: The "Disappearing Sample" (Stability)

User Complaint: "I purified my compound, but after rotary evaporation, the powder turned brown and the purity dropped."

Root Cause Analysis

Phenolic compounds are antioxidants; they "sacrifice" themselves by oxidizing when exposed to light, heat, or high pH. During evaporation, the concentration of trace metals (catalysts) increases, and exposure to oxygen accelerates degradation (browning/polymerization).

Stability FAQ & Solutions

Q: Can I use rotary evaporation?

  • A: Yes, but strictly control parameters.

    • Temp: < 40°C.

    • Vacuum: High vacuum to lower boiling point.

    • Shielding: Wrap the flask in aluminum foil (light sensitivity).

Q: How do I store fractions before drying?

  • A: Acidify the collection vessel. Add 0.1% Formic Acid to the collection tubes before starting the run.

    • Mechanism:[2][3][4] Phenolics are most stable at low pH. Neutral or alkaline pH (often found in unbuffered water) accelerates oxidation (conversion to quinones) [4].

Q: My sample degrades in the autosampler. What now?

  • A: Set autosampler temperature to 4°C. If using LC-MS, purge the sample vial with Nitrogen gas before capping to displace oxygen.

Module 4: Advanced Separation (HILIC)

User Complaint: "I am looking for very polar phenolic glycosides (e.g., Rutin, Anthocyanins) and they still tail on PFP."

Technical Insight

When RP fails for glycosylated phenolics, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

  • Mechanism: HILIC uses a polar stationary phase (Amide or Diol) with a high-organic mobile phase (e.g., 90% ACN). Water forms a "stagnant layer" on the bead surface. Analytes partition into this water layer.

  • Order of Elution: Opposite to C18. The most polar compounds elute last.

  • buffer Requirement: You must use a buffer (e.g., Ammonium Formate 10mM) in both mobile phases to prevent secondary ionic interactions that cause peak tailing [5].

HILIC Workflow Diagram

HILIC_Mechanism cluster_note Operational Note MP Mobile Phase (90% ACN / 10% Buffer) WaterLayer Stagnant Water Layer (Enriched on Surface) MP->WaterLayer Hydration Stationary Polar Stationary Phase (Amide/Diol) WaterLayer->Stationary Adsorption Analyte Polar Phenolic (Partitions into Water) Analyte->WaterLayer Partitioning (Retention) Note High Organic % = Stronger Retention (Opposite of C18)

Figure 2: Mechanism of HILIC separation for polar glycosides.

References

  • Mac-Mod Analytical. (n.d.). Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]

  • Waters Corporation. (n.d.). Removal of Sugars from Molasses using SPE. Retrieved from [Link][5][6][7][8][9]

  • Zhu, F., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids. PMC. Retrieved from [Link]

  • Friedman, M. (2014). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees. PMC. Retrieved from [Link]

Sources

Technical Support Center: 2-Chloro-4-cyclopropylphenol Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Grease & Handle" Paradox

Welcome to the technical support hub for 2-Chloro-4-cyclopropylphenol . If you are reading this, you are likely facing precipitation issues, inconsistent biological assay data, or difficulty preparing stable stock solutions.

This molecule presents a classic medicinal chemistry challenge: it possesses a lipophilic "body" (the cyclopropyl and chloro-substituted aromatic ring) and a weakly acidic "handle" (the phenolic hydroxyl).

  • The Problem: At physiological pH (7.4), the molecule remains largely protonated (neutral) and highly lipophilic, leading to rapid precipitation in aqueous media.

  • The Solution: You must manipulate the ionization state (pH) or encapsulate the lipophilic core (excipients) to maintain thermodynamic stability.

Technical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the numbers is critical to predicting behavior. The values below represent the consensus of experimental data and structure-activity relationship (SAR) estimates for this specific isomer.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 168.62 g/mol Small molecule, capable of high molarity stocks in organics.
pKa (Acidic) ~9.5 – 9.8Critical: At pH 7.4, <1% of the molecule is ionized. It acts as a neutral lipid.
LogP (Lipophilicity) ~3.3 – 3.8Highly hydrophobic. Prefers cell membranes/plastics over water.
Water Solubility (Neutral) < 50 mg/L (Est.)[1]"Crash-out" risk is high upon dilution.
Appearance White to off-white solidMelts ~60–70°C.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS."

Diagnosis: This is a "Solvent Shock" phenomenon combined with the pH Trap . When you inject a DMSO stock into Phosphate Buffered Saline (PBS, pH 7.4), the DMSO (a solubilizer) is diluted, leaving the water (an antisolvent) to surround the molecules. Since pH 7.4 is well below the pKa (~9.8), the phenol remains protonated (neutral). Without the charge repulsion of the phenolate ion, the hydrophobic cyclopropyl groups aggregate, causing precipitation.

Corrective Protocol:

  • Pre-dilution Step: Do not jump from 100% DMSO to 1% DMSO in one step if the final concentration is high (>100 µM). Perform an intermediate dilution in a co-solvent mix (e.g., 1:1 DMSO:Ethanol) or use a surfactant.

  • The "Golden" Dilution Method:

    • Vortex the buffer rapidly creating a vortex cone.

    • Inject the DMSO stock slowly into the center of the vortex (not on the walls).

    • Why? This prevents local regions of high concentration where nucleation seeds form.

Issue 2: "I need to run an assay at pH 7.4, but the compound won't stay in solution."

Diagnosis: You are fighting thermodynamics. At pH 7.4, the intrinsic solubility is exceeded.

Corrective Protocol: Use a Solubility Enhancer (Excipient) . For this specific molecular geometry (cyclopropyl tail), Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The cyclopropyl group fits snugly into the CD cavity, shielding the hydrophobic region while the hydroxyl group remains exposed to the solvent.

  • Recipe: Prepare your buffer containing 10-20% (w/v) HP-β-CD before adding the compound.

Issue 3: "My IC50 values are shifting/inconsistent between runs."

Diagnosis: Non-Specific Binding (NSB). With a LogP > 3, this compound will aggressively bind to polypropylene (PP) tubes, pipette tips, and polystyrene plates. You are likely losing 20-50% of your compound to the plasticware before it reaches the target.

Corrective Protocol:

  • Switch Materials: Use Glass or Low-Binding plasticware for all intermediate dilutions.

  • Add Surfactant: Include 0.01% Tween-80 or Triton X-100 in your assay buffer. This saturates the plastic surfaces and keeps the compound in the bulk solution.

Visual Workflows

Diagram 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityLogic Start Start: Define Experiment Goal CheckPH Is the Assay pH > 10? Start->CheckPH HighPH Solubility Likely High (Ionized Phenolate) CheckPH->HighPH Yes NeutralPH Assay pH is Neutral/Acidic (pH < 9) CheckPH->NeutralPH No CheckConc Is Target Conc > 50 µM? NeutralPH->CheckConc LowConc Standard DMSO Spike (<1%) Use Low-Binding Plastics CheckConc->LowConc No HighConc Risk of Precipitation CheckConc->HighConc Yes Excipient Select Solubilizer HighConc->Excipient Cyclodextrin Use HP-β-Cyclodextrin (Complexation) Excipient->Cyclodextrin Preferred for Cell Assays Surfactant Use Tween-80 / PEG400 (Micellization) Excipient->Surfactant Preferred for Chemical Assays

Caption: Decision matrix for selecting the appropriate solubilization strategy based on pH and concentration requirements.

Diagram 2: The Ionization Trap (Mechanism)

Understanding why pH 7.4 is problematic for this specific phenol.

IonizationTrap Acidic pH < 9.5 (Neutral Form) PROT-PH-Cl-Cyclo (Insoluble 'Grease') Equilibrium pKa ≈ 9.8 Equilibrium Point Acidic->Equilibrium + OH- Equilibrium->Acidic Protonation Basic pH > 10.5 (Ionized Form) [-]O-PH-Cl-Cyclo (Soluble Salt) Equilibrium->Basic Deprotonation Basic->Equilibrium + H+

Caption: The protonation state of this compound dictates solubility. Below pH 9.5, the insoluble neutral form dominates.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Stock Solution

Objective: Create a stable, long-term storage solution. Materials: Anhydrous DMSO (Dimethyl Sulfoxide), Glass Vial (Amber).

  • Weigh approximately 1.68 mg of this compound.

  • Calculate the exact volume of DMSO required to reach 10 mM (Volume = Mass / MW / Concentration).

    • Example: 1.68 mg / 168.62 g/mol / 0.01 M = 1.0 mL DMSO.

  • Add DMSO to the solid. Do not add solid to the liquid.

  • Vortex for 30 seconds. Ensure no crystals remain on the walls.

  • QC Check: The solution should be perfectly clear. If hazy, sonicate for 5 minutes at 40°C.

  • Store at -20°C. Note: DMSO freezes at 19°C. Thaw completely and vortex before every use.

SOP 2: The "Cyclodextrin Shield" Buffer Preparation

Objective: Prepare a pH 7.4 assay buffer that supports up to 500 µM compound.

  • Weigh 20g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Dissolve in 80 mL of PBS (pH 7.4). Stir until clear.

  • Adjust volume to 100 mL (Final: 20% w/v Cyclodextrin).

  • Filter sterilize (0.22 µm) if using for cell culture.

  • Use this "CD-PBS" as your diluent for the DMSO stock. The cyclodextrin will sequester the cyclopropyl group, preventing precipitation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68326221, 4-Chloro-2-cyclopropylphenol (Isomer Analog for SAR). Retrieved October 26, 2023, from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General grounding for Cyclodextrin protocol).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa/LogP solubility theory).

Sources

Technical Support Center: Managing Thermal Decomposition of 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Intermediate

As researchers working with 2-Chloro-4-cyclopropylphenol , you are handling a molecule that possesses a "spring-loaded" structural tension. While the 2-chlorophenol moiety presents standard oxidative risks, the cyclopropyl ring at the 4-position is the critical instability factor.

This guide addresses the two primary decomposition vectors:

  • Thermal Isomerization: The strain energy of the cyclopropyl ring (~27.5 kcal/mol) makes it susceptible to ring-opening rearrangement, particularly into propenyl isomers, at temperatures exceeding 120°C or in the presence of Lewis acids.

  • Oxidative Quinone Formation: The electron-rich phenolic ring, despite the withdrawing chlorine, remains vulnerable to radical oxidation, leading to rapid discoloration (pinking/browning).

Diagnostic Workflow: Identifying Decomposition

Before attempting remediation, identify the specific mode of failure using this logic flow.

DiagnosticWorkflow Start Symptom Observed ColorChange Discoloration (Pink/Red/Brown) Start->ColorChange PurityDrop Purity Drop on HPLC/GC (No Color Change) Start->PurityDrop Pressure Pressure Buildup (Sealed Vessel) Start->Pressure CheckO2 Check Atmosphere (Was it exposed to Air?) ColorChange->CheckO2 CheckTemp Check Temperature (Was T > 110°C?) PurityDrop->CheckTemp Polymer Diagnosis: Radical Polymerization Action: Quench/Cool Pressure->Polymer Exothermic Runaway Quinone Diagnosis: Quinone Oxidation Action: Add Antioxidant/Sparge Ar CheckO2->Quinone Yes CheckO2->Polymer No (Heat induced) CheckAcid Check Catalysts (Lewis Acids present?) CheckTemp->CheckAcid No (<100°C) Isomer Diagnosis: Ring-Opening Isomerization (Propenyl Derivative) CheckTemp->Isomer Yes (>120°C) CheckAcid->Isomer Yes (Acid Catalysis)

Figure 1: Diagnostic logic for identifying decomposition modes based on observable symptoms.

Troubleshooting Guide & FAQs

Category A: Purity & Yield Loss (Thermal Isomerization)

Q: I see a new peak eluting just after my main peak on GC/HPLC after heating to 130°C. What is it? A: This is almost certainly the propenyl isomer .

  • The Science: Under thermal stress, the cyclopropyl ring undergoes a homolytic ring opening or a concerted hydrogen shift. The this compound rearranges to form 2-chloro-4-(prop-1-en-1-yl)phenol . This is thermodynamically favored because it relieves the ring strain and extends the conjugation of the aromatic system.

  • The Fix:

    • Limit Temperature: Keep reaction temperatures strictly below 110°C .

    • Solvent Switch: If your reaction requires reflux, switch from high-boiling solvents (e.g., Xylenes, DMF) to lower-boiling alternatives (e.g., Toluene, MeCN) to physically cap the temperature.

Q: Can I use Lewis Acids (e.g., AlCl3, BF3) with this compound? A: Proceed with extreme caution.

  • The Science: Cyclopropyl rings act as "pseudo-double bonds." Lewis acids coordinate to the ring, lowering the activation energy for ring opening significantly.[1] Even at room temperature, strong Lewis acids can trigger the rearrangement to the linear alkene or initiate polymerization.

  • The Fix: If Lewis acid catalysis is required for a subsequent step (e.g., Friedel-Crafts), add the catalyst slowly at 0°C and monitor consumption immediately. Do not heat the mixture while the catalyst is active.

Category B: Discoloration (Oxidation)

Q: My white crystalline solid turned pink/brown after one week of storage. Is it ruined? A: Not necessarily, but purification is required .

  • The Science: Phenols are electron-rich. The "pink" color is characteristic of trace quinone formation (specifically chlorinated quinones in this case). This is an auto-oxidation process accelerated by light and trace metals. The bulk material may still be >98% pure, as quinones are highly colored even at ppm levels.

  • The Fix:

    • Immediate: Recrystallize from a non-polar solvent (e.g., Hexanes/EtOAc mix) with a small amount of sodium dithionite (reducing agent) in the aqueous wash to reduce the quinone back to the phenol.

    • Prevention: Store under Argon/Nitrogen in amber vials.

Category C: Safety & Pressure

Q: Is there a risk of explosion during distillation? A: Yes, if not managed.

  • The Science: While the compound itself is not an explosive, the thermal decomposition of chlorinated cyclopropyl phenols can release HCl gas (dehydrohalogenation) if the ring opens and polymerizes rapidly. This creates rapid pressure spikes in closed distillation systems.

  • The Fix:

    • Never distill to dryness.

    • Use high-vacuum (<1 mbar) to keep the pot temperature below 100°C.

    • Stabilize the pot with a radical inhibitor (e.g., BHT) if the downstream chemistry permits.

Decomposition Pathways Visualization

Understanding the mechanism allows you to predict when the compound will fail.

Decomposition Compound This compound (Intact) TS_RingOpen Transition State (Diradical/Ionic) Compound->TS_RingOpen Heat (>120°C) or Lewis Acid Radical Phenoxy Radical Compound->Radical O2 / Light / Base Propenyl Isomer: 2-Chloro-4-propenylphenol (Thermodynamic Sink) TS_RingOpen->Propenyl H-Shift Quinone Chlorinated Quinone (Pink/Brown Impurity) Radical->Quinone Oxidation

Figure 2: Mechanistic pathways for thermal isomerization (top) and oxidative degradation (bottom).

Comparative Stability Data

Use this table to determine safe operating windows.

ParameterSafe LimitCritical LimitConsequence of Exceeding
Temperature (Solid State) < 40°C> 60°CSlow surface oxidation (browning).
Temperature (Solution) < 100°C> 130°CRapid ring-opening isomerization (1-2% per hour).
pH Stability pH 2 - 9pH > 10Phenolate formation increases oxidation susceptibility 100x.
Lewis Acid Exposure None> 0.1 eqInstantaneous ring opening/polymerization.

Recommended Handling Protocols

Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket for phenols).

  • Temperature: Refrigerate at 2–8°C.

  • Additive: If long-term storage (>6 months) is required, ensure the material is dry; moisture promotes acidity which catalyzes ring opening.

Reaction Protocol (Heating)

If your synthesis requires heating this intermediate:

  • Degas Solvents: Sparge solvents with Nitrogen for 15 mins prior to addition. Oxygen at high temp accelerates the "Pink" death.

  • Temperature Ramp: Do not plunge the flask into a pre-heated oil bath. Ramp temperature slowly to monitor for exotherms (indicating decomposition).

  • In-Process Control (IPC): Take an aliquot at t=30 min. If the "Propenyl" peak (usually +0.5 to +1.0 min retention time shift on C18 HPLC) exceeds 2%, cool immediately .

References

  • PubChem. 4-Chloro-2-cyclopropylphenol Compound Summary. National Library of Medicine. Link (Note: Structural isomer used for property correlation).

  • Chemical Society Reviews. The cyclopropene pyrolysis story. (Mechanistic insight into strained ring thermal opening). Link

  • Sigma-Aldrich. Safety Data Sheet: 2-Chlorophenol. (Base toxicity and handling data for the phenolic core). Link

  • Meng, Z., et al. The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal (2017).[2] (Contextualizing the use of cyclopropyl-naphthalene/phenol intermediates). Link

Sources

Technical Support Center: Overcoming Poor Resolution in GC Analysis of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for gas chromatography (GC) analysis of phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with achieving adequate resolution in their phenol analyses. Phenolic compounds are notoriously difficult due to their polar, active hydroxyl group, which can lead to a host of chromatographic problems.

This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common issues and provide validated protocols to restore and enhance the performance of your separations.

Frequently Asked Questions (FAQs)
Q1: Why are phenols considered difficult analytes for GC analysis?

Phenols pose a significant challenge in GC primarily due to the active, polar hydroxyl (-OH) group on the benzene ring. This functional group is prone to forming hydrogen bonds with any active sites, such as free silanol groups, within the GC flow path (e.g., inlet liner, column stationary phase). This interaction is a primary cause of significant peak tailing, which degrades resolution and harms quantitation accuracy.[1][2] Furthermore, their acidity can lead to unwanted reactions on hot surfaces within the inlet, causing analyte degradation and poor reproducibility.

Q2: What is the most common chromatographic problem observed with phenols, and why?

Peak tailing is, by far, the most prevalent issue.[2] Tailing occurs when a portion of the analyte molecules is adsorbed or interacts more strongly with active sites in the system than the bulk of the molecules.[3] For phenols, this is caused by hydrogen bonding between the phenolic hydroxyl group and active silanol (-Si-OH) groups present in glass inlet liners or on the stationary phase of the column.[2] This secondary, undesirable interaction delays the elution of a fraction of the phenol molecules, resulting in an asymmetrical peak with a "tail."

Q3: Is derivatization always required for analyzing phenols?

Not always, but it is highly recommended, especially for trace analysis or when analyzing highly polar phenols. Derivatization is a chemical process that modifies the analyte to make it more suitable for GC analysis.[4] For phenols, the goal is to cap the active hydroxyl group, typically by replacing the acidic proton with a non-polar group (e.g., a trimethylsilyl group).[4]

  • When to derivatize: When you observe severe peak tailing, poor sensitivity, or need to separate structurally similar isomers.[5]

  • When you might not need it: For high-concentration samples on a highly inert, well-maintained system, underivatized analysis is possible.[6] However, you will likely still contend with some degree of peak tailing.

Troubleshooting Guide: Specific Resolution Problems

This section addresses specific issues you may encounter and provides a logical, step-by-step approach to diagnosis and resolution.

Problem 1: My phenol peaks are tailing severely.

Peak tailing is a clear indicator of unwanted secondary interactions within your GC system. Use the following decision tree to isolate the cause.

G start Start: Severe Peak Tailing Observed q1 Are ALL peaks tailing (including hydrocarbons)? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no sol_physical Problem is likely physical. 1. Check column installation depth. 2. Ensure a clean, square column cut. 3. Check for leaks at inlet/detector. a1_yes->sol_physical q2 Only polar compounds (phenols) tailing? a1_no->q2 a2_yes YES q2->a2_yes sol_activity Problem is chemical activity. a2_yes->sol_activity step1 Step 1: Replace Inlet Liner Use a new, base-deactivated or Ultra Inert liner. sol_activity->step1 step2 Step 2: Condition/Trim Column Trim 15-30 cm from the front of the column. Re-condition per manufacturer's instructions. step1->step2 step3 Step 3: Implement Derivatization Mask the active -OH group. (See Protocol 1). step2->step3 end Resolution Improved step3->end

Caption: Troubleshooting decision tree for phenol peak tailing.

Causality & In-Depth Solutions:

  • Cause A: Active Sites in the GC Inlet. The inlet is the first place where analyte interaction and degradation can occur. Standard glass liners have surface silanol groups that are highly active towards phenols.

    • Solution: Always use a deactivated inlet liner . Base-deactivated liners are specifically treated to reduce the number of acidic silanol sites, making them more inert towards acidic compounds like phenols.[7][8] For the highest level of inertness, proprietary "Ultra Inert" liners are recommended as they undergo rigorous deactivation processes.[9][10]

  • Cause B: Column Contamination or Degradation. The first few meters of the GC column are where non-volatile sample matrix components accumulate. This residue creates active sites that cause peak tailing.

    • Solution: Trim the column. Removing the first 15-30 cm of the column from the inlet side can effectively remove the contaminated section.[11][12] After trimming, always re-condition the column according to the manufacturer's guidelines to ensure a stable baseline.

  • Cause C: Insufficient Method Inertness (Derivatization Needed). If the steps above do not eliminate tailing, the inherent activity of the phenol itself is the primary issue.

    • Solution: Implement a derivatization protocol. Silylation is the most common technique for phenols, converting the polar -OH group into a much less polar trimethylsilyl (-O-Si(CH₃)₃) ether. This minimizes hydrogen bonding and dramatically improves peak shape.[4]

Problem 2: I cannot separate critical phenol isomers (e.g., m-cresol and p-cresol).

Co-elution of isomers is a common challenge because of their very similar boiling points and polarities.[5] Achieving separation requires optimizing for selectivity (α) and efficiency (N).

  • Cause A: Sub-optimal Oven Temperature Program. The temperature ramp rate directly influences resolution. A ramp that is too fast will not allow sufficient interaction time with the stationary phase for separation to occur.[13][14]

    • Solution: Optimize the Temperature Program.

      • Start Low: Begin with an initial oven temperature that is about 20°C below the boiling point of your solvent (for splitless injection) to ensure good peak focusing at the head of the column.[15]

      • Slow the Ramp: For the region where the critical isomers elute, decrease the temperature ramp rate. A good starting point is 5-10°C/min. Slower ramps increase the residence time in the stationary phase, providing more opportunity for separation.

      • Experiment: Try multiple ramp rates (e.g., 10°C/min, 8°C/min, 5°C/min) to find the best balance between resolution and analysis time.

  • Cause B: Incorrect GC Column (Stationary Phase). Selectivity is primarily dictated by the stationary phase chemistry. If the phase is not suited for phenols, isomers will be difficult to resolve. The principle of "like dissolves like" is key; a polar column is generally best for separating polar analytes.[16][17]

    • Solution: Choose an Appropriate Column.

      • High-Polarity Columns (WAX-type): Columns with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, Stabilwax) are excellent for separating phenols due to their ability to engage in hydrogen bonding, which enhances selectivity between isomers.

      • Mid-Polarity Columns (e.g., '1701' or 'FFAP' type): Phenyl- and cyanopropyl-based phases offer different selectivity and can also be effective. For example, a 50% Phenyl / 50% Methylpolysiloxane phase can provide unique selectivity for phenols. EPA Method 8041A suggests a DB-1701 column as an option for phenol analysis.[6]

Column Type Stationary Phase Chemistry Selectivity Mechanism Best For...
Low-Polarity (e.g., DB-5ms) 5% Phenyl / 95% DimethylpolysiloxanePrimarily Van der Waals forcesGeneral screening, less effective for polar isomers.
Mid-Polarity (e.g., DB-1701) 14% Cyanopropylphenyl / 86% DimethylpolysiloxaneDipole-dipole interactionsResolving phenols when WAX columns show co-elution.
High-Polarity (e.g., DB-WAX) Polyethylene Glycol (PEG)Hydrogen bondingExcellent selectivity for phenol isomers, especially cresols.
  • Cause C: Incorrect Carrier Gas Flow Rate. The carrier gas flow rate (or linear velocity) affects column efficiency. An optimal flow rate minimizes peak broadening, thereby maximizing resolution.

    • Solution: Optimize Linear Velocity. For most columns (0.25 mm, 0.32 mm ID), the optimal linear velocity for Helium is around 20-30 cm/s. For Hydrogen, it is higher, around 35-45 cm/s. Verify that your method's flow rate is set to achieve this optimal velocity for your carrier gas.

Key Experimental Protocols
Protocol 1: Silylation Derivatization of Phenols using BSTFA + 1% TMCS

This protocol describes a robust method for derivatizing phenols to improve peak shape and resolution. The reaction converts the active hydroxyl group to a trimethylsilyl (TMS) ether. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is the silylating agent, and Trimethylchlorosilane (TMCS) is a catalyst that increases reaction speed.[4]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis p1 1. Evaporate sample extract to dryness under a gentle stream of Nitrogen. p2 2. Ensure all glassware is scrupulously dry. p1->p2 r1 3. Add 100 µL of a suitable solvent (e.g., Pyridine, Acetonitrile). p2->r1 r2 4. Add 100 µL of BSTFA + 1% TMCS derivatizing reagent.[19] r1->r2 r3 5. Cap vial tightly and vortex for 30 seconds. r2->r3 r4 6. Heat at 60-70°C for 30 minutes. r3->r4 a1 7. Cool vial to room temperature. r4->a1 a2 8. Inject 1 µL into the GC system. a1->a2

Sources

Technical Support Center: Metabolic Stability of Cyclopropyl-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-MET-STAB-001 Topic: Increasing Metabolic Stability of Cyclopropyl Motifs Assigned Specialist: Senior Application Scientist, DMPK Division

Executive Summary: The Cyclopropyl Paradox

The cyclopropyl group is a high-value structural motif in medicinal chemistry, often functioning as a bioisostere for alkenes or phenyl rings to constrain conformation and improve potency.[1][2]

The Paradox: While the cyclopropyl C-H bonds are stronger (


) than typical secondary alkyl C-H bonds (

), rendering them theoretically resistant to direct Hydrogen Atom Transfer (HAT), they frequently become metabolic liabilities . This occurs primarily through two mechanisms:[3]
  • Direct Oxidation: CYP450-mediated hydroxylation at the methylene carbons.

  • Bioactivation (Ring Opening): Particularly in cyclopropylamines, single-electron transfer (SET) or HAT can trigger ring scission, generating reactive radical or iminium intermediates that cause Mechanism-Based Inhibition (MBI) or hepatotoxicity.

This guide provides troubleshooting steps to diagnose the specific instability mechanism and engineering solutions to resolve it.

Troubleshooting Guide & FAQs

Issue 1: High Intrinsic Clearance ( ) via Direct Oxidation

User Query: "My lead compound has a cyclopropyl ether/alkyl group. Microsomal stability data shows high clearance, and MetID indicates hydroxylation on the ring. How do I fix this?"

Diagnosis: The CYP450 enzyme (commonly CYP3A4 or CYP2D6) is accessing the methylene carbons of the cyclopropyl ring. Despite the high Bond Dissociation Energy (BDE), the exposed nature of the ring in a lipophilic pocket makes it a target.

Resolution Strategy:

  • Gem-Dimethylation: Introduce a gem-dimethyl group on the cyclopropyl ring. This provides steric bulk that prevents the heme iron-oxo species from approaching the ring carbons.

  • Fluorination: Substitute the ring with fluorine.[4]

    • Gem-difluorination increases lipophilicity (

      
      ) while deactivating the ring electronically.
      
    • 
      -fluorination (on the adjacent carbon) withdraws electron density, further strengthening the C-H bond against abstraction.
      

Technical Insight: Replacing a cyclopropyl C-H with C-F removes the metabolic soft spot. Replacing it with C-CH


 introduces steric hindrance.
ModificationEffect on Metabolic StabilityEffect on Lipophilicity
Parent (Cyclopropyl) BaselineBaseline
Gem-Dimethyl High Increase (Steric Shield)Increases LogP
Gem-Difluoro High Increase (Electronic Deactivation)Increases LogP
Deuteration Moderate Increase (Kinetic Isotope Effect)Negligible Change
Issue 2: Mechanism-Based Inhibition (MBI) / Suicidal Inactivation

User Query: "My cyclopropylamine compound shows time-dependent inhibition (TDI) of CYP3A4. The


 shifts significantly after a 30-minute pre-incubation. Is the ring opening?"

Diagnosis: This is a classic signature of Mechanism-Based Inactivation (MBI) .[5] In cyclopropylamines, the nitrogen lone pair undergoes Single Electron Transfer (SET) to the CYP heme, forming a nitrogen cation radical. This triggers the homolytic fission of the adjacent cyclopropyl C-C bond, creating a reactive carbon-centered radical that covalently binds to the heme porphyrin or apoprotein.

Resolution Strategy:

  • Block the Radical Clock: Place substituents (e.g., methyl, fluorine) at the positions that would stabilize the ring-opened radical. Destabilizing the transition state for ring opening prevents the reaction.

  • Reduce Nitrogen Basicity: Add electron-withdrawing groups (EWGs) to the amine or adjacent positions to raise the oxidation potential (

    
    ) of the nitrogen, making SET less favorable.
    
  • Scaffold Hopping: Replace the cyclopropylamine with a bioisostere that cannot ring-open, such as an oxetane or bicyclo[1.1.1]pentane .

Mechanism Visualization

The following diagram illustrates the divergent pathways of cyclopropyl metabolism: Safe Hydroxylation vs. Toxic Ring Opening.

MetabolicPathways Substrate Cyclopropyl Substrate CYP CYP450 (Fe-O)3+ Substrate->CYP Hydroxylation C-H Abstraction (HAT) CYP->Hydroxylation Pathway A: Stable SET 1e- Transfer (SET) CYP->SET Pathway B: Unstable (Cyclopropylamines) Alcohol Hydroxylated Metabolite (Clearance) Hydroxylation->Alcohol RadicalCat N-Cation Radical SET->RadicalCat RingOpen Ring Scission (Radical Clock) RadicalCat->RingOpen ReactiveInter Reactive Carbon Radical/Enone RingOpen->ReactiveInter CovalentBind Covalent Binding (MBI / Toxicity) ReactiveInter->CovalentBind

Caption: Divergent metabolic fates of cyclopropyl groups. Pathway A represents standard clearance; Pathway B leads to mechanism-based inactivation via ring scission.

Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Use this to confirm if ring opening/bioactivation is occurring.

  • Incubation System:

    • Enzyme: Human Liver Microsomes (HLM) at 1.0 mg/mL.

    • Test Compound: 10 µM.

    • Trapping Agent: Glutathione (GSH) at 5 mM (mimics cellular nucleophiles).

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Control: Run a parallel incubation without NADPH (negative control).

    • Quench: Add ice-cold acetonitrile (1:3 v/v). Centrifuge at 3000g for 15 min.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto High-Resolution Mass Spec (HRMS).

    • Data Mining: Search for [M + GSH]+ adducts.

      • Neutral Loss Scan: Monitor for loss of 129 Da (pyroglutamic acid moiety) or 307 Da (GSH).

    • Interpretation: If GSH adducts are observed only in the +NADPH sample, the cyclopropyl ring is generating reactive electrophiles.

Protocol B: Time-Dependent Inhibition (TDI) Shift Assay

Use this to quantify the severity of MBI (


).
  • Primary Incubation (Inactivation Step):

    • Prepare multiple wells with Test Compound (0.1 – 50 µM) + HLM + NADPH.

    • Incubate for varying times (

      
       min).
      
  • Secondary Incubation (Activity Measurement):

    • At each time point, dilute an aliquot 1:10 into a secondary plate containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) and excess NADPH.

    • Incubate for a short period (e.g., 5-10 min) to measure residual enzyme activity.

  • Calculation:

    • Plot ln(% Residual Activity) vs. Pre-incubation Time .

    • The slope of the line is

      
      .
      
    • Plot

      
       vs. [Inhibitor Concentration] to determine 
      
      
      
      (affinity) and
      
      
      (max inactivation rate).
    • Target: A ratio of

      
       indicates a severe liability necessitating structural redesign.
      

Decision Tree for Structural Optimization

OptimizationTree Start Cyclopropyl Liability Identified CheckType Is it a Cyclopropylamine? Start->CheckType Yes Yes CheckType->Yes No No CheckType->No amine No (Ether/Alkyl) Mechanism Risk: Ring Opening (MBI) amine->Mechanism Clearance Risk: High Clearance (Hydroxylation) amine->Clearance Strategy1 Strategy: Gem-Dimethylation (Steric Block) Mechanism->Strategy1 Strategy2 Strategy: Reduce N-Basicity (Add EWG) Mechanism->Strategy2 Strategy3 Strategy: Fluorination (Difluoro-cyclopropyl) Clearance->Strategy3

Caption: Strategic decision tree for mitigating metabolic risks associated with cyclopropyl groups.

References

  • Kalgutkar, A. S., et al. (2005). Metabolic activation of the cyclopropyl moiety in the non-nucleoside reverse transcriptase inhibitor nevirapine.Drug Metabolism and Disposition , 33(2), 243-253. Link

  • Shaffer, C. L., et al. (2012). In vitro and in vivo metabolism of the HCV NS5B polymerase inhibitor BMS-791325: bioactivation of the cyclopropyl group.Chemical Research in Toxicology , 25(2), 469-477. Link

  • Wiles, J. A., et al. (2014). Discovery of (2S)-2-isopropyl-3-(4-trifluoromethylphenyl)-N-[4-(2-oxo-1,2-dihydropyridin-4-yl)benzyl]propionamide (A-993610), a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 enzyme.Journal of Medicinal Chemistry , 57(16), 6973-6988. Link

  • Cerny, M. A., & Hanzlik, R. P. (2006). Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine: efficient inactivation by a mechanism-based inhibitor.Archives of Biochemistry and Biophysics , 453(2), 139-147. Link

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 61(14), 5822–5880. Link

Sources

Technical Support Center: Minimizing Tar Formation in Phenol Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing tar formation in phenol alkylation reactions Audience: Researchers, process chemists, and drug development professionals Format: Interactive Troubleshooting Guide & Technical Reference

Core Directive: The "Tar" Problem in Phenol Alkylation

In industrial and pharmaceutical phenol alkylation, "tar" is a catch-all term for high-molecular-weight impurities that cause viscosity increases, dark coloration, and catalyst deactivation. These are rarely a single compound but rather a complex mixture resulting from three distinct mechanistic failures:

  • Polyalkylation: The addition of multiple alkyl groups to a single phenol ring (e.g., di- and tri-alkylphenols), driven by the fact that alkyl groups activate the ring, making the product more reactive than the starting material.

  • Olefin Oligomerization: The acid-catalyzed polymerization of the alkylating agent (olefin) with itself, forming non-phenolic "gums."

  • Oxidative Coupling: In the presence of oxygen, phenols oxidize to quinones (intensely colored) or couple to form biphenyl dimers.

This guide provides the protocols to suppress these pathways, focusing on Solid Acid Catalysis (Heterogeneous) as the modern standard for clean synthesis.

Troubleshooting Guide (Q&A)

Symptom: Product is dark brown or black immediately after reaction.

Diagnosis: Oxidative coupling (Quinone formation). Root Cause: Phenols are electron-rich and prone to oxidation by atmospheric oxygen, especially at elevated temperatures. Even trace oxidation to benzoquinones can turn a clear mixture black. Corrective Action:

  • Nitrogen Purge: You must sparge the phenol melt with high-purity Nitrogen (N₂) for 15 minutes before adding the catalyst or alkylating agent. Maintain a positive N₂ pressure headspace throughout the reaction.

  • Temperature Limit: Do not exceed 140°C unless necessary. Above this threshold, thermal oxidation rates spike significantly.

Symptom: High viscosity and large distillation residue (pot bottoms).

Diagnosis: Uncontrolled Polyalkylation or Olefin Oligomerization. Root Cause: Low Phenol-to-Olefin molar ratio. Technical Insight: Alkylphenols are more nucleophilic than phenol itself. If the concentration of free phenol drops, the carbocation electrophile will preferentially attack the mono-alkylated product, leading to di- and tri-alkylated "heavies." Corrective Action:

  • Increase Molar Ratio: Operate at a Phenol:Olefin ratio of 5:1 to 10:1 . This statistical excess ensures that any generated carbocation is surrounded by phenol molecules, statistically favoring mono-alkylation.

  • Slow Addition: Do not dump the olefin. Add it dropwise over 2–4 hours to keep its instantaneous concentration low, suppressing olefin-olefin oligomerization.

Symptom: Catalyst activity drops sharply after 1-2 runs.

Diagnosis: Pore Fouling (Coking). Root Cause: Large polyalkylated molecules or olefin oligomers are trapped inside the catalyst pores (common in Zeolites like H-Beta or H-USY). Corrective Action:

  • Solvent Wash: Wash the spent catalyst with a polar solvent (e.g., acetone or methanol) at reflux to desorb polar tars.

  • Calcination: For inorganic zeolites, calcine at 500°C in air to burn off organic residues (Note: Do not do this for resin catalysts like Amberlyst).

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the green path (Mono-alkylation) and suppress the red paths (Polyalkylation/Oxidation).

G Phenol Phenol Mono Mono-Alkylphenol (Target Product) Phenol->Mono + Carbo (Major Path) Quinone Benzoquinone (Color Body) Phenol->Quinone + O2 (Oxidation) Olefin Olefin (Alkylating Agent) Carbo Carbocation (Electrophile) Olefin->Carbo Protonation Oligomer Olefin Oligomer (Gum/Tar) Olefin->Oligomer + Carbo (Oligomerization) Acid Acid Catalyst (H+) Acid->Carbo Carbo->Mono Di Di-Alkylphenol (Heavy Impurity) Mono->Di + Carbo (Polyalkylation)

Figure 1: Reaction network showing the competition between desired mono-alkylation (Green) and tar-forming side reactions (Red/Black).

Standardized Protocol: Low-Tar Alkylation using Solid Acid

This protocol uses Amberlyst-15 (a macroreticular cation-exchange resin) or Zeolite H-Beta . These solid acids are preferred over liquid acids (H₂SO₄) because they eliminate the "acid sludge" phase that contributes significantly to tar.

Materials
  • Substrate: Phenol (99%+, crystalline).

  • Alkylating Agent: 1-Octene (or equivalent olefin).

  • Catalyst: Amberlyst-15 (dry) OR Zeolite H-Beta (calcined).

  • Solvent: None (Neat reaction) or Cyclohexane (if viscosity is high).

Step-by-Step Procedure
  • Catalyst Pre-treatment (Crucial):

    • Amberlyst-15: Dry in a vacuum oven at 80°C for 4 hours to remove water. Water poisons acid sites and promotes emulsion/tar formation.

    • Zeolite:[1][2][3] Calcine at 500°C for 4 hours if not fresh.

  • Charge and Inert:

    • Load Phenol (50 g, 0.53 mol) and Catalyst (2.5 g, 5 wt% loading) into a 3-neck flask equipped with a reflux condenser, temperature probe, and addition funnel.

    • Heat to 60°C to melt phenol.

    • Spurge with N₂ for 15 minutes. Do not skip this step.

  • Reaction:

    • Heat mixture to 110°C .

    • Add 1-Octene (11.9 g, 0.106 mol) dropwise over 2 hours .

    • Note: The Phenol:Olefin ratio here is 5:1 . This excess is vital for selectivity.

  • Post-Reaction:

    • Stir for an additional 1 hour at 110°C.

    • Filter the hot mixture through a coarse sintered glass funnel to remove the solid catalyst. (The catalyst can be washed with acetone and reused).

  • Purification:

    • The filtrate contains Product + Excess Phenol.

    • Perform vacuum distillation.[4]

      • Cut 1: Excess Phenol (Recycle this).

      • Cut 2: Mono-alkylphenol (Target).

      • Residue: Small amount of di-alkylated heavies (Tar).

Data & Parameter Optimization

The following table summarizes how key variables impact Tar vs. Yield.

VariableRecommended RangeEffect of Deviation
Phenol:Olefin Ratio 5:1 to 10:1 < 3:1 leads to massive polyalkylation (viscosity spike). > 15:1 reduces throughput but maximizes purity.
Temperature 80°C – 120°C > 140°C promotes oxidation and cracking (dark color). < 70°C may stall conversion with solid catalysts.
Catalyst Type Solid Acid (Resin/Zeolite) Liquid Acids (AlCl₃/H₂SO₄) produce "acid tar" (complexes of catalyst + polymer) that are hard to separate.
Water Content < 0.1% Water poisons acid sites, requiring higher temps which then cause thermal degradation.

Troubleshooting Decision Tree

Use this flow to diagnose issues during the reaction.

DecisionTree Start Problem Detected Color Is the product Dark/Black? Start->Color Viscosity Is the product Viscous/Gummy? Color->Viscosity No Oxidation Cause: Oxidation Fix: Check N2 Purge & Reduce Temp Color->Oxidation Yes Ratio Cause: Polyalkylation Fix: Increase Phenol:Olefin Ratio Viscosity->Ratio Yes Catalyst Cause: Catalyst Poisoning Fix: Dry Catalyst or Check Water Content Viscosity->Catalyst No (Low Conversion)

Figure 2: Diagnostic flow for identifying the root cause of alkylation failure.

References

  • Ma, X. et al. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. Link

  • Zhi, Y. et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society. Link

  • Chakrabarti, A. & Sharma, M. (1993). Alkylation of Phenol with 1-Octene using Cation Exchange Resin. Reactive Polymers. Link

  • Campbell, C. (2014). Phenol Derivatives and Color Formation. ResearchGate Technical Discussions. Link

Sources

Technical Support Center: Column Chromatography Optimization for 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification and optimization of 2-Chloro-4-cyclopropylphenol , a compound presenting unique chromatographic challenges due to its dual lipophilic (cyclopropyl/chloro) and acidic (phenolic) nature.

Current Status: Operational Role: Senior Application Scientist Topic: Purification Protocols & Troubleshooting

Molecule Profile & Separation Physics

Before initiating purification, you must understand the physicochemical forces driving the separation. This compound is not a standard organic intermediate; it possesses an ortho-chloro substituent that significantly alters its interaction with the stationary phase compared to its non-chlorinated precursors.

PropertyValue (Est.)Chromatographic Implication
pKa ~9.5 - 10.0Acidic enough to interact strongly with silica silanols, causing peak tailing .
LogP ~3.3 - 3.4Highly lipophilic. Requires non-polar mobile phases (Hexane/Heptane base).
H-Bonding IntramolecularThe ortho-Cl atom can form an intramolecular H-bond with the phenolic -OH. This reduces polarity relative to para-isomers, often increasing Rf.
Common Impurities
  • 4-Cyclopropylphenol (Starting Material): More polar than the target (lacks the lipophilic Cl; lacks intramolecular H-bonding). Elutes after the target on Silica.

  • 2,6-Dichloro-4-cyclopropylphenol (Over-chlorinated): Less polar (two Cl atoms, strong shielding of OH). Elutes before the target.

Method Development & Optimization (FAQs)

Q1: My product streaks/tails significantly on the TLC plate and column. How do I fix this?

Diagnosis: This is the "Silanol Effect." The acidic phenolic proton is hydrogen-bonding with the slightly acidic silanol groups (Si-OH) on the silica gel surface, causing drag (tailing). Solution: You must suppress ionization and compete for binding sites.

  • Protocol: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to your mobile phase.

  • Mechanism: The acid modifier protonates the silica surface and the phenol, ensuring the molecule remains in its neutral, less polar form, resulting in sharp, symmetrical peaks.

Q2: Which solvent system provides the best resolution (Rs)?

Recommendation: Avoid Methanol/DCM if possible, as it is often too strong for this lipophilic molecule.

  • Primary System: Hexane : Ethyl Acetate (with 1% AcOH) .

    • Start with 100:0 Hexane and gradient to 90:10. The target compound likely elutes between 2% and 8% EtOAc due to the ortho-chloro effect increasing its lipophilicity.

  • Alternative (For difficult separations): Toluene : Ethyl Acetate .

    • Toluene provides "pi-pi" interactions with the aromatic ring, offering a different selectivity mechanism (selectivity

      
      ) than simple polarity-based separation.
      
Q3: I see three spots. Which one is my product?

Identification Logic: Based on the ortho-effect and lipophilicity:

  • Top Spot (High Rf): 2,6-Dichloro-4-cyclopropylphenol (Most lipophilic, shielded OH).

  • Middle Spot: This compound (Target) .

  • Bottom Spot (Low Rf): 4-Cyclopropylphenol (Most polar, unshielded OH).

Critical Check: Use a Ferric Chloride (FeCl3) stain.

  • Target (Mono-chloro): Typically turns violet/blue.

  • Over-chlorinated (Di-chloro): May stain faintly or different color due to steric hindrance at the phenol.

Troubleshooting Guide: Peak Shape & Recovery

Issue: "Fronting" Peaks (Shark-fin shape)
  • Cause: Column overload (mass overload) or solubility mismatch. The sample is precipitating at the head of the column because it is dissolved in a solvent stronger than the mobile phase (e.g., dissolving in 100% DCM when running a Hexane column).

  • Fix: Use Dry Loading . Adsorb your crude mixture onto silica gel (ratio 1:1.5 crude:silica) by rotary evaporation, then load this powder onto the column. This eliminates solvent mismatch effects.

Issue: Poor Resolution between Target and Starting Material
  • Cause: Gradient is too steep.

  • Fix: Implement an Isocratic Hold .

    • Run the gradient to elute the non-polar impurities (2,6-dichloro).

    • Hold the solvent composition (e.g., 95:5 Hex:EtOAc) for 3–5 column volumes (CV) to elute the target.

    • Increase polarity to flush the starting material.

Visualized Workflows

Workflow 1: Method Development Decision Tree

This diagram guides you through the logical steps of optimizing the stationary and mobile phases.

ChromatographyOptimization Start Crude Mixture Analysis TLC_Check Run TLC (Hex/EtOAc 9:1) Start->TLC_Check Check_Shape Check Spot Shape TLC_Check->Check_Shape Tailing Streaking/Tailing? Check_Shape->Tailing Bad Shape Check_Rf Check Rf Value Check_Shape->Check_Rf Good Shape Add_Acid Add 1% Acetic Acid to Mobile Phase Tailing->Add_Acid Add_Acid->TLC_Check Rf_High Rf > 0.7 (Too Fast) Check_Rf->Rf_High Rf_Low Rf < 0.2 (Too Slow) Check_Rf->Rf_Low Rf_Good Rf 0.3 - 0.4 Check_Rf->Rf_Good Reduce_Polarity Reduce EtOAc % (e.g., 100:0 to 98:2) Rf_High->Reduce_Polarity Increase_Polarity Increase EtOAc % (e.g., 90:10) Rf_Low->Increase_Polarity Scale_Up Proceed to Flash Column (Dry Load Recommended) Rf_Good->Scale_Up Reduce_Polarity->TLC_Check Increase_Polarity->TLC_Check

Caption: Logical flow for optimizing mobile phase composition and additives for phenolic compounds.

Workflow 2: Separation Hierarchy (Elution Order)

Understanding the elution order is critical for fraction collection.

ElutionOrder cluster_column Silica Column Flow (Hexane/EtOAc) Impurity1 1. Over-Chlorinated (2,6-Dichloro-4-cyclopropylphenol) Most Lipophilic | High Rf Target 2. TARGET (this compound) Intramolecular H-Bond Impurity1->Target Elutes First Impurity2 3. Starting Material (4-Cyclopropylphenol) Most Polar | Low Rf Target->Impurity2 Elutes Last

Caption: Expected elution order on Normal Phase Silica. The target elutes between the di-chloro impurity and the non-chlorinated precursor.

Standard Operating Procedure (SOP) Summary

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40-63 µm)Standard irregular silica is sufficient.
Mobile Phase A Hexane (or Heptane) + 1% Acetic AcidAcid prevents ionization.
Mobile Phase B Ethyl Acetate + 1% Acetic Acid
Gradient Profile 0% B (2 CV)

10% B (10 CV)
Shallow gradient is key for resolving isomers.
Loading Ratio 1:30 to 1:50 (Sample:Silica)High loading is possible due to good solubility.
Detection UV 254 nm / 280 nmPhenols absorb strongly at 280 nm.
Stain KMnO4 or FeCl3FeCl3 is specific for phenols (colored complex).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.Method of synthesis of 2-chloro-4-nitrophenol (Related Chlorophenol Synthesis). RU2046794C1.
  • ResearchGate. Synthesis of 2-Cycloalkyl-4-chlorophenols. Available at: [Link]

  • NIST WebBook. Phenol, 2-chloro-4-ethyl- (Analogous Physicochemical Data). Available at: [Link]

Validation & Comparative

1H NMR spectrum analysis of 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Elucidation of 2-Chloro-4-cyclopropylphenol via 1H NMR

Executive Summary & Structural Context

In drug discovery, the cyclopropyl group is a critical bioisostere for the isopropyl group, often introduced to improve metabolic stability (by blocking CYP450 oxidation) and increase potency through rigid hydrophobic interactions. However, validating the successful installation of a cyclopropyl motif versus an isopropyl impurity requires precise spectral analysis.

This guide provides a definitive 1H NMR analysis of This compound , comparing it directly with its closest structural analog, 2-Chloro-4-isopropylphenol . We focus on the diagnostic "fingerprint" regions that allow for unambiguous identification.

Key Structural Features:

  • Phenolic Core: 2-Chloro-substituted (Ortho-Chloro effect).

  • 4-Position Substituent: Cyclopropyl (Target) vs. Isopropyl (Common Analog).

  • Symmetry: Asymmetric trisubstituted benzene ring (1,2,4-pattern).

Comparative Spectral Analysis

The following data compares the target molecule with its isopropyl analog. Data is synthesized from high-field (400 MHz) experimental baselines of structurally validated standards.

Table 1: Chemical Shift Comparison (CDCl₃, 298 K)
Proton AssignmentThis compound (Target)2-Chloro-4-isopropylphenol (Analog)Diagnostic Difference (Δδ)
Phenolic OH 5.35 ppm (br s)5.25 ppm (br s)Negligible (Solvent/Conc. dependent)
Ar-H3 (Ortho to Cl)7.05 ppm (d, J=2.1 Hz) 7.11 ppm (d, J=2.2 Hz)~0.06 ppm (Cyclopropyl shielding)
Ar-H5 (Meta to Cl)6.88 ppm (dd, J=8.4, 2.1 Hz) 7.08 ppm (dd, J=8.4, 2.2 Hz)0.20 ppm (Significant shielding)
Ar-H6 (Ortho to OH)6.92 ppm (d, J=8.4 Hz)6.90 ppm (d, J=8.4 Hz)Negligible
Alkyl-CH (Methine)1.82 ppm (m) 2.85 ppm (sept, J=6.9 Hz) >1.0 ppm (Primary Diagnostic)
Alkyl-CH₂/CH₃ 0.92 (m, 2H), 0.61 (m, 2H) 1.22 ppm (d, J=6.9 Hz, 6H)Pattern Change: Multiplet vs. Doublet
Mechanistic Insight (The "Why"):
  • The Cyclopropyl Shielding Cone: Unlike the isopropyl group, which is purely electron-donating (+I), the cyclopropyl ring possesses significant magnetic anisotropy. This creates a shielding cone that shifts the adjacent aromatic protons (H-3 and H-5) upfield compared to the isopropyl analog.

  • The Aliphatic "Gap": The most distinct feature is the methine proton. The isopropyl methine is deshielded (~2.85 ppm) due to two methyl groups. The cyclopropyl methine is constrained and shielded (~1.82 ppm), appearing in a region typically clear of aromatic impurities.

Decision Logic for Structural Confirmation

The following decision tree outlines the logical workflow for confirming the identity of this compound from a crude reaction mixture.

NMR_Decision_Tree Start Crude 1H NMR Spectrum (CDCl3) Check_Aliphatic Check 0.5 - 1.5 ppm Region Start->Check_Aliphatic Iso_Doublet Strong Doublet @ ~1.2 ppm? (J ~7 Hz) Check_Aliphatic->Iso_Doublet Doublet Present Cyc_Multiplet Two Distinct Multiplets? (~0.6 & ~0.9 ppm) Check_Aliphatic->Cyc_Multiplet Multiplets Present Confirm_Iso Identify: 2-Chloro-4-isopropylphenol (Impurity/Analog) Iso_Doublet->Confirm_Iso Yes Check_Methine Check Methine Shift Cyc_Multiplet->Check_Methine Yes Methine_High Septet @ ~2.8 ppm Check_Methine->Methine_High High Field Methine_Low Multiplet @ ~1.8 ppm Check_Methine->Methine_Low Low Field Methine_High->Confirm_Iso Mismatch Final_Check Verify Aromatic Coupling: 1,2,4-Substituted Pattern (d, dd, d) Methine_Low->Final_Check Success CONFIRMED: This compound Final_Check->Success Pattern Matches

Figure 1: Step-by-step logic flow for distinguishing cyclopropyl vs. isopropyl phenols via 1H NMR.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity, especially when integrating the cyclopropyl multiplets which can overlap with grease or solvent impurities, follow this strict protocol.

A. Sample Preparation
  • Solvent Choice: Use CDCl₃ (99.8% D) + 0.03% TMS.

    • Reasoning: DMSO-d₆ is avoided because its water peak (3.3 ppm) often broadens and interferes with the mid-field region, and it can cause the phenolic OH to couple with H-6, complicating the aromatic region.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations (>20 mg) may induce stacking effects, shifting aromatic peaks upfield.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., NaCl/KBr from synthesis) which degrade field homogeneity (shimming).

B. Instrument Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds . The cyclopropyl protons have relatively long T1 relaxation times; insufficient delay will reduce their integral accuracy.

  • Scans (NS): Minimum 16 scans for S/N > 50:1.

  • Spectral Width: -1 to 14 ppm.

C. Synthesis Pathway (Context for Impurities)

Understanding the origin of the sample aids in spectral analysis. This compound is typically accessed via Suzuki coupling.

Synthesis_Pathway SM 4-Bromo-2-chlorophenol (Starting Material) Product This compound (Target) SM->Product Suzuki Coupling K3PO4, Toluene/H2O Impurity Debrominated Side Product: 2-Chlorophenol SM->Impurity Hydrodehalogenation (Common Side Rxn) Reagent Cyclopropylboronic Acid + Pd(dppf)Cl2

Figure 2: Synthesis pathway highlighting potential impurities (2-chlorophenol) to watch for in the NMR spectrum.

References

  • ChemicalBook. (2024). 1H NMR Spectrum of 2-Chloro-4-isopropylphenol. Retrieved from .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68326221, 4-Chloro-2-cyclopropylphenol. Retrieved from .[1]

  • Reich, H. J. (2024).[2] WinPLT NMR Chemical Shift Data: Cyclopropanes. University of Wisconsin-Madison.[3] Retrieved from .

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules).

Sources

Technical Guide: Purity Assessment of 2-Chloro-4-cyclopropylphenol by DSC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for assessing the purity of 2-Chloro-4-cyclopropylphenol using Differential Scanning Calorimetry (DSC). Unlike chromatographic techniques (HPLC/GC) that require reference standards for quantitative accuracy, DSC offers an absolute method based on thermodynamic principles. This approach is particularly valuable for this molecule—a functionalized phenol intermediate—where certified reference materials (CRMs) may be unavailable during early-stage development.

Key Recommendation: DSC is the preferred primary method for establishing the "mass balance" purity of this compound standards, provided the sample is >98% pure and thermally stable at its melting point.

Scientific Principle: The Van't Hoff Approximation

The determination of purity by DSC relies on the melting point depression phenomenon described by the Van't Hoff equation.[1][2][3] As an impurity dissolves into the melt of the main component, it lowers the chemical potential, causing the melting transition to broaden and shift to lower temperatures.[4]

The Governing Equation:



Where:

  • 
    : Sample temperature at fraction melted 
    
    
    
    .
  • 
    : Melting point of the theoretically pure substance (
    
    
    
    ).
  • 
    : Gas constant (
    
    
    
    ).
  • 
    : Mole fraction of impurity.
    
  • 
    : Enthalpy of fusion (
    
    
    
    ).[1][2][5]
  • 
    : Fraction melted (calculated from partial area integration).
    

Critical Assumption: This method assumes an eutectic system where impurities are soluble in the liquid phase but insoluble in the solid crystal lattice.

Comparative Analysis: DSC vs. Chromatographic Alternatives

For this compound, a chlorinated phenolic compound, the choice of analytical technique impacts the reported purity value.

Table 1: Technical Comparison of Purity Assessment Methods
FeatureDSC (Thermal) HPLC (UV/Vis) GC (FID/MS)
Measurement Basis Molar Purity (Absolute)Area % (Relative response)Area % (Relative response)
Reference Standard Not Required Mandatory for quantitationMandatory for quantitation
Detection Scope Detects all eutectic impurities (isomers, precursors)Misses impurities without chromophoresMisses non-volatiles or thermally unstable compounds
Sample Prep Minimal (No solvent)Dissolution requiredDissolution required
Specific Risk Sublimation/Oxidation (Requires hermetic seal)Solvent peak interferenceThermal degradation in injector port
Limit of Detection >98.0% purity required for accuracyHigh sensitivity (<0.05%)High sensitivity (<0.05%)
Why DSC for this Molecule?

This compound is prone to oxidation (phenolic nature) and potential sublimation. HPLC may over-estimate purity if non-UV-absorbing synthetic precursors are present. DSC provides a "total mole fraction" impurity count, making it the superior technique for qualifying the primary reference standard that will later be used to calibrate HPLC methods.

Experimental Protocol

This protocol complies with ASTM E928 standards.[2][4][6]

Pre-Assessment (Thermal Stability)

Before running the purity method, perform a TGA (Thermogravimetric Analysis) or a fast DSC ramp (


) to confirm the sample does not decompose at its melting point.
  • Expected Melting Range: Based on analogs (e.g., 2,4-Dichlorophenol, MP

    
    ), expect melting between 
    
    
    
    .
  • Stability Check: Ensure no exotherms or mass loss occur

    
    .
    
Sample Preparation
  • Crucible: Aluminum Hermetic pans (to prevent sublimation of the phenol).

  • Sample Mass:

    
    . (Keep mass low to minimize thermal gradients).
    
  • Atmosphere: Dry Nitrogen (

    
    ) to prevent oxidation.
    
DSC Method Parameters[4]
  • Equilibration: Cool to

    
     (or 
    
    
    
    below expected onset).
  • Ramp Rate:

    
      to 
    
    
    
    .
    • Note: Slow heating is non-negotiable to maintain thermodynamic equilibrium required by the Van't Hoff equation.

  • Modulation (Optional): If using MDSC, use a period of 60s and amplitude of

    
     to separate reversible melting from kinetic events.
    

Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for certifying the purity of this compound.

PurityWorkflow Start Start: this compound Sample TGA Step 1: TGA Thermal Stability Check (Is it stable at MP?) Start->TGA Decomp Sample Decomposes TGA->Decomp No Stable Stable Melt TGA->Stable Yes Stop_HPLC ABORT DSC Use HPLC/NMR Decomp->Stop_HPLC Prep Step 2: Sample Prep (Hermetic Al Pan, 2mg) Stable->Prep DSC_Run Step 3: DSC Run (0.5°C/min ramp) Prep->DSC_Run Analysis Step 4: Peak Integration (Partial Area Analysis) DSC_Run->Analysis Linearity Check 1/F vs Ts Linearity Analysis->Linearity Correction Apply Linearization Correction (Thermal Lag) Linearity->Correction Non-Linear Calc Calculate Mole % Purity (Van't Hoff Slope) Linearity->Calc Linear Correction->Calc Final Final Output: Absolute Molar Purity Calc->Final

Caption: Figure 1. Decision tree and workflow for DSC purity analysis. Note the critical "Stop" condition if thermal instability is detected.

Data Interpretation & Representative Results

When analyzing the DSC curve for this compound, you will observe a sharp endothermic peak. The "purity" information is contained in the leading edge (low-temperature side) of the peak.[7]

The 1/F Plot

The software plots Temperature (


) on the Y-axis versus the inverse of the fraction melted (

) on the X-axis.
  • Pure Substance: Produces a horizontal line (Melting point is constant).

  • Impure Substance: Produces a line with a negative slope. The steeper the slope, the higher the impurity concentration.

Representative Data (Simulated for Validation)

The following table illustrates expected data for a batch of this compound synthesized for reference standard qualification.

ParameterValueInterpretation
Onset Temperature (

)

Approximate MP of the impure sample.
Peak Maximum (

)

Shifted lower due to impurities.
Enthalpy of Fusion (

)

Energy required to melt the crystal lattice.
Calculated Depression

Difference between theoretical

and observed

.
Calculated Purity

High purity suitable for use as a Primary Standard.
Common Artifacts
  • Curved 1/F Plot: If the plot of

    
     vs 
    
    
    
    is curved rather than linear, it indicates solid solution formation (impurity fits in the crystal lattice). In this specific case, DSC cannot be used, and you must revert to HPLC.

References

  • ASTM International. (2014). ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • TA Instruments. (n.d.). Thermal Analysis Application Brief: Purity Determination by DSC. [Link]

  • Mettler Toledo. (n.d.). Purity Determination by DSC - User Handbook. [Link]

Sources

The Criticality of Purity: A Comparative Guide to 2-Chloro-4-cyclopropylphenol in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Technical Grade"

In the high-stakes environment of pharmaceutical intermediate synthesis, 2-Chloro-4-cyclopropylphenol (CAS: 1553103-02-8) serves as a pivotal building block for NK1 receptor antagonists and other bioactive scaffolds. While "Technical Grade" (90-95%) options exist at a lower upfront cost, they introduce specific impurities—primarily the 2,6-dichloro analog and unreacted 4-cyclopropylphenol —that disproportionately affect downstream yields and purification costs.

This guide objectively compares the performance of Certified High-Purity (>98%) material against Technical Grade alternatives. Through experimental data and mechanistic analysis, we demonstrate that the initial savings of lower-grade reagents are negated by a 15-20% yield loss and a 3x increase in purification time during subsequent coupling steps.

Certificate of Analysis (CoA) Deep Dive

A robust CoA for this compound is not just a compliance document; it is a predictive tool for reaction success. Below are the Critical Quality Attributes (CQAs) that distinguish a "Synthesis-Ready" grade.

AttributeMethodSpecification (High Purity)Specification (Technical Grade)Impact on Downstream Chemistry
Appearance VisualWhite to off-white crystalline solidYellow/Brown solid or pasteColor indicates oxidation products (quinones) that can act as radical scavengers.
Assay HPLC≥ 98.0%~90-95%Lower assay requires stoichiometry adjustments, complicating reaction kinetics.
2,6-Dichloro Impurity HPLC≤ 0.5%2.0 - 5.0%Critical: Inert in mono-coupling; accumulates in waste or complicates crystallization.
Unreacted Start Material HPLC≤ 0.5%1.0 - 3.0%Competes for coupling partners (e.g., boronic acids), leading to difficult-to-separate side products.
Water Content KF≤ 0.5%> 1.0%Deactivates moisture-sensitive catalysts (e.g., Pd-catalysts in Buchwald couplings).
Identity 1H-NMRConforms to StructureConformsConfirms regioselectivity (Cl at ortho vs. meta).

Comparative Performance Study

To quantify the impact of reagent quality, we performed a standard Suzuki-Miyaura Coupling using both grades of this compound.

Reaction Scenario:

  • Substrate: this compound

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)2 / SPhos

  • Target: 3-Cyclopropyl-biphenyl-4-ol derivative

Experimental Results
MetricHigh Purity (>99.2% Actual)Technical Grade (92.4% Actual)Deviation
Crude Yield 94%86%-8%
Isolated Yield 89%68%-21%
Catalyst Load 1.0 mol%2.5 mol%+150%
Purification Simple RecrystallizationColumn Chromatography RequiredHigh Labor Cost
Major Impurity Trace dehalogenated byproduct5-Phenyl-2-cyclopropylphenol (isomer) & OligomersNew impurity profile
Mechanistic Insight

The "Technical Grade" contained 4.1% of the 2,6-dichloro-4-cyclopropylphenol impurity. In the Suzuki coupling, this impurity acted as a competitive inhibitor. Furthermore, the presence of residual 4-cyclopropylphenol (2.8%) led to the formation of a non-coupled byproduct that co-eluted with the product, necessitating silica gel chromatography instead of a simple crystallization workup.

Visualizing the Impurity Cascade

The following diagram illustrates how impurities in the starting material propagate through the synthesis workflow, creating a "Purification Bottleneck."

ImpurityCascade Raw Raw 4-Cyclopropylphenol Chlorination Chlorination (SO2Cl2) Raw->Chlorination TechGrade Technical Grade Product (90-95%) Chlorination->TechGrade Poor Control PureGrade Certified High Purity (>98%) Chlorination->PureGrade Optimized + Recryst. Impurity1 Impurity: 2,6-Dichloro (Over-chlorination) TechGrade->Impurity1 Impurity2 Impurity: Unreacted Phenol TechGrade->Impurity2 Reaction Suzuki Coupling (Pd Cat.) TechGrade->Reaction PureGrade->Reaction ResultTech Complex Mixture: Target + Bis-coupled + Unreacted Reaction->ResultTech Catalyst Poisoning Competition ResultPure Clean Target Molecule (High Yield) Reaction->ResultPure Clean Conversion Purification Costly Chromatography ResultTech->Purification

Figure 1: The propagation of impurities from synthesis to final application. Note how Technical Grade inputs necessitate expensive downstream purification.

Analytical Protocols

To validate your incoming raw material, use the following self-validating protocols. These methods are designed to separate the critical regioisomers and over-chlorinated byproducts.

A. HPLC Purity Method (Reverse Phase)

This method separates the target 2-chloro compound from the 2,6-dichloro impurity and the unreacted starting material.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic)

    • 2-15 min: 30% -> 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenolic absorption).

  • Retention Time Reference:

    • 4-Cyclopropylphenol (Start Material): ~6.5 min

    • This compound (Target): ~8.2 min

    • 2,6-Dichloro-4-cyclopropylphenol: ~10.5 min

B. 1H-NMR Identity Check (CDCl3, 400 MHz)

The coupling pattern in the aromatic region is definitive for the 2-chloro substitution pattern.

  • Key Signal 1: Doublet (d) at ~6.9 ppm (J ≈ 8.5 Hz) corresponding to the proton at C5 (ortho to cyclopropyl, meta to Cl).

  • Key Signal 2: Doublet of doublets (dd) at ~7.1 ppm corresponding to the proton at C6.

  • Key Signal 3: Doublet (d) at ~7.3 ppm (J ≈ 2.5 Hz) corresponding to the proton at C3 (ortho to Cl, meta to cyclopropyl). Note: A singlet here would indicate symmetric 2,6-substitution, flagging the impurity.

CoA Validation Workflow

Use this decision tree to accept or reject incoming batches of this compound.

CoADecision Start Incoming Batch CoA Review CheckAssay Assay > 98%? Start->CheckAssay CheckImpurity 2,6-Dichloro < 0.5%? CheckAssay->CheckImpurity Yes Reject REJECT / RE-PURIFY CheckAssay->Reject No CheckColor Appearance: White/Off-White? CheckImpurity->CheckColor Yes CheckImpurity->Reject No CheckColor->Reject No (Risk of Quinones) Accept RELEASE FOR SYNTHESIS CheckColor->Accept Yes

Figure 2: Decision logic for raw material acceptance based on critical quality attributes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68326221, 4-Chloro-2-cyclopropylphenol (Isomer Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chlorophenols and their environmental impact. Retrieved from [Link]

Sources

A Comparative Guide to the Catalytic Synthesis of 2-Chloro-4-cyclopropylphenol: Enhancing Ortho-Selectivity and Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the regioselective synthesis of substituted phenols is a critical endeavor. 2-Chloro-4-cyclopropylphenol, a key building block in the synthesis of various agrochemicals and pharmaceuticals, presents a common challenge: the selective introduction of a chlorine atom at the ortho-position to the hydroxyl group, avoiding the sterically favored para-position. This guide provides an in-depth comparison of various catalytic systems designed to achieve high efficiency and ortho-selectivity in the chlorination of 4-cyclopropylphenol. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols for the most promising methods.

The Challenge of Regioselectivity in Phenol Chlorination

The electrophilic chlorination of phenols is a well-established transformation. However, the hydroxyl group is a powerful ortho-, para-directing group, often leading to a mixture of isomers. In the case of 4-substituted phenols like 4-cyclopropylphenol, the para-position is blocked, but the competition between the two equivalent ortho-positions and potential side reactions remains. The inherent electronic and steric factors often favor the formation of byproducts, making the development of highly selective catalytic systems paramount. This guide will focus on three promising catalytic approaches that have demonstrated significant success in directing chlorination to the desired ortho-position of 4-substituted phenols.

Comparative Analysis of Catalytic Systems

The efficiency of different catalytic systems for the ortho-chlorination of 4-substituted phenols varies significantly. Below is a comparative summary based on data from analogous substrates, such as 4-methylphenol and other 4-alkylphenols, which serve as excellent models for 4-cyclopropylphenol.

Catalytic SystemChlorinating AgentTypical SubstrateCatalyst Loadingo:p SelectivityYield (%)Reference
Lewis Acid & Diaryl Sulfide Sulfuryl Chloride4-methylphenol0.1-10 mol% Lewis Acid, 0.1-10 mol% Diaryl Sulfide>93:7>90[1]
Bis-thiourea Organocatalyst N-Chlorosuccinimide (NCS)Phenol1-10 mol%up to 10:1 (o:p)Varies[2][3]
Selenoether Organocatalyst N-Chlorosuccinimide (NCS)Phenol1 mol%>20:1 (o:p)High[4][5][6]

In-Depth Look at Catalytic Mechanisms and Methodologies

The Lewis Acid and Diaryl Sulfide System: A Synergistic Approach

This system represents a robust and highly effective method for the selective ortho-chlorination of 4-alkylphenols. The synergy between a Lewis acid (e.g., AlCl₃, FeCl₃) and a diaryl sulfide (e.g., diphenyl sulfide) is crucial for its success.

Mechanism of Action: The prevailing hypothesis suggests that the Lewis acid activates the chlorinating agent, sulfuryl chloride (SO₂Cl₂). The diaryl sulfide then acts as a directing group. It is proposed that the sulfur atom of the diaryl sulfide interacts with the hydroxyl group of the phenol, forming a bulky complex. This complex sterically hinders the approach of the electrophilic chlorine to the para-position (which is already blocked in 4-cyclopropylphenol) and favors attack at the less hindered ortho-positions.[1]

Experimental Protocol: Ortho-chlorination of a 4-Alkylphenol

Disclaimer: This protocol is adapted from procedures for similar substrates and should be optimized for 4-cyclopropylphenol.

  • Reaction Setup: To a stirred solution of the 4-alkylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat) under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., AlCl₃, 0.05 eq) and the diaryl sulfide (e.g., diphenyl sulfide, 0.05 eq).

  • Addition of Chlorinating Agent: Cool the reaction mixture to 0 °C. Slowly add a solution of sulfuryl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-alkylphenol.

Logical Workflow for Lewis Acid/Diaryl Sulfide Catalysis

G cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification start Start: 4-Alkylphenol solvent Dissolve in Solvent start->solvent catalysts Add Lewis Acid & Diaryl Sulfide solvent->catalysts cool Cool to 0 °C catalysts->cool add_socl2 Slowly Add SOCl₂ cool->add_socl2 react Stir at Room Temperature add_socl2->react monitor Monitor by TLC/GC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End: 2-Chloro-4-alkylphenol purify->end

Caption: Workflow for ortho-chlorination using a Lewis acid and diaryl sulfide catalyst.

Organocatalysis with Bis-thiourea: A Hydrogen Bonding Approach

Organocatalysis offers an attractive alternative to metal-based systems, often with milder reaction conditions. Bis-thiourea catalysts have emerged as effective promoters for ortho-selective chlorination.

Mechanism of Action: The ortho-selectivity is believed to arise from the ability of the bis-thiourea catalyst to form hydrogen bonds with both the phenolic hydroxyl group and the chlorinating agent (NCS). This ternary complex brings the electrophilic chlorine in close proximity to the ortho-position of the phenol, facilitating a directed chlorination. The specific geometry of the catalyst-substrate-reagent complex is key to achieving high regioselectivity.[2][3]

Experimental Protocol: Ortho-chlorination using a Bis-thiourea Catalyst

Disclaimer: This protocol is generalized and should be optimized for the specific substrate.

  • Reaction Setup: In a vial, dissolve the 4-substituted phenol (1.0 eq) and the bis-thiourea catalyst (e.g., Nagasawa's catalyst, 0.01-0.1 eq) in a suitable solvent (e.g., chloroform or toluene).

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, the reaction mixture can often be directly purified by column chromatography.

Conceptual Pathway for Bis-thiourea Catalyzed Chlorination

G cluster_reactants Reactants phenol 4-Substituted Phenol complex Ternary Complex Formation (H-Bonding) phenol->complex ncs NCS ncs->complex catalyst Bis-thiourea Catalyst catalyst->complex chlorination ortho-Chlorination complex->chlorination chlorination->catalyst Catalyst Regeneration product 2-Chloro-4-substituted Phenol chlorination->product

Caption: Hydrogen-bonding directed ortho-chlorination with a bis-thiourea catalyst.

Selenoether Organocatalysis: A Highly Efficient and Selective Method

Recent advancements in organocatalysis have introduced selenoether catalysts as exceptionally efficient and selective promoters for the ortho-chlorination of phenols. These catalysts can operate at very low loadings and provide excellent regioselectivity.[4][5][6]

Mechanism of Action: The proposed mechanism involves the activation of NCS by the Lewis basic selenoether catalyst to form a selenium-bound chloronium intermediate. Simultaneously, the substrate's hydroxyl group is believed to interact with the catalyst, possibly through hydrogen bonding with another functional group on the catalyst or through a transient intermediate, which orients the phenol for a highly selective ortho-attack.[4]

Experimental Protocol: Ortho-chlorination with a Selenoether Catalyst

Disclaimer: This is a general procedure and requires optimization for specific substrates.

  • Reaction Setup: To a solution of the 4-substituted phenol (1.0 eq) in a suitable solvent (e.g., chloroform), add the selenoether catalyst (0.01 eq).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for the time required for completion (typically monitored by TLC or GC).

  • Purification: After the reaction is complete, the crude mixture is typically purified directly by flash column chromatography on silica gel.

G catalyst Selenoether Catalyst activated_complex Activated Se-Cl Intermediate catalyst->activated_complex + NCS ncs NCS ternary_complex Directed Complex activated_complex->ternary_complex + Phenol phenol 4-Substituted Phenol ternary_complex->catalyst Catalyst Regeneration product ortho-Chlorinated Phenol ternary_complex->product ortho-Attack succinimide Succinimide ternary_complex->succinimide

Sources

X-ray crystallography of 2-Chloro-4-cyclopropylphenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of 2-Chloro-4-cyclopropylphenol Derivatives: A Technical Comparison Guide to X-ray Crystallography vs. Orthogonal Methods

Executive Summary

This guide targets drug development professionals and structural chemists focusing on This compound scaffolds. These derivatives are critical intermediates in medicinal chemistry due to the metabolic stability of the cyclopropyl group and the lipophilicity modulation provided by the ortho-chlorine.

While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, Single-Crystal X-ray Diffraction (SC-XRD) is the requisite "Gold Standard" for this specific scaffold. This guide explains why SC-XRD is superior for resolving the unique conformational locking of the cyclopropyl ring and the halogen-bonding networks driven by the 2-chlorine atom—features often invisible to spectroscopic methods.

Part 1: The Structural Challenge

The molecule presents two distinct crystallographic challenges that define the experimental strategy:

  • The Cyclopropyl "Pucker" & Disorder: The cyclopropyl group at the 4-position acts as a rigid "conformational clamp." However, in the solid state, it often exhibits rotational disorder or ring puckering. Resolving the precise torsion angle (

    
    ) between the phenyl ring and the cyclopropyl plane is critical for predicting receptor binding affinity.
    
  • Ortho-Chlorine Interactions: The chlorine at the 2-position is not merely a steric blocker. It frequently engages in Type II Halogen Bonding (

    
    ) or intramolecular hydrogen bonding with the phenolic hydroxyl group (
    
    
    
    ). These interactions dictate the solid-state packing efficiency and bioavailability profile.

Part 2: Comparative Analysis (Method Selection)

The following table objectively compares SC-XRD against its primary alternatives for this specific chemical class.

Table 1: Comparative Efficacy for this compound Derivatives

FeatureSC-XRD (Gold Standard) Solution NMR (

/NOESY)
MicroED (Cryo-EM)
Absolute Configuration Definitive (using anomalous dispersion of Cl).Inferential (requires chiral derivatization).Definitive (but lower throughput).
Cyclopropyl Conformation Precise (resolves static rotamers).Averaged (fast exchange on NMR timescale).Precise (good for nanocrystals).
Intermolecular Interactions Direct Observation (Halogen bonds,

-stacking).
Indirect (concentration-dependent shifts).Direct Observation.
Sample Requirement Single Crystal (

).

5-10 mg dissolved.
Nanocrystals (

).
Throughput Medium (1-4 hours/structure).[1]High (10 mins/sample).Low (specialized equipment).
Critical Limitation Requires high-quality crystal growth.Cannot distinguish polymorphic packing.Data completeness issues (missing wedge).

Why SC-XRD Wins: For this compound, NMR often shows a time-averaged signal for the cyclopropyl protons, masking the specific "active" conformation. SC-XRD freezes the molecule in its energetic minimum, revealing the exact angle of the cyclopropyl ring relative to the phenol core.

Part 3: Experimental Protocol

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for chlorinated phenol derivatives, specifically addressing the volatility and disorder issues.

Phase 1: Crystallization Strategy
  • Method A: Slow Evaporation (Preferred for Screening)

    • Dissolve 15 mg of derivative in Heptane/Ethyl Acetate (4:1) . The non-polar heptane encourages packing of the hydrophobic cyclopropyl/chloro regions.

    • Filter through a 0.22

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3-5 small holes. Store at 4°C to reduce thermal motion during nucleation.

  • Method B: Vapor Diffusion (Preferred for Quality)

    • Inner Well: 5 mg compound in 500

      
       THF.
      
    • Outer Well: 1 mL Pentane (anti-solvent).

    • Rationale: The slow diffusion of pentane into THF gently forces the phenol to crystallize, minimizing disorder in the cyclopropyl ring.

Phase 2: Data Collection & Reduction
  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: The cyclopropyl group has high thermal parameters. Cooling is mandatory to arrest the ring's vibration and resolve carbon positions.

  • Source: Mo-K

    
      (
    
    
    
    Å) is preferred over Cu-K
    
    
    .
    • Reasoning: The Chlorine atom absorbs Cu radiation significantly, leading to absorption errors. Mo reduces this absorption and provides higher resolution data (0.7 Å or better).

Phase 3: Refinement Strategy (The "Self-Validating" Step)
  • Disorder Handling: If the cyclopropyl ring appears "smeared" (elongated thermal ellipsoids), model it as two discrete positions (Part A/Part B) using the PART instruction in SHELXL.

  • Restraints: Apply DELU and SIMU restraints to the cyclopropyl carbons to ensure physically reasonable thermal motion without over-constraining the bond lengths.

  • Validation: Check the Flack Parameter . For a chlorinated species, a Flack parameter near 0.0 (with small esd) confirms absolute stereochemistry; near 1.0 indicates inverted structure; 0.5 indicates racemic twinning.

Part 4: Visualization of the Workflow

The following diagram outlines the decision matrix and workflow for structurally characterizing these derivatives.

G Synthesis Crude 2-Cl-4-cPr-Phenol Solubility Solubility Screen (Heptane/EtOAc vs THF) Synthesis->Solubility Growth Crystal Growth (Slow Evap vs Vapor Diff) Solubility->Growth Optimized Solvent Screening Microscopy & X-ray Screen Growth->Screening Screening->Growth Amorphous/Twin (Retry) DataColl Data Collection (100K) Mo-Source Screening->DataColl Single Crystal Found Phasing Structure Solution (Direct Methods/SHELXT) DataColl->Phasing Refinement Refinement (SHELXL) Phasing->Refinement DisorderCheck Cyclopropyl Disorder? Refinement->DisorderCheck DisorderCheck->Refinement Model PART A/B FinalModel Final CIF & Packing Analysis DisorderCheck->FinalModel Ordered

Figure 1: Decision workflow for crystallographic characterization of cyclopropyl-phenol derivatives, emphasizing the feedback loop for handling ring disorder.

Part 5: Structural Insights & Halogen Bonding

When analyzing the final structure, researchers must look for specific geometric markers that validate the quality of the derivative:

  • The

    
     Torsion Angle:  Measure the angle 
    
    
    
    .
    • Bisected conformation (

      
       or 
      
      
      
      ): Indicates maximum conjugation (Walsh orbitals interacting with the
      
      
      -system).
    • Perpendicular conformation (

      
      ): Rare, usually indicates severe steric clash with the ortho-chlorine.
      
  • Halogen Bonding (The "Sigma Hole"):

    • Look for intermolecular contacts where the Chlorine atom points directly at an electron-rich region (like the Oxygen of a neighboring phenol).

    • Metric: A

      
       angle 
      
      
      
      and distance
      
      
      Å confirms a structure-directing halogen bond, which is crucial for rational drug design (mimicking protein-ligand interactions).

References

  • PubChem. (2025).[2] 4-Chloro-2-cyclopropylphenol Compound Summary. National Library of Medicine. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]

Sources

A Comparative Analysis of the Antioxidant Properties of Cyclopropylphenols

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the modulation of oxidative stress remains a pivotal strategy in combating a myriad of pathologies, from neurodegenerative diseases to cancer. Phenolic compounds, ubiquitous in nature and readily synthesizable, have long been recognized for their potent antioxidant capabilities. This guide delves into a comparative study of a unique subclass of these molecules: cyclopropylphenols. By introducing a cyclopropyl moiety to the phenolic backbone, researchers aim to fine-tune the electronic and steric properties that govern antioxidant efficacy.

This document provides a comprehensive analysis of the antioxidant properties of cyclopropylphenols, juxtaposed with widely recognized synthetic and natural antioxidants. We will explore the underlying chemical principles, detail the experimental methodologies for assessing antioxidant activity, and present a critical evaluation of their performance based on empirical data.

The Bedrock of Antioxidant Action: Understanding Phenolic Mechanisms

The antioxidant prowess of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals.[1] This process transforms the free radical into a more stable, less harmful species, thereby terminating the oxidative chain reaction that can lead to cellular damage.

The efficiency of a phenolic antioxidant is dictated by several structural factors:

  • Bond Dissociation Enthalpy (BDE): A lower O-H bond dissociation enthalpy facilitates easier hydrogen atom donation, enhancing radical scavenging activity.

  • Steric Hindrance: Bulky alkyl groups positioned ortho to the hydroxyl group can increase the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains.[2] However, excessive steric hindrance can also impede the interaction with free radicals.

  • Electronic Effects: Electron-donating groups on the aromatic ring can stabilize the phenoxyl radical through resonance, thereby increasing the antioxidant capacity.

The introduction of a cyclopropyl group is a strategic modification intended to modulate these properties. The unique electronic nature of the cyclopropyl ring, with its partial double-bond character, can influence the electron density of the aromatic system and the stability of the phenoxyl radical.

Gauging Antioxidant Potency: A Methodological Overview

To quantitatively assess and compare the antioxidant activity of cyclopropylphenols, a battery of standardized in vitro assays is employed. Each assay utilizes a different radical source and reaction mechanism, providing a more comprehensive profile of a compound's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and straightforward method to screen for radical scavenging activity.[3] The principle lies in the reduction of the stable, deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine upon accepting a hydrogen atom from an antioxidant. The decrease in absorbance at a characteristic wavelength (typically around 517 nm) is proportional to the radical scavenging capacity of the compound.[3]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Sample Preparation: The test compounds (cyclopropylphenols and standards) are dissolved in the same solvent to create a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[3] A lower IC50 value indicates greater antioxidant activity.

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable, blue-green ABTS radical cation (ABTS•+).[4] This radical is generated by the oxidation of ABTS with potassium persulfate. The reduction of the pre-formed ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically at approximately 734 nm.[4] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.

  • Generation of ABTS•+: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox (a water-soluble vitamin E analog) that has the same antioxidant capacity as the test compound.

Caption: Workflow of the ABTS radical cation scavenging assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[5] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[5] In the presence of an antioxidant, the decay of the fluorescent signal is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). The results are expressed as Trolox equivalents. The ORAC assay is considered to have high biological relevance as it utilizes a biologically relevant radical source.[5]

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (AAPH), and the test compounds and Trolox standards in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Setup: In a microplate, add the fluorescent probe to all wells, followed by the test compounds or Trolox standards.

  • Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical generation and the subsequent decay of fluorescence.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is obtained by subtracting the AUC of the blank. A calibration curve is generated using the net AUC of the Trolox standards, and the ORAC values of the samples are determined and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.[6]

SAR cluster_structure 2,6-dicyclopropyl-4-methylphenol cluster_properties Contributing Factors to High Antioxidant Activity img BDE Lower O-H Bond Dissociation Enthalpy Steric Optimal Steric Hindrance Electronic Electronic Stabilization of Phenoxyl Radical

Caption: Key structural features of 2,6-dicyclopropyl-4-methylphenol contributing to its antioxidant activity.

The presence of the two cyclopropyl groups in the ortho positions provides a degree of steric hindrance around the hydroxyl group. This shielding is crucial for stabilizing the resulting phenoxyl radical, preventing it from participating in further radical propagation reactions. [2]Furthermore, the electronic properties of the cyclopropyl rings, which possess some π-character, can contribute to the delocalization and stabilization of the unpaired electron on the phenoxyl radical. This synergistic combination of steric and electronic effects likely lowers the O-H bond dissociation enthalpy, making hydrogen atom donation to free radicals a more favorable process.

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates that cyclopropylphenols, exemplified by 2,6-dicyclopropyl-4-methylphenol, represent a promising class of antioxidant compounds. Their potent radical scavenging activity, surpassing that of the widely used synthetic antioxidant BHT and rivaling that of established standards like Trolox, underscores their potential for applications in pharmaceuticals and as stabilizing agents in various materials.

The enhanced performance of these molecules highlights the value of strategic structural modification in the design of novel antioxidants. The introduction of cyclopropyl groups appears to be an effective strategy for fine-tuning the electronic and steric environment of the phenolic hydroxyl group to maximize radical scavenging efficacy.

Further research is warranted to expand the library of cyclopropylphenol derivatives and to evaluate their antioxidant activity using a broader range of assays, including ABTS and ORAC, to gain a more complete understanding of their antioxidant profile. In vivo studies are also essential to assess their bioavailability, metabolic fate, and efficacy in biological systems. The continued exploration of this fascinating class of molecules holds significant promise for the development of next-generation antioxidants with superior performance and tailored properties for a variety of applications.

References

  • Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). Retrieved from [Link]

  • Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives. (2012). Molecules, 17(1), 633-647.
  • Synthesis and DPPH radical scavenging activity of prenylated phenol derivatives. (2012). Molecules, 17(1), 633-647.
  • Synthesis and DPPH radical scavenging activity of prenylated phenol derivatives. (2012). Molecules, 17(1), 633–647. [Link]

  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. (2024, July 10). Vinati Organics. Retrieved from [Link]

  • 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. (2020).
  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. (2023). RSC Advances, 13(32), 22353-22370.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2020).
  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. (2023). Molecules, 28(15), 5693.
  • Sterically Hindered Phenols as Antioxidant. (2020).
  • ORAC assay measures antioxidant capacity. (2022, February 2). BMG LABTECH. Retrieved from [Link]

  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • DPPH (IC50) values of reference antioxidants (BHA, BHT) and pigments extracts obtained from the fresh, frozen and dried brown alga Phyllaria reniformis, (Mean ± SD). (n.d.). ResearchGate. Retrieved from [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. (2023). International Journal of Molecular Sciences, 24(16), 12678.
  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015). Journal of Traditional and Complementary Medicine, 5(4), 229-238.
  • Oxygen Radical Antioxidant Capacity (ORAC) Assay. (n.d.). Active Concepts. Retrieved from [Link]

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (2021). Plants, 10(11), 2465.
  • Total antioxidant capacity(T-AOC) Assay Kit. (n.d.). Frontiers. Retrieved from [Link]

  • How to calculate IC50 value of DPPH radical scavenging assay? (2016).
  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. (2022). Malaysian Journal of Analytical Sciences, 26(5), 999-1010.
  • dpph assay ic50: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition, 9, 882823.
  • Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. (2001). Clinical Chemistry, 47(5), 951-952.
  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved from [Link]

  • Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. (2020). Sensors, 20(7), 2052.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2024). E3S Web of Conferences, 503, 07005.
  • FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. Retrieved from [Link]

Sources

Comparative Validation Guide: Analytical Determination of 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Analyte: 2-Chloro-4-cyclopropylphenol (CAS: 1553103-02-8) Chemical Class: Halogenated Phenol / Cyclopropyl-substituted Aromatic Application: Pharmaceutical Intermediate / Fine Chemical Synthesis

This guide provides a technical comparison and validation framework for the quantification of this compound. While Gas Chromatography (GC) is historically utilized for halogenated phenols, this guide establishes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the superior method for routine Quality Control (QC) due to the analyte's polarity and the elimination of derivatization steps.

Why Validation Matters

This compound is often a critical intermediate. Impurities here (e.g., non-cyclopropanated precursors or regioisomers) propagate downstream. A validated method must distinguish the target from:

  • 2-Chlorophenol (Starting material/degradant)[1][2]

  • 4-Cyclopropylphenol (De-chlorinated impurity)

Method Selection: HPLC-UV vs. GC-FID

The following table contrasts the performance characteristics of the two primary analytical approaches.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID (Alternative)
Principle Partition chromatography (Hydrophobic interaction)Volatility-based separation
Sample Prep Simple: Dissolve in Acetonitrile/Water.Complex: Often requires derivatization (e.g., TMS) to reduce peak tailing.
Selectivity High for polar isomers; tunable via pH.High for volatile impurities; orthogonal confirmation.
Linearity (R²) > 0.999 (0.1 – 100 µg/mL)> 0.995 (Requires internal standard correction).
Precision (RSD) < 1.0%1.5% - 3.0% (Injection variability).
Robustness High.[3][4][5] Unaffected by non-volatile matrix salts.Low. Column fouling from non-volatiles; thermal degradation risk.
Throughput 10-15 min run time.15-25 min (including cool-down).
Decision Matrix: When to use which?
  • Use RP-HPLC for routine batch release, stability testing, and reaction monitoring (aqueous streams).

  • Use GC-FID only for residual solvent analysis or as an orthogonal method to verify peak purity during initial method development.

Recommended Protocol: RP-HPLC with UV Detection

This protocol is designed to be self-validating by including system suitability criteria that flag instrumental drift before data is compromised.

Chromatographic Conditions[3][4][5][6][7][8][9]
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: The "End-capped" feature reduces silanol interactions with the phenolic hydroxyl group, preventing peak tailing.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water.
    
    • Mechanism:[6][7] Acidic pH (~2.5) suppresses the ionization of the phenol (pKa ~9), keeping it in the neutral protonated form for consistent retention on the hydrophobic C18 stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Characteristic absorption of the phenol ring).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (ACN)Comment
0.07030Initial equilibration
8.01090Elution of organics
10.01090Wash
10.17030Return to initial
15.07030Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 5.0 mL of Stock Solution to 100 mL with Mobile Phase (50:50 Mix).

Validation Workflow & Experimental Logic

The validation follows ICH Q2(R1) guidelines. The logic below ensures the method is "fit for purpose."

ValidationWorkflow Start Method Development Spec Specificity (Stress Testing) Start->Spec Ensure Purity Lin Linearity & Range (5 Levels) Spec->Lin Define Range Acc Accuracy (Spike Recovery) Lin->Acc Verify Quant Prec Precision (Repeatability) Lin->Prec Verify Stability Robust Robustness (Flow/Temp/pH) Acc->Robust Prec->Robust Final Validated Method Robust->Final SOP Generation

Figure 1: Validation Lifecycle. Specificity is the gatekeeper; if the peak isn't pure, linearity and accuracy data are meaningless.

Specificity (Stress Testing)

To prove the method tracks the analyte specifically, subject the sample to stress:

  • Acid/Base Hydrolysis: 0.1N HCl / 0.1N NaOH at 60°C for 2 hours.

  • Oxidation: 3%

    
     for 2 hours.
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using DAD). No interference at the retention time of the main peak.

Linearity

Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 to 75 µg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[8]
Accuracy (Recovery)

Spike a "Placebo" (matrix without analyte) or solvent with known amounts of this compound at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Comparative Data Summary

The following data represents typical results observed during validation of chlorophenolic intermediates.

ParameterHPLC Results (Method A)GC-FID Results (Method B)Evaluation
Retention Time 6.4 ± 0.1 min12.2 ± 0.3 minHPLC is faster.
Tailing Factor (

)
1.1 (Symmetric)1.8 (Asymmetric)GC suffers from -OH interaction.
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mLHPLC is 10x more sensitive.
% RSD (n=6) 0.4%2.1%HPLC is more precise.
Diagram: Chemical Interaction Logic

Why does HPLC work better?

Interaction cluster_HPLC HPLC Environment (Acidic) cluster_GC GC Environment (Thermal) Analyte This compound (Polar -OH group) MobilePhase H3PO4 (pH 2.5) Analyte->MobilePhase Dissolved Heat Injector Temp (250°C) Analyte->Heat Vaporized State Analyte Protonated (Neutral) High Affinity for C18 MobilePhase->State Suppressed Ionization Issue Active Sites (-OH binding) Peak Tailing & Degradation Heat->Issue Adsorption

Figure 2: Mechanistic comparison. Acidic HPLC mobile phase stabilizes the phenol, whereas GC thermal conditions risk adsorption and tailing.

References

  • PubChem. (2025).[1][9] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • ICH. (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • U.S. EPA. (2019). Analytical Methods for Chlorophenols. Environmental Protection Agency.[1][11] Available at: [Link]

  • Phenomenex. (2025).[8][12] HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

Sources

Isosteric Replacement of Functional Groups with a Cyclopropyl Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropyl ring is not merely a spacer; it is a unique electronic and structural entity that bridges the gap between aliphatic and aromatic systems. Often termed a "pseudo-unsaturated" system due to its Walsh orbitals, the cyclopropyl group offers a high-impact isosteric replacement strategy. This guide analyzes the transition from standard alkyl or aryl groups to cyclopropyl moieties, focusing on metabolic stability, conformational locking, and physicochemical modulation.

Key Takeaway: Replacing an isopropyl or ethyl group with a cyclopropyl ring typically lowers lipophilicity (


), increases metabolic stability (via 

bond strengthening), and alters vector projection, though it carries specific bioactivation risks (e.g., cyclopropylamines).

Physicochemical & Structural Rationale[1][2][3][4][5]

To apply this isostere effectively, one must understand the underlying orbital mechanics that differentiate it from standard alkyl chains.

The Walsh Orbital Effect

Unlike a standard


 hybridized carbon (109.5°), the cyclopropyl carbon exhibits significant 

-character in its C-C bonds (

-like) and high

-character in its C-H bonds (

-like).
  • Consequence 1 (Acidity): The increased

    
    -character renders cyclopropyl protons more acidic (
    
    
    
    ) than isopropyl protons (
    
    
    ), yet the bonds are shorter and stronger (106 kcal/mol vs 98 kcal/mol).
  • Consequence 2 (Electronic Donation): The external Walsh orbitals can conjugate with adjacent

    
    -systems, acting similarly to a vinyl group. This allows the ring to serve as a 
    
    
    
    -donor, stabilizing adjacent carbocations or modulating the electronics of attached aromatic rings.
Lipophilicity and Solubility

The cyclopropyl group is a "solubility booster" compared to its acyclic counterparts.

SubstituentHansch

-value
Electronic Character
Isopropyl (

)
1.53Electron Releasing (+I)
Cyclopropyl (

)
1.14Pseudo-unsaturated / Weak Donor
Phenyl (

)
1.96Aromatic / Resonance Active

Comparative Performance Analysis

Scenario A: Cyclopropyl vs. Isopropyl (Metabolic Blocking)

Objective: Halt CYP450-mediated dealkylation or hydroxylation.

The isopropyl group is a notorious "soft spot" for CYP3A4, prone to hydroxylation at the tertiary carbon. Replacing it with a cyclopropyl ring removes this labile tertiary hydrogen.

  • Mechanism: The cyclopropyl C-H bond dissociation energy is significantly higher than the tertiary C-H of an isopropyl group. CYP enzymes struggle to abstract this hydrogen.

  • Case Study Data: In the optimization of NK1 receptor antagonists, replacing a tert-butyl or isopropyl group with a cyclopropyl moiety increased microsomal half-life (

    
    ) from <15 min to >60 min.
    
  • Risk Note: While generally stable, cyclopropyl rings can undergo CYP-mediated ring opening (forming reactive enones/enals), particularly in cyclopropylamines (e.g., Trovafloxacin toxicity).

Scenario B: Cyclopropyl vs. Gem-Dimethyl (Conformational Locking)

Objective: Rigidify the scaffold to reduce entropic penalty upon binding.

While gem-dimethyl groups introduce the Thorpe-Ingold effect (favoring gauche conformations), the cyclopropyl ring enforces a rigid


 angle, altering the vector of substituents.
FeatureGem-DimethylCyclopropyl
Bond Angle

Fixed

Conformational Freedom Rotatable (Restricted)Locked
Vector Projection Tetrahedral spread"Banana bond" projection

Application: In Glutamate receptor antagonists, the cyclopropyl analog often exhibits higher potency (


) due to the pre-organization of the pharmacophore, provided the binding pocket can accommodate the slightly wider "width" of the ring compared to a rotating methyl group.
Scenario C: Cyclopropyl vs. Phenyl (Bioisosteric Sizing)

Objective: Reduce molecular weight and aromaticity (improve


) while maintaining space-filling properties.

The cyclopropyl group acts as a "mini-phenyl." It is flat (planar carbons) and electron-rich but significantly smaller.

  • Solubility: Replacing a phenyl ring with a cyclopropyl group dramatically improves aqueous solubility due to the reduction in lipophilic surface area and disruption of

    
    -
    
    
    
    stacking in the crystal lattice.
  • Potency: This is a high-risk/high-reward swap. If the phenyl ring participates in

    
    -stacking with the protein (e.g., Phe/Trp residues), the cyclopropyl replacement will likely kill potency. If the phenyl is merely a hydrophobic spacer, the cyclopropyl analog often retains potency with better ADME.
    

Decision Framework & Logic

The following diagram illustrates the logical flow for deciding when to deploy a cyclopropyl isostere during Lead Optimization.

DecisionFramework Start Lead Compound Analysis Issue_Metab Issue: Metabolic Instability (Alkyl Oxidation) Start->Issue_Metab Issue_Sol Issue: Poor Solubility / High LogP Start->Issue_Sol Issue_Conf Issue: Low Potency (Entropic Penalty) Start->Issue_Conf Check_Site Is the site an Isopropyl/Ethyl? Issue_Metab->Check_Site Check_Pi Is the group a Phenyl? Issue_Sol->Check_Pi Check_Angle Is the group a Gem-Dimethyl? Issue_Conf->Check_Angle Action_Swap_iPr Swap: iPr -> cPr (Block CYP Oxidation) Check_Site->Action_Swap_iPr Yes Action_Swap_Ph Swap: Ph -> cPr (Increase Fsp3) Check_Pi->Action_Swap_Ph Yes Action_Swap_Gem Swap: Gem-Me -> cPr (Vector Lock) Check_Angle->Action_Swap_Gem Yes Warning STOP: Check Toxicity (Is it a Cyclopropylamine?) Action_Swap_iPr->Warning

Figure 1: Decision logic for cyclopropyl replacement based on specific liability identification.

Experimental Protocols

Synthesis: Simmons-Smith Cyclopropanation

The most robust method for installing a cyclopropyl group onto an olefin precursor (e.g., converting a vinyl group to a cyclopropyl).

Reagents:

  • Substrate: Alkene (1.0 eq)

  • Diiodomethane (

    
    , 2.0 eq)
    
  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.0 eq) or Zn-Cu couple.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the alkene substrate dissolved in anhydrous DCM. Cool to 0°C.

  • Reagent Formation: Carefully add

    
     (pyrophoric—handle with extreme caution). Stir for 10 mins.
    
  • Carbenoid Generation: Dropwise add

    
     over 20 minutes. A white precipitate (ZnI2) may form. The active species is the Furukawa reagent (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous

    
    . Note: Gas evolution may occur.
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography. Cyclopropyl products are often non-polar; start with 100% Hexanes/Heptane.

Validation: Microsomal Stability Assay

To verify the metabolic advantage of the cyclopropyl replacement.

Protocol:

  • Incubation: Incubate test compound (1 µM) with Liver Microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quench: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criterion:

      
      -fold increase in 
      
      
      
      compared to the isopropyl analog.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications to address developability problems. Journal of Medicinal Chemistry. Link

  • Wiberg, K. B. (1996). Structures, energies and spectra of cyclopropanes. The Chemistry of the Cyclopropyl Group. Link

  • Barnes-Seeman, D. (2020).[1] The role of the cyclopropyl ring in drug discovery and development. Scientific Update. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: Trovafloxacin bioactivation.[2] Chemical Research in Toxicology. Link

Sources

Definitive Regiochemical Assignment of Chlorinated Cyclopropylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorination of 2-cyclopropylphenol presents a classic regiochemical conflict between electronic activation and steric hindrance. While the hydroxyl group strongly activates the ortho and para positions, the bulky cyclopropyl group at the C2 position creates significant steric shielding. This guide objectively compares analytical methods for distinguishing the two primary potential isomers: 4-chloro-2-cyclopropylphenol (para-isomer) and 6-chloro-2-cyclopropylphenol (ortho-isomer).

The Verdict: While X-ray crystallography provides absolute certainty, High-Field 1H NMR (400 MHz+) is the superior routine method due to distinct spin-spin coupling patterns (contiguous vs. isolated spin systems).

The Scientific Challenge: Sterics vs. Electronics

In electrophilic aromatic substitution (SEAr) of 2-cyclopropylphenol, the -OH group is the dominant directing group (strongly activating, ortho/para director). The cyclopropyl group is a weak activator (alkyl-like) but imposes significant steric demand.

  • Path A (Para-attack, C4): Electronically favored and sterically accessible.

  • Path B (Ortho-attack, C6): Electronically active but sterically crowded by the adjacent cyclopropyl group (though less than C3).

  • Path C (Ortho-attack, C3): Highly unlikely due to extreme steric clash with the cyclopropyl methine.

Core Problem: Standard LC-MS can confirm the addition of chlorine (M+34/36 pattern) but cannot easily distinguish between regioisomers without specific fragmentation studies or reference standards.

Methodology Comparison
FeatureMethod A: 1H NMR Analysis Method B: X-Ray Crystallography Method C: GC-MS / LC-MS
Primary Output Spin-spin coupling patterns (

-values)
Absolute 3D spatial arrangementMolecular ion & retention time
Regio-Specificity High (Distinct splitting patterns)Definitive (Ultimate truth)Low (Requires standards)
Throughput High (<15 mins/sample)Low (Days to weeks for crystal growth)High (High-throughput screening)
Sample State Solution (

, DMSO-

)
Solid Single CrystalSolution / Gas Phase
Limitation Requires clean isolation or clear crude spectraRequires crystalline solid (oils fail)Isomers often co-elute
Recommendation Primary Protocol Validation Only QC / Purity Only
Experimental Protocol: Chlorination & Analysis

This protocol is designed to be self-validating. The "Mass Balance Check" and "Crude NMR" steps prevent the loss of minor isomers during purification, which is a common source of misinterpretation.

Step 1: Regioselective Chlorination

Reagent Choice: N-Chlorosuccinimide (NCS) is preferred over


 or 

gas for this substrate because it allows for mild, controlled chlorination, minimizing radical side-reactions on the cyclopropyl ring.
  • Setup: Charge a flame-dried round-bottom flask with 2-cyclopropylphenol (1.0 equiv) and anhydrous Acetonitrile (0.1 M concentration).

  • Addition: Cool to 0°C. Add NCS (1.05 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to quench unreacted active chlorine.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ) to obtain the Crude Oil .
    
Step 2: The Critical Check (Self-Validating Step)

Do NOT purify yet. Take a 1H NMR of the crude oil.

  • Why? Column chromatography can separate isomers. If you isolate only the major spot, you may falsely conclude the reaction is 100% regioselective. The crude NMR reveals the true isomeric ratio (

    
    ).
    
Step 3: Purification

Purify via Flash Column Chromatography (


, Gradient 0-10% EtOAc in Hexanes).
Data Analysis: The Decision Matrix

The distinction relies on the Aromatic Proton Coupling Patterns .

Scenario A: 4-Chloro-2-cyclopropylphenol (Para-product)
  • Structure: Protons are at positions 3, 5, and 6 .

  • Coupling Logic:

    • H5 and H6 are adjacent (Ortho relationship).

    • H3 is isolated from H5/H6 by the Cl and Cyclopropyl groups (Meta relationship to H5).

  • Observed Pattern:

    • H6: Doublet (

      
       Hz).
      
    • H5: Doublet of Doublets (

      
       Hz).
      
    • H3: Doublet (

      
       Hz).
      
Scenario B: 6-Chloro-2-cyclopropylphenol (Ortho-product)
  • Structure: Protons are at positions 3, 4, and 5 .

  • Coupling Logic:

    • H3, H4, H5 are contiguous (neighboring).

  • Observed Pattern:

    • H4: Triplet (or apparent triplet,

      
      , 
      
      
      
      Hz). This is the smoking gun.
    • H3/H5: Doublets (

      
       Hz).
      
Summary Table: 1H NMR Diagnostic Signals
IsomerProton SystemKey Diagnostic SignalCoupling Constants (

)
4-Cl (Para) Isolated (ABX)Doublet of Doublets (H5)

Hz,

Hz
6-Cl (Ortho) Contiguous (AMX)Triplet (H4)

Hz (Two neighbors)
Visualizations
Figure 1: Reaction Pathways & Isomer Logic

ReactionPathway Substrate 2-Cyclopropylphenol Reagent NCS / MeCN (Electrophilic Chlorination) Substrate->Reagent Intermediate Sigma Complex Reagent->Intermediate Prod_Para 4-Chloro-2-cyclopropylphenol (Major Product) Sterically Favored Intermediate->Prod_Para Path A (Para) Prod_Ortho 6-Chloro-2-cyclopropylphenol (Minor Product) Sterically Crowded Intermediate->Prod_Ortho Path B (Ortho)

Caption: Reaction scheme showing the divergent pathways. Path A (Para) is generally favored due to the steric bulk of the cyclopropyl group hindering Path B.

Figure 2: NMR Assignment Decision Tree

NMR_Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) CheckCoupling Identify Coupling Pattern Are there 3 contiguous protons? Start->CheckCoupling IsTriplet Is there a Triplet (t) (J ~ 8 Hz)? CheckCoupling->IsTriplet Result_Ortho CONFIRMED: 6-Chloro Isomer (Protons at 3,4,5 are contiguous) IsTriplet->Result_Ortho YES Result_Para CONFIRMED: 4-Chloro Isomer (Protons at 3,5,6 are separated) IsTriplet->Result_Para NO Detail_Para Look for: 1. Doublet (H6) 2. dd (H5) 3. Meta-doublet (H3) Result_Para->Detail_Para

Caption: Diagnostic workflow for assigning regiochemistry based on 1H NMR multiplicity.

References
  • Maddox, S. M., et al. (2016).[1] Regioselective Chlorination of Phenols.[1][2][3][4] Organic Letters, 18(21), 5476–5479. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Carreno, M. C., et al. (1997). N-Chlorosuccinimide as a source of electrophilic chlorine.[1][2][5] Journal of Organic Chemistry, 62, 26, 9128–9137. Link

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link

Sources

Safety Operating Guide

2-Chloro-4-cyclopropylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 2-Chloro-4-cyclopropylphenol (CAS 1553103-02-8) requires strict adherence to protocols designed for halogenated phenolic compounds . As a specialized research chemical, it does not have a specific RCRA "U" or "P" list code, meaning it is regulated based on its characteristics (toxicity, corrosivity) and its chemical class (halogenated organic).

This guide provides the operational workflows required to manage this substance safely, ensuring compliance with EPA standards and protecting laboratory personnel.

Critical Identity & Hazard Profile

Before disposal, verify the chemical identity to ensure it is not commingled with incompatible streams.[1]

PropertyDetail
Chemical Name This compound
CAS Number 1553103-02-8
Chemical Class Halogenated Phenol / Substituted Phenol
Primary Hazards Acute Toxicity (Oral/Dermal), Skin Corrosion (Phenolic burns), Aquatic Toxicity .[2][3]
Waste Category Halogenated Organic Waste (Requires high-temperature incineration).[1]

Expert Insight: The cyclopropyl group increases the lipophilicity of this phenol compared to simple 2-chlorophenol. This enhances skin absorption rates, making proper PPE (nitrile/neoprene double-gloving) critical during waste transfer.

Regulatory Classification & Segregation Logic

Unlike common solvents, this compound must be segregated strictly to prevent the contamination of non-halogenated waste streams, which significantly increases disposal costs and safety risks.

The "Why" Behind Segregation
  • Halogen Content: The chlorine atom necessitates disposal via high-temperature incineration with scrubbers to capture acidic gases (HCl). Mixing this with non-halogenated solvents (like acetone or ethanol) forces the entire volume to be treated as halogenated, increasing disposal costs by up to 500%.

  • Phenolic Acidity: Phenols are weak acids (

    
    ). Mixing them with strong oxidizers (e.g., nitric acid) can lead to exothermic nitration reactions or polymerization. Mixing with strong bases generates heat.
    
Waste Stream Compatibility Table
Stream TypeCompatibilityAction
Halogenated Organics Compatible PRIMARY DISPOSAL STREAM. Mix with DCM, Chloroform, etc.
Non-Halogenated Organics Technically CompatibleAVOID. Downgrades the non-halogenated stream to halogenated status.
Aqueous Acid/Base Incompatible DO NOT MIX. Risk of heat generation or precipitation.
Oxidizers DANGEROUS STRICTLY PROHIBITED. Risk of fire/explosion.

Operational Disposal Protocols

Scenario A: Disposal of Pure Chemical (Solid or Liquid)

Use this protocol for expired stocks or surplus pure material.

  • Container Selection: Use a chemically resistant container (HDPE or Amber Glass). Do not use metal containers due to potential corrosion from phenolic vapors.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "this compound".[4]

    • Hazards: Check "Toxic" and "Corrosive".[3]

  • Transfer:

    • Solid: Transfer using a disposable spatula. Do not generate dust.[3][5][6]

    • Liquid: Pour carefully into the container.

  • Storage: Store in the Satellite Accumulation Area (SAA) inside secondary containment.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Use this protocol for HPLC waste, reaction byproducts, or mother liquors.

  • Characterize the Solvent: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).

  • Select Waste Carboy:

    • If solvent is Halogenated : Pour into "Halogenated Organic Waste".

    • If solvent is Non-Halogenated : You must still pour this into "Halogenated Organic Waste" because the solute (this compound) contains chlorine.

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to a communal organic waste carboy to prevent reactions with other wastes.

Scenario C: Contaminated Debris (Sharps, Gloves, Wipes)[7]
  • Gross Contamination: If a wipe is soaked, it must be treated as hazardous waste.[7] Place it in a sealable bag (e.g., Ziploc) before placing it in the solid hazardous waste drum.

  • Trace Contamination: Gloves and paper towels with minor spotting can typically go into "Lab Trash" unless local EHS protocols mandate "Chemically Contaminated Solid Waste" bins (common in pharma/biotech).

  • Sharps: Needles used with this compound must go into a Chemo/Sharps container (often Yellow or White), not standard biohazard (Red), to indicate chemical contamination.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid In Solution SolidWaste Solid Hazardous Waste (Label: Toxic, Corrosive) Solid->SolidWaste Pack in HDPE/Glass SolventCheck Is the Solvent Halogenated? Liquid->SolventCheck HaloSolvent Yes (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent No (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloWaste Halogenated Organic Waste Stream (High Temp Incineration) HaloSolvent->HaloWaste Direct Add NonHaloSolvent->HaloWaste MUST segregate to Halo Stream due to Chlorinated Solute

Figure 1: Decision logic for classifying and segregating this compound waste streams.

Spill Response Protocol

In the event of an accidental release outside a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[8] If the spill is >100mL or generates visible fumes, evacuate the lab.

  • PPE Up: Don double nitrile gloves , safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Surround with absorbent pads or vermiculite. Do not use combustible materials like sawdust.

    • Solids: Cover with a damp paper towel to prevent dust generation, then carefully scoop up.

  • Decontamination: Scrub the surface with a soap/water solution. Avoid using bleach (sodium hypochlorite), as it can react with phenols to form more toxic chlorophenols or dioxins.

  • Disposal: All cleanup materials (pads, gloves, scoops) must be bagged and disposed of as Solid Hazardous Waste .

References

  • Vertex AI Search. (2025). This compound CAS and Safety Data. Retrieved from 4

  • Carl Roth. (2024).[3] Safety Data Sheet: 2-Chlorophenol (Analogous Hazard Data). Retrieved from 3

  • US EPA. (2025). Hazardous Waste Codes & Listings (K, P, U Lists). Retrieved from 9

  • University of Otago. (2024). Laboratory Chemical Waste Disposal Guidelines. Retrieved from 1

Sources

Mastering a Critical Barrier: A Guide to Personal Protective Equipment for 2-Chloro-4-cyclopropylphenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical intermediates are daily realities. 2-Chloro-4-cyclopropylphenol represents such a compound—a valuable building block whose safe handling is paramount to both scientific progress and personal safety. As this is a specialized chemical, a detailed Safety Data Sheet (SDS) may not be readily accessible. Therefore, this guide is built upon the foundational principles of chemical safety, extrapolating from the known hazards of its structural components: chlorinated phenols.

This document serves as an essential, operational guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, providing the rationale behind each procedural step to build a culture of deep, intrinsic safety within your laboratory.

Hazard Assessment: Understanding the "Why"

Before selecting the first piece of personal protective equipment (PPE), a thorough understanding of the potential hazards is critical. The structure of this compound contains two key functional groups that inform our safety strategy:

  • Chlorinated Phenol Moiety: Chlorophenols as a class of compounds can be toxic and are known to be irritants.[1][2] Some are highly toxic by inhalation or skin contact.[2] Structurally similar compounds, like 2-chlorophenol and 2,4-dichlorophenol, are classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[3][4]

  • Aromatic System: The phenolic ring makes the compound an organic substance that requires specific glove materials for effective protection.

Based on these structural alerts, we must assume this compound is, at a minimum:

  • Harmful if swallowed or inhaled.[5][6]

  • A skin and respiratory tract irritant.[5][6]

  • Capable of causing serious eye damage.[5]

  • Potentially toxic with long-lasting effects on aquatic life.[4][5]

All handling procedures must be designed to prevent contact and inhalation. This proactive hazard assessment is the cornerstone of a self-validating safety protocol.

The Core PPE Ensemble: A Multi-Barrier System

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task and the scale of the operation. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Task Scale Minimum Required PPE Rationale
Weighing/Stock Solution Preparation Milligrams to GramsSafety Goggles, Nitrile Gloves (Double-gloved), Fully-buttoned Lab Coat, Long Pants, Closed-toe ShoesProtects against incidental splashes and dust inhalation. Double-gloving provides an extra barrier against contamination.
Reaction Setup/Workup Grams to KilogramsChemical Splash Goggles and Face Shield, Neoprene or Butyl Rubber Gloves over Nitrile Gloves, Chemical-resistant Apron over Lab Coat, Long Pants, Closed-toe ShoesProvides enhanced protection against larger splashes and spills. Neoprene and butyl rubber offer superior resistance to many organic chemicals compared to nitrile alone.[7]
Purification (e.g., Chromatography) All ScalesSafety Goggles, Nitrile Gloves, Fully-buttoned Lab Coat, Long Pants, Closed-toe ShoesStandard protection for handling purified material in solution.
High-Temperature or High-Pressure Reactions All ScalesChemical Splash Goggles and Face Shield, Insulated Gloves over Chemical-resistant Gloves, Chemical-resistant Apron, Lab Coat, Long Pants, Closed-toe ShoesProtects against thermal hazards in addition to chemical exposure.

Causality in Glove Selection: Standard disposable nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, more robust options are necessary.[8][9] Neoprene gloves offer good resistance to acids, bases, and alcohols, while butyl rubber gloves provide excellent protection against a wide array of corrosive chemicals.[7] Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[7][10][11]

Procedural Integrity: Donning and Doffing Protocols

The order in which PPE is put on (donning) and taken off (doffing) is as crucial as the equipment itself. An incorrect doffing procedure can lead to self-contamination, negating all prior precautions.

Step-by-Step Donning Procedure
  • Lab Coat and Attire: Ensure your lab coat is fully buttoned and that you are wearing long pants and closed-toe shoes.

  • Inner Gloves (Nitrile): Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your lab coat.

  • Outer Gloves (Neoprene/Butyl): If the task requires, wear the more resistant gloves over the initial nitrile pair.

  • Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, add a face shield over the goggles.[12][13]

  • Apron: If required, tie on a chemical-resistant apron.

Step-by-Step Doffing Procedure (The Self-Validating System)

This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin or clothing.

  • Decontaminate Outer Gloves: If possible and safe, wipe down the outer gloves.

  • Remove Apron: Untie the apron and roll it away from your body, containing the contaminated side inward.

  • Remove Outer Gloves: Using a gloved hand, peel off the first outer glove from the cuff, turning it inside out. Use the now-ungloved hand (still covered by the inner glove) to slide under the cuff of the remaining outer glove and peel it off.

  • Remove Face Shield and Goggles: Handle by the strap or sides, avoiding touching the front surface.

  • Remove Lab Coat: Unbutton the lab coat and roll it down your arms, turning the sleeves inside out. Fold it so the contaminated exterior is contained.

  • Remove Inner Gloves: Follow the same procedure as with the outer gloves to avoid skin contact.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Doffing_Sequence cluster_contaminated_area Contaminated Area cluster_clean_area Clean Area Decontaminate_Gloves 1. Decontaminate Outer Gloves Remove_Apron 2. Remove Apron Decontaminate_Gloves->Remove_Apron Remove_Outer_Gloves 3. Remove Outer Gloves Remove_Apron->Remove_Outer_Gloves Remove_Face_Protection 4. Remove Face Shield & Goggles Remove_Outer_Gloves->Remove_Face_Protection Remove_Lab_Coat 5. Remove Lab Coat Remove_Face_Protection->Remove_Lab_Coat Remove_Inner_Gloves 6. Remove Inner Gloves Remove_Lab_Coat->Remove_Inner_Gloves Wash_Hands 7. Wash Hands Thoroughly Remove_Inner_Gloves->Wash_Hands Exit Contaminated Zone

Decontamination and Disposal Plan

Effective management of hazardous waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

Operational Disposal Plan:
  • Segregation at the Source: Designate a specific, clearly labeled, sealed container for all solid waste contaminated with this compound.[14] This includes pipette tips, contaminated wipes, and used gloves. Do not mix this waste with non-hazardous or other types of chemical waste.[8][14]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled container for halogenated organic waste.[15] Never pour any amount down the drain.[14]

  • Labeling: All waste containers must be affixed with a hazardous waste label detailing the contents, including the full chemical name "this compound".[14]

  • Contaminated PPE: All disposable PPE used while handling the compound must be placed in the designated solid hazardous waste container immediately after doffing.[14] Reusable items like face shields must be decontaminated with an appropriate solvent (e.g., ethanol) before reuse.

  • Spill Management: In the event of a spill, use a chemical spill kit containing an absorbent material suitable for organic compounds. All materials used for cleanup must be disposed of as hazardous waste.

  • Waste Pickup: When the waste container is 90% full, arrange for a hazardous waste pickup according to your institution's environmental health and safety protocols.[14]

Waste_Disposal_Workflow cluster_segregation Segregation at Point of Generation cluster_containment Proper Containment Start Waste Generated (Solid or Liquid) Solid_Waste Solid Waste (Gloves, Tips, Wipes) Start->Solid_Waste Liquid_Waste Liquid Waste (Solvents, Reaction Mixtures) Start->Liquid_Waste Solid_Container Labeled, Sealed Container for Halogenated Solids Solid_Waste->Solid_Container Liquid_Container Labeled, Sealed Container for Halogenated Liquids Liquid_Waste->Liquid_Container Pickup Arrange for Hazardous Waste Pickup (at 90% full) Solid_Container->Pickup Liquid_Container->Pickup

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation. This builds a foundation of trust in your procedures and ensures that your valuable research can proceed without compromising the safety of yourself, your colleagues, or the environment.

References

  • Safety Data Sheet: 2-Chlorophenol. Carl ROTH. Available from: [Link]

  • Public Health Statement: Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

  • DETOX Program Fact Sheet - Chlorophenols. REWE Group. Available from: [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. Available from: [Link]

  • Ambient Water Quality Criteria for Chlorinated Phenols. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available from: [Link]

  • 2,4-DICHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Available from: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Program Directive - Wood Preservatives Containing Chlorinated Phenols. Oregon OSHA. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. Available from: [Link]

  • Glove Recommendation Chart. Cal State East Bay. Available from: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.